Product packaging for Bodipy C12-Ceramide(Cat. No.:)

Bodipy C12-Ceramide

Cat. No.: B590325
M. Wt: 713.8 g/mol
InChI Key: NGWZKZIJSBUOIZ-BOOOSZIVSA-N
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Description

BODIPY-C12 Ceramide (B12Cer) is a fluorescently tagged form of C12 ceramide that displays excitation/emission maxima of 505/540 nm, respectively. It is formed when acid sphingomyelinase hydrolyzes BODIPY-C12 sphingomyelin in vitro and has been used to quantify acid sphingomyelinase activity in plasma from patients with Niemann-Pick disease.>Ceramide, a bioactive sphingolipid belongs to the sphingolipid family of cell lipids. This pore-forming member is insoluble in water. It is a hygroscopic and light sensitive lipid.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H70BF2N3O3 B590325 Bodipy C12-Ceramide

Properties

IUPAC Name

11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWZKZIJSBUOIZ-BOOOSZIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70BF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to BODIPY™ FL C12-Ceramide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent lipid probe, BODIPY™ FL C12-Ceramide. It details its chemical structure, a representative synthesis protocol, key photophysical properties, and established experimental methodologies for its use in cellular imaging and biochemical assays.

Chemical Structure and Properties

BODIPY™ FL C12-Ceramide, systematically named N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine, is a vital fluorescent analog of natural ceramides. It consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid (lauric acid) that is conjugated to a BODIPY™ FL fluorophore. This fluorescent tag allows for the visualization and tracking of ceramide metabolism and localization within living and fixed cells.

The core structure is the boron-dipyrromethene (BODIPY) dye, known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental polarity and pH.[1][2][3]

Chemical Identifiers:

PropertyValue
IUPAC Name 11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide
Molecular Formula C₄₂H₇₀BF₂N₃O₃
Molecular Weight 713.8 g/mol
CAS Number 1246355-58-7

Photophysical Properties:

The photophysical characteristics of BODIPY™ dyes make them excellent fluorescent probes. They exhibit high molar absorptivity and quantum yields, contributing to their bright fluorescence signal.

PropertyValueReference
Excitation Maximum (λex) ~505 nm[1]
Emission Maximum (λem) ~512-540 nm[1]
Quantum Yield (Φ) High (often approaching 1.0)
Molar Extinction Coefficient (ε) High (>80,000 cm⁻¹M⁻¹)
Fluorescence Lifetime (τ) ~5 nanoseconds or longer

Synthesis of BODIPY™ FL C12-Ceramide

Stage 1: Synthesis of BODIPY™ FL Dodecanoic Acid

This stage involves the preparation of a dodecanoic acid molecule functionalized with the BODIPY™ FL fluorophore. This is typically achieved by reacting a BODIPY™ FL core with a derivative of dodecanoic acid containing a reactive group for coupling.

Stage 2: Coupling of BODIPY™ FL Dodecanoic Acid to Sphingosine

The carboxyl group of the BODIPY™ FL dodecanoic acid is activated and then reacted with the amino group of D-erythro-sphingosine to form an amide bond, yielding the final product.

A plausible synthetic route would be:

  • Activation of BODIPY™ FL Dodecanoic Acid: The carboxylic acid is converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Amidation Reaction: The activated BODIPY™ FL dodecanoic acid is then reacted with D-erythro-sphingosine in an appropriate organic solvent, often in the presence of a non-nucleophilic base, to facilitate the formation of the amide linkage.

  • Purification: The final product, BODIPY™ FL C12-Ceramide, is purified from the reaction mixture using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Experimental Protocols and Applications

BODIPY™ FL C12-Ceramide is a versatile tool for studying the trafficking and metabolism of sphingolipids. Its primary applications include the visualization of the Golgi apparatus and the quantification of acid sphingomyelinase activity.

Staining of the Golgi Apparatus in Live Cells

This protocol outlines the procedure for labeling the Golgi apparatus in living cells using a BODIPY™ FL C12-Ceramide-BSA complex. The complex facilitates the delivery of the lipophilic probe into the aqueous cell culture medium and subsequently into the cells.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Chloroform:Methanol (19:1 v/v)

  • Defatted Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., HBSS/HEPES)

  • Cells cultured on glass coverslips or imaging dishes

Protocol:

  • Preparation of Ceramide-BSA Complex:

    • Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture.

    • Dispense the desired volume of the stock solution into a glass test tube.

    • Dry the lipid under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove all solvent.

    • Prepare a 3.4 mM solution of defatted BSA in the desired cell culture medium.

    • Add the BSA solution to the dried lipid film and vortex thoroughly.

    • Sonicate the mixture in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This is the ceramide-BSA complex stock (typically around 50 µM).

    • Dilute the ceramide-BSA complex in fresh, serum-free medium to a final working concentration of 5 µM.

  • Live-Cell Labeling and Imaging:

    • Culture cells to ~70-80% confluency.

    • Wash the cells twice with pre-warmed, serum-free medium.

    • Cool the cells by placing the dish on ice for 5-10 minutes.

    • Remove the medium and add the pre-chilled 5 µM ceramide-BSA working solution.

    • Incubate the cells at 4°C for 30 minutes. This allows the probe to label the plasma membrane while inhibiting endocytosis.

    • Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex.

    • Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

    • Wash the cells again with fresh imaging medium.

    • Mount the coverslip and observe the cells using a fluorescence microscope with appropriate filter sets for BODIPY™ FL (e.g., excitation ~488 nm, emission ~515 nm).

G cluster_prep Preparation of Ceramide-BSA Complex cluster_labeling Live-Cell Labeling stock 1 mM BODIPY C12-Ceramide in Chloroform:Methanol dry Dry Lipid Film stock->dry complex Ceramide-BSA Complex Stock (~50 µM) dry->complex bsa 3.4 mM Defatted BSA in Medium bsa->complex working 5 µM Working Solution complex->working labeling Incubate with Working Solution at 4°C for 30 min working->labeling cells Culture Cells to 70-80% Confluency wash1 Wash with Serum-Free Medium cells->wash1 cool Cool Cells to 4°C wash1->cool cool->labeling wash2 Wash with Cold Medium labeling->wash2 chase Incubate in Fresh Medium at 37°C for 30 min wash2->chase wash3 Wash with Imaging Medium chase->wash3 image Fluorescence Microscopy wash3->image

Caption: Workflow for Golgi apparatus staining in live cells.

Acid Sphingomyelinase Activity Assay

BODIPY™ FL C12-Ceramide is the product of the hydrolysis of its precursor, BODIPY™ FL C12-Sphingomyelin, by acid sphingomyelinase (ASM). This reaction is utilized to quantify ASM activity, which is crucial for the diagnosis of Niemann-Pick disease types A and B.

Principle: The fluorescent substrate, BODIPY™ FL C12-Sphingomyelin, is incubated with a biological sample (e.g., plasma). ASM present in the sample hydrolyzes the substrate to produce BODIPY™ FL C12-Ceramide. The substrate and product are then separated and quantified using reverse-phase HPLC with fluorescence detection. The amount of product formed is directly proportional to the ASM activity in the sample.

Materials:

  • BODIPY™ FL C12-Sphingomyelin (Substrate)

  • BODIPY™ FL C12-Ceramide (Standard)

  • Sodium acetate buffer (0.2 M, pH 5.0)

  • ZnCl₂ (0.2 mM)

  • Ethanol

  • Reverse-phase HPLC system with a C18 column and fluorescence detector

Protocol:

  • Sample Preparation: Prepare lysates from cells or use plasma samples.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix the sample with an assay buffer containing 0.2 M sodium acetate (pH 5.0), 0.2 mM ZnCl₂, and the BODIPY™ FL C12-Sphingomyelin substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an excess of ethanol (e.g., 10 volumes).

  • Centrifugation: Centrifuge the mixture to pellet any precipitated proteins (e.g., 13,000 x g for 10 minutes).

  • HPLC Analysis:

    • Inject the supernatant onto a reverse-phase C18 HPLC column.

    • Separate the substrate and product using an appropriate mobile phase gradient.

    • Detect the fluorescent molecules using a fluorescence detector set to the excitation and emission wavelengths of BODIPY™ FL (e.g., Ex: 500 nm, Em: 520 nm).

  • Quantification: Calculate the amount of BODIPY™ FL C12-Ceramide produced by comparing the peak area to a standard curve generated with known concentrations of the ceramide standard. Express the ASM activity in units such as pmol/ml/h.

Ceramide Signaling Pathways

Ceramide is a central hub in sphingolipid metabolism and a critical second messenger in various signaling pathways, most notably in regulating apoptosis, cell cycle arrest, and senescence. BODIPY™ FL C12-Ceramide can be used to study the dynamics of these pathways. There are three main pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

G cluster_denovo De Novo Synthesis (ER) cluster_sm Sphingomyelin Hydrolysis (Plasma Membrane, Lysosomes) cluster_salvage Salvage Pathway (Lysosomes, Endosomes) cluster_downstream Downstream Signaling ser_pal Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine ser_pal->dihydrosphingosine SPT dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DEGS sphingomyelin Sphingomyelin sphingomyelin->ceramide SMase pp Protein Phosphatases (PP1, PP2A) ceramide->pp ksr Kinase Suppressor of Ras (KSR) ceramide->ksr caspases Caspase Cascade ceramide->caspases complex_sl Complex Sphingolipids sphingosine Sphingosine complex_sl->sphingosine sphingosine->ceramide CerS apoptosis Apoptosis pp->apoptosis ksr->apoptosis caspases->apoptosis

Caption: Major pathways of ceramide synthesis and downstream signaling.

De Novo Synthesis Pathway: This pathway occurs in the endoplasmic reticulum (ER) and begins with the condensation of serine and palmitoyl-CoA.

Sphingomyelin Hydrolysis Pathway: This is a rapid mechanism for ceramide generation that involves the hydrolysis of sphingomyelin in the plasma membrane or lysosomes by sphingomyelinases (SMases).

Salvage Pathway: This pathway recycles sphingosine from the breakdown of complex sphingolipids to regenerate ceramide.

The accumulation of ceramide can lead to the activation of various downstream effectors, including protein phosphatases (like PP1 and PP2A), protein kinases, and the caspase cascade, ultimately leading to apoptosis.

This technical guide provides a foundational understanding of BODIPY™ FL C12-Ceramide for its effective application in research and development. Its robust photophysical properties and biological relevance make it an invaluable tool for elucidating the complex roles of ceramides in cellular function and disease.

References

The Definitive Guide to BODIPY C12-Ceramide: Photophysical and Spectral Properties for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical and spectral properties of BODIPY C12-Ceramide, a powerful fluorescent probe for visualizing sphingolipid dynamics in live cells. This document details its key characteristics, experimental protocols for its application, and its role in elucidating complex cellular signaling pathways.

Core Photophysical and Spectral Properties

This compound is a fluorescently tagged version of C12 ceramide, where the boron-dipyrromethene (BODIPY) fluorophore is attached to the ceramide backbone.[1][2][3][4] This fluorescent analog is an invaluable tool for real-time visualization of ceramide trafficking and metabolism in cellular membranes.[5] The BODIPY fluorophore offers significant advantages over other dyes like nitrobenzoxadiazole (NBD), including higher fluorescence quantum yield, greater photostability, and spectral properties that are largely insensitive to the polarity and pH of the surrounding environment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning and data interpretation.

PropertyValueReferences
Molecular Formula C₄₂H₇₀BF₂N₃O₃
Molecular Weight 713.8 g/mol
Excitation Maximum (λex) ~505 nm
Emission Maximum (λem) ~540 nm
Solubility Slightly soluble in Chloroform and Methanol
Photophysical ParameterValue/CharacteristicReferences
Quantum Yield (Φ) High
Fluorescence Lifetime (τ) In the range of 1.4 ns to 2.0 ns for similar BODIPY-C12 compounds in cellular environments.
Photostability High; more photostable than NBD.
Environmental Sensitivity Relatively insensitive to pH and solvent polarity.

Experimental Protocols

Accurate and reproducible results in cellular imaging with this compound hinge on meticulous experimental execution. The following are detailed methodologies for key experiments.

Preparation of this compound Stock Solution
  • Dissolving the Probe: Prepare a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.

  • Aliquoting and Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least one hour to ensure all solvent is removed.

Live-Cell Labeling and Imaging

This protocol outlines the steps for staining the Golgi apparatus in living cells.

  • Cell Preparation: Culture cells on glass coverslips or in glass-bottom imaging dishes to approximately 70-80% confluency.

  • Preparation of Ceramide-BSA Complex:

    • Prepare a 3.4 mM solution of defatted bovine serum albumin (BSA) in a suitable cell culture medium (e.g., HBSS/HEPES).

    • Add the BSA solution to the dried this compound film.

    • Vortex the mixture thoroughly and sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This will be your ceramide-BSA complex stock, typically around 50 µM.

  • Washing: Gently wash the cells twice with a pre-warmed, serum-free medium to remove any residual serum.

  • Labeling Incubation:

    • Cool the cells by placing the dish on ice or in a cold room (4°C) for 5-10 minutes.

    • Remove the medium and add the pre-chilled 5 µM ceramide-BSA working solution.

    • Incubate the cells at 4°C for 30 minutes. This low-temperature incubation facilitates the labeling of the plasma membrane while inhibiting endocytosis.

  • Chase Incubation:

    • Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex.

    • Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes.

    • During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Imaging: Mount the coverslip and observe the cells using a fluorescence microscope equipped with appropriate filter sets for BODIPY FL (Blue excitation).

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key cellular processes and experimental workflows involving this compound.

Ceramide Metabolism and Trafficking Pathway

Ceramides are central players in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as critical signaling molecules in processes like apoptosis and cell differentiation. This compound allows for the visualization of its uptake, transport through the Golgi apparatus, and subsequent metabolic conversion.

Ceramide_Metabolism cluster_PM Plasma Membrane cluster_Golgi Golgi Apparatus BODIPY_C12_Cer_ext Exogenous This compound BODIPY_C12_Cer_pm This compound (Plasma Membrane) BODIPY_C12_Cer_ext->BODIPY_C12_Cer_pm Uptake BODIPY_C12_Cer_golgi This compound (Golgi) BODIPY_C12_Cer_pm->BODIPY_C12_Cer_golgi Vesicular Transport BODIPY_SM BODIPY- Sphingomyelin BODIPY_C12_Cer_golgi->BODIPY_SM Metabolism BODIPY_GSL BODIPY- Glycosphingolipids BODIPY_C12_Cer_golgi->BODIPY_GSL Metabolism Workflow A 1. Cell Culture (70-80% confluency) B 2. Prepare this compound-BSA Complex A->B C 3. Low Temperature Incubation (4°C) (Labeling of Plasma Membrane) B->C D 4. Wash to Remove Excess Probe C->D E 5. Chase Incubation (37°C) (Internalization and Transport to Golgi) D->E F 6. Fluorescence Microscopy E->F G 7. Image Acquisition and Data Analysis F->G Apoptosis_Pathway Cer Ceramide (visualized by this compound) ROS Reactive Oxygen Species (ROS) Generation Cer->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytC Cytochrome c Release Mito->CytC AIF Apoptosis-Inducing Factor (AIF) Nuclear Translocation Mito->AIF Casp9 Caspase-9 Activation CytC->Casp9 Apoptosis Apoptosis AIF->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

References

BODIPY FL C12-Ceramide: A Technical Guide for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ceramides are pivotal lipid second messengers implicated in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. Understanding their subcellular trafficking and localization is crucial for elucidating their complex roles in cell biology and disease. BODIPY FL C12-Ceramide, a fluorescent analog of C12 ceramide, has emerged as an indispensable tool for researchers, offering a window into the dynamic world of sphingolipid metabolism and signaling. This technical guide provides an in-depth overview of BODIPY FL C12-Ceramide, its photophysical properties, and its applications in cellular imaging. Detailed experimental protocols and data are presented to assist researchers, scientists, and drug development professionals in effectively utilizing this powerful probe.

Introduction

Ceramides are central molecules in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as signaling molecules in their own right.[1] To study the intricate trafficking and metabolic pathways of ceramides in living cells, fluorescently labeled analogs have been developed.[1] BODIPY FL C12-Ceramide is a synthetic analog where the boron-dipyrromethene (BODIPY) fluorophore is attached to the N-acyl chain of C12 ceramide. This modification allows for the visualization of ceramide distribution and dynamics within cellular compartments. The BODIPY fluorophore offers several advantages over other dyes, including high fluorescence quantum yields, sharp emission peaks, and good photostability, making it an excellent choice for live-cell imaging.[2][3]

Photophysical and Chemical Properties

BODIPY FL C12-Ceramide exhibits favorable spectral properties for fluorescence microscopy. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C42H70BF2N3O3[4]
Molecular Weight 713.8 g/mol
Excitation Maximum (Ex) ~505 nm
Emission Maximum (Em) ~540 nm
Purity >98%
Solubility Slightly soluble in Chloroform and Methanol
Storage -20°C, protect from light

Table 1: Quantitative properties of BODIPY FL C12-Ceramide.

Experimental Protocols

Preparation of BODIPY FL C12-Ceramide Stock Solution and BSA Complex

Accurate and reproducible results in cell labeling experiments depend on the proper preparation of the fluorescent probe. The following protocol details the preparation of a stock solution and its complexation with bovine serum albumin (BSA) for efficient delivery to cells.

Materials:

  • BODIPY FL C12-Ceramide solid

  • Chloroform:Methanol (19:1 v/v)

  • Nitrogen gas source

  • Vacuum line

  • Defatted BSA

  • Cell culture medium (e.g., HBSS/HEPES)

  • Glass test tubes

  • Vortex mixer

  • Bath sonicator

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of BODIPY FL C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture.

  • Drying: Dispense the desired volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to completely remove the solvent.

  • Complexation with BSA:

    • Prepare a 3.4 mM solution of defatted BSA in your desired cell culture medium.

    • Add the BSA solution to the dried lipid film.

    • Vortex the mixture thoroughly.

    • Sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This creates a ceramide-BSA complex stock, typically around 50 µM.

Live-Cell Labeling and Imaging of the Golgi Apparatus

This protocol outlines the steps for staining the Golgi apparatus in living cells using the prepared BODIPY FL C12-Ceramide-BSA complex. After synthesis in the endoplasmic reticulum, ceramide is transported to the Golgi apparatus, where it can be converted into other sphingolipids like sphingomyelin and glucosylceramide. Fluorescent ceramide analogs follow this pathway, leading to their accumulation in the Golgi.

Materials:

  • Cultured cells on glass coverslips or in glass-bottom imaging dishes (~70-80% confluency)

  • Pre-warmed, serum-free medium (e.g., HBSS/HEPES)

  • BODIPY FL C12-Ceramide-BSA working solution (5 µM in serum-free medium)

  • Ice

  • Fluorescence microscope with appropriate filter sets (Blue excitation)

Protocol:

  • Cell Preparation: Culture cells to ~70-80% confluency on a suitable imaging substrate.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum.

  • Cooling: Place the dish on ice or in a cold room (4°C) for 5-10 minutes to inhibit endocytosis.

  • Labeling Incubation: Remove the medium and add the pre-chilled 5 µM BODIPY FL C12-Ceramide-BSA working solution. Incubate the cells at 4°C for 30 minutes. This low-temperature incubation primarily labels the plasma membrane.

  • Trafficking to the Golgi: Wash the cells with fresh, pre-warmed imaging medium and incubate at 37°C for 15-30 minutes to allow the fluorescent ceramide to be internalized and transported to the Golgi apparatus.

  • Imaging: Wash the cells again with fresh imaging medium. Mount the coverslip and observe the cells using a fluorescence microscope equipped with a filter set appropriate for BODIPY FL (Blue excitation).

Signaling Pathways and Experimental Workflows

Ceramide Metabolism and Trafficking Pathway

BODIPY FL C12-Ceramide is a valuable tool for visualizing the metabolic and trafficking pathways of its natural counterpart. The following diagram illustrates the general pathway of ceramide metabolism and how the fluorescent analog is processed within the cell.

Ceramide_Metabolism cluster_extracellular Extracellular cluster_cell Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus BODIPY_C12_Cer_BSA BODIPY C12-Ceramide-BSA Complex PM_Cer This compound BODIPY_C12_Cer_BSA->PM_Cer Delivery Endocytosis Endocytosis PM_Cer->Endocytosis De_Novo De Novo Synthesis (endogenous ceramide) Golgi_Cer This compound De_Novo->Golgi_Cer Transport Golgi_SM BODIPY C12-Sphingomyelin Golgi_Cer->Golgi_SM Metabolism Golgi_GlcCer BODIPY C12-Glucosylceramide Golgi_Cer->Golgi_GlcCer Metabolism Endocytosis->Golgi_Cer

Caption: Trafficking and metabolism of this compound.

Standard Workflow for Fluorescent Ceramide Labeling

The process of using fluorescent ceramide analogs for live-cell imaging follows a structured workflow, from initial cell culture to final data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (on imaging plates) Probe_Prep 2. Prepare BODIPY-Ceramide-BSA Complex Cell_Culture->Probe_Prep Labeling 3. Label Cells (4°C incubation) Probe_Prep->Labeling Incubation_37 4. Chase at 37°C (Transport to Golgi) Labeling->Incubation_37 Imaging 5. Fluorescence Microscopy Incubation_37->Imaging Analysis 6. Image Analysis (Quantification) Imaging->Analysis

Caption: Standard workflow for fluorescent ceramide labeling.

Ceramide-Mediated Apoptotic Signaling

Ceramide is a well-established mediator of apoptosis, or programmed cell death. It can be generated through the de novo synthesis pathway or via the hydrolysis of sphingomyelin by sphingomyelinases. Ceramide then acts as a signaling hub, activating downstream effector pathways that ultimately lead to cell death.

Ceramide_Apoptosis Stress_Signal Stress Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Activation Stress_Signal->SMase De_Novo_Synth De Novo Synthesis Stress_Signal->De_Novo_Synth Ceramide Ceramide Accumulation SMase->Ceramide De_Novo_Synth->Ceramide Caspase_Activation Caspase Activation Ceramide->Caspase_Activation JNK_SAPK JNK/SAPK Pathway Ceramide->JNK_SAPK PKC PKC Isoforms Ceramide->PKC Akt_Inhibition Akt/PKB Inhibition Ceramide->Akt_Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis JNK_SAPK->Apoptosis

Caption: Simplified ceramide-mediated apoptotic signaling pathway.

Applications and Considerations

BODIPY FL C12-Ceramide is a versatile tool with a range of applications in cell biology and drug development:

  • Visualizing Sphingolipid Trafficking: Its primary use is to track the movement of ceramide between organelles, particularly its transport to and processing within the Golgi apparatus.

  • Studying Sphingolipid Metabolism: By observing the appearance of fluorescent metabolites, researchers can study the activity of enzymes involved in sphingolipid metabolism.

  • Investigating Ceramide-Mediated Signaling: The probe can be used to visualize the subcellular localization of ceramide during signaling events like apoptosis.

  • High-Resolution Imaging: The photostability of the BODIPY fluorophore makes it suitable for advanced imaging techniques, including super-resolution microscopy.

Important Considerations:

  • Fluorophore Effects: While a powerful tool, it is important to remember that the bulky BODIPY fluorophore may alter the exact biological behavior of the ceramide molecule compared to its unlabeled counterpart.

  • Concentration-Dependent Emission: At high concentrations within membranes, BODIPY-labeled lipids can exhibit a shift in their fluorescence emission to longer wavelengths (red-shift). This property can be exploited to study the relative concentration of the probe in different cellular membranes.

  • Specificity: While BODIPY FL C12-Ceramide mimics C12 ceramide, it may not perfectly replicate the behavior of ceramides with different acyl chain lengths, which are known to have distinct biological roles.

Conclusion

BODIPY FL C12-Ceramide is a robust and widely used fluorescent probe that has significantly advanced our understanding of sphingolipid biology. Its excellent photophysical properties and ability to mimic endogenous ceramide trafficking make it an invaluable tool for live-cell imaging. By following the detailed protocols and considering the key applications and limitations outlined in this guide, researchers can effectively employ this probe to investigate the multifaceted roles of ceramides in health and disease.

References

The Cellular Journey of a Fluorescent Sphingolipid: An In-depth Guide to Bodipy C12-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular transport and metabolism of Bodipy C12-Ceramide, a fluorescently labeled analog of ceramide crucial for visualizing sphingolipid dynamics in living cells. Ceramides are central players in cellular signaling, influencing processes from apoptosis to inflammation, and serve as precursors for complex sphingolipids.[1] Understanding their trafficking and metabolic fate is paramount for elucidating cellular function and developing novel therapeutic strategies. This compound, with its bright and photostable fluorophore, offers a powerful tool for these investigations.[2][3]

Intracellular Transport: A Journey to the Golgi and Beyond

This compound, like its endogenous counterpart, embarks on a well-defined journey through the cell's endomembrane system. After its introduction to cells, typically complexed with bovine serum albumin (BSA) to facilitate delivery, it is rapidly incorporated into the plasma membrane.[3] From the plasma membrane, it is internalized and transported to the Golgi apparatus.[1] This transport is a critical step, as the Golgi serves as the central hub for sphingolipid metabolism. The accumulation of Bodipy-ceramide and its metabolites in the Golgi apparatus is a hallmark of its intracellular trafficking. Specifically, it has been shown to localize mainly in the trans-Golgi and trans-Golgi network.

PM Plasma Membrane Endosome Early Endosome PM->Endosome Endocytosis Golgi Golgi Apparatus (trans-Golgi Network) Endosome->Golgi Vesicular Transport Golgi->PM Recycling via Vesicles Lysosome Lysosome Golgi->Lysosome Degradation Pathway ER Endoplasmic Reticulum ER->Golgi Ceramide Transport Vesicles Secretory Vesicles cluster_golgi Golgi Apparatus Cer This compound SM Bodipy-Sphingomyelin Cer->SM Sphingomyelin Synthase GlcCer Bodipy-Glucosylceramide Cer->GlcCer Glucosylceramide Synthase Sph Bodipy-Sphingosine Cer->Sph Ceramidase TG Bodipy-Triglyceride Cer->TG ACSL/ DGAT Start Start: Culture Cells Wash1 Wash with Serum-Free Medium Start->Wash1 Cool Cool Cells to 4°C Wash1->Cool Pulse Pulse: Add Bodipy-Cer-BSA at 4°C for 30 min Cool->Pulse Wash2 Wash with Cold Medium Pulse->Wash2 Chase Chase: Incubate at 37°C for 30 min Wash2->Chase Wash3 Wash with Imaging Medium Chase->Wash3 Image Fluorescence Microscopy Wash3->Image

References

An In-depth Technical Guide to BODIPY C12-Ceramide for Studying the Golgi Apparatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its intricate structure and dynamic nature are crucial for cellular function, and alterations in its morphology are associated with various disease states. Fluorescent lipid analogs are indispensable tools for visualizing the structure and dynamics of the Golgi in living and fixed cells. Among these, BODIPY-conjugated ceramides have emerged as powerful probes due to their bright fluorescence and unique photophysical properties. This technical guide focuses on BODIPY C12-Ceramide, providing a comprehensive overview of its properties, experimental applications, and data interpretation for studying the Golgi apparatus.

Ceramides are key intermediates in the biosynthesis of sphingolipids, a major class of lipids in eukaryotic cell membranes. De novo synthesis of ceramide occurs in the endoplasmic reticulum (ER), from where it is transported to the Golgi apparatus for conversion into sphingomyelin and glucosylceramide. This metabolic pathway is exploited by fluorescently labeled ceramide analogs, such as this compound, which mimic the behavior of their endogenous counterparts. Upon entering the cell, these probes are metabolized and accumulate in the Golgi, allowing for detailed visualization of this organelle.

Core Properties of this compound

This compound is a fluorescent lipid analog composed of a C12 fatty acid chain attached to a sphingosine base, which is in turn conjugated to a BODIPY (boron-dipyrromethene) fluorophore. The BODIPY fluorophore offers several advantages over other dyes like NBD (nitrobenzoxadiazole), including higher fluorescence quantum yield, greater photostability, and an emission spectrum that is less sensitive to the polarity of the solvent.[1]

Quantitative Data Presentation

The photophysical and physicochemical properties of this compound and a related, commonly used analog, BODIPY FL C5-Ceramide, are summarized below for comparative analysis.

PropertyThis compound (d18:1/12:0)BODIPY FL C5-CeramideNotes
Fluorophore BODIPY FLBODIPY FL (5,7-dimethyl)The core fluorophore is the same, with minor structural variations.
Excitation Max (λex) ~505 nm[2][3][4]~505 nm[1]In the blue-green region of the spectrum.
Emission Max (λem) ~540 nm~512 nmEmits green fluorescence. The emission of some BODIPY-ceramides can shift to red at high concentrations in membranes.
Molecular Weight 713.8 g/mol 601.6 g/mol The longer acyl chain of the C12 analog results in a higher molecular weight.
Photostability HighHighBODIPY dyes are generally more photostable than NBD.
Environmental Sensitivity LowLowFluorescence is largely insensitive to pH and solvent polarity.
Primary Target Organelle Golgi ApparatusGolgi ApparatusAccumulation is dependent on metabolic processing.

Mechanism of Golgi Apparatus Staining

The specific accumulation of this compound in the Golgi apparatus is not due to a direct affinity of the probe for this organelle. Instead, it is a result of its metabolic processing and subsequent trapping of its fluorescent metabolites. The process involves several key steps:

  • Cellular Uptake: this compound, typically complexed with bovine serum albumin (BSA), is introduced to the cells. At low temperatures (e.g., 4°C), the probe primarily labels the plasma membrane while endocytosis is inhibited.

  • Internalization and Transport: Upon warming the cells to 37°C, the fluorescent ceramide is internalized and transported from the plasma membrane to the endoplasmic reticulum (ER).

  • ER to Golgi Transport: From the ER, ceramide is transported to the Golgi apparatus. This transport can occur through both vesicular and non-vesicular pathways. The non-vesicular pathway is mediated by the ceramide transport protein (CERT), which recognizes ceramide in the ER and transports it to the trans-Golgi. Vesicular transport via COPII-coated vesicles is also a proposed mechanism.

  • Metabolic Conversion and Accumulation: Within the Golgi cisternae, this compound is metabolized by sphingomyelin synthase and glucosylceramide synthase into fluorescent sphingomyelin and glucosylceramide. These fluorescent metabolites are then trapped within the Golgi lumen, leading to a high concentration of the fluorophore and intense staining of the organelle.

Signaling and Transport Pathway Diagram

Ceramide_Transport_and_Metabolism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus ER_Cer This compound cis_Golgi cis-Golgi ER_Cer->cis_Golgi CERT-mediated (non-vesicular) ER_Cer->cis_Golgi Vesicular Transport medial_Golgi medial-Golgi cis_Golgi->medial_Golgi trans_Golgi trans-Golgi medial_Golgi->trans_Golgi TGN Trans-Golgi Network (TGN) trans_Golgi->TGN Metabolites Fluorescent Sphingomyelin & Glucosylceramide trans_Golgi->Metabolites Metabolism Vesicle Transport Vesicle TGN->Vesicle Sorting & Packaging PM Plasma Membrane Vesicle->PM Exocytosis Metabolites->trans_Golgi Accumulation Experimental_Workflow A Prepare Ceramide-BSA Complex (Protocol 1) D Incubate with Ceramide-BSA Complex at 4°C (30 min) A->D B Culture Cells on Coverslips/Imaging Dishes C Wash Cells with Serum-Free Medium B->C C->D E Wash with Cold Medium D->E F Incubate in Fresh Medium at 37°C (30 min 'Chase') E->F G Wash with Imaging Medium F->G H Image with Fluorescence Microscope G->H

References

A Technical Guide to Bodipy FL C12-Ceramide: Illuminating Sphingolipid Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Visualizing Sphingolipids

Sphingolipids are a class of essential lipids that serve as structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses. The study of their dynamic behavior—synthesis, transport, and localization—has historically been challenging due to their complex metabolism and the limitations of traditional biochemical methods. The development of fluorescent lipid analogs has revolutionized the field, and among these, BODIPY™ FL C12-Ceramide has emerged as a cornerstone tool for the real-time visualization and tracking of ceramide metabolism and distribution in living cells.

This guide provides an in-depth technical overview of BODIPY FL C12-Ceramide, detailing its properties, core applications, experimental protocols, and its role in elucidating complex signaling pathways.

Core Properties of Bodipy FL C12-Ceramide

BODIPY FL C12-Ceramide is a fluorescent analog of ceramide. It consists of the N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl) sphingosine structure. The BODIPY FL fluorophore is attached to the N-acyl chain of sphingosine. This strategic placement allows the molecule to mimic natural ceramides and be processed by the cell's metabolic machinery.

Its key feature is the environment-sensitive fluorescence. In dilute aqueous solutions or when incorporated into membranes at low concentrations, it exhibits bright green fluorescence. However, at high concentrations, it forms excimers that emit red-orange fluorescence, a property that can be exploited to study its accumulation in specific compartments.

Quantitative Data Summary

The following table summarizes the key quantitative properties of BODIPY FL C12-Ceramide, providing essential parameters for experimental design.

PropertyValueNotes
Molecular Formula C35H57BF2N4O2
Molecular Weight 614.66 g/mol
Excitation Maximum (Monomer) ~505 nmExhibits green fluorescence.
Emission Maximum (Monomer) ~511 nmExhibits green fluorescence.
Excitation Maximum (Excimer) ~470 nmExhibits red-shifted fluorescence.
Emission Maximum (Excimer) ~620 nmExhibits red-shifted fluorescence.
Typical Working Concentration (Microscopy) 1-5 µMFor live-cell imaging of the Golgi apparatus.
Typical Working Concentration (Flow Cytometry) 0.5-10 µMFor studying cellular uptake and metabolism.
Solubility DMSO, EthanolStock solutions are typically prepared in these solvents.
Extinction Coefficient ~90,000 cm⁻¹M⁻¹At ~505 nm.

Key Applications in Sphingolipid Research

Visualizing the Sphingolipid Biosynthetic Pathway

The primary application of BODIPY FL C12-Ceramide is as a vital stain for the Golgi apparatus. When introduced to living cells, the molecule is rapidly taken up and transported to the Golgi, where it serves as a substrate for sphingomyelin synthase, leading to the production of fluorescently labeled BODIPY-sphingomyelin. This specific accumulation provides a clear and bright stain of the Golgi complex, often within 30 minutes of incubation.

Tracking Sphingolipid Transport and Metabolism

Beyond static staining, this probe is invaluable for pulse-chase experiments to track the transport and fate of ceramide. After initial labeling of the Golgi, the fluorescently tagged sphingolipids are transported to other cellular destinations, including the plasma membrane, lysosomes, and mitochondria. This allows researchers to study the kinetics and pathways of sphingolipid trafficking under various physiological or pathological conditions. For instance, it has been used to demonstrate the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus.

Studying Lysosomal Storage Disorders

In the context of disease, BODIPY FL C12-Ceramide is instrumental in studying lysosomal storage disorders related to sphingolipid catabolism. For example, in Farber disease, a deficiency in the enzyme acid ceramidase leads to the accumulation of ceramide in lysosomes. By treating cells from Farber disease patients with the probe, researchers can visualize this aberrant lysosomal accumulation, providing a powerful tool for diagnostics and for testing the efficacy of potential therapies.

Experimental Protocols

Protocol for Live-Cell Staining of the Golgi Apparatus

This protocol describes the standard procedure for labeling the Golgi complex in living mammalian cells for fluorescence microscopy.

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide appropriate for microscopy and culture until they reach the desired confluency (typically 50-70%).

  • Reagent Preparation: Prepare a 1-5 mM stock solution of BODIPY FL C12-Ceramide in high-quality, anhydrous DMSO. Dilute this stock solution to a final working concentration of 1-5 µM in a serum-free medium or appropriate buffer (e.g., HBSS).

  • Labeling: Remove the culture medium from the cells and wash once with pre-warmed (37°C) serum-free medium. Add the labeling solution containing BODIPY FL C12-Ceramide to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes. This allows for uptake and transport of the probe to the Golgi apparatus.

  • Washing: Remove the labeling solution and wash the cells two to three times with the original culture medium (containing serum) to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation/Emission: ~490/520 nm). The Golgi apparatus will appear as a bright, perinuclear structure.

Protocol for a Pulse-Chase Experiment to Track Sphingolipid Trafficking

This protocol allows for the visualization of ceramide metabolism and subsequent transport of its metabolites.

  • Pulse Step (Labeling):

    • Prepare a 2.5 µM labeling solution of BODIPY FL C12-Ceramide in a serum-free medium.

    • Incubate cells with this solution at a low temperature (e.g., 4°C) for 30 minutes. This allows the probe to bind to the plasma membrane while minimizing endocytosis and metabolic processing.

    • Wash the cells thoroughly with a cold medium to remove any unbound probe.

  • Chase Step (Trafficking):

    • Add pre-warmed (37°C) complete culture medium to the cells. This temperature shift initiates the internalization and metabolic processing of the probe.

    • Incubate the cells at 37°C for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours).

    • At each time point, fix the cells or proceed directly to live imaging.

  • Visualization and Analysis:

    • Image the cells at each time point using a fluorescence microscope.

    • Observe the redistribution of the green fluorescence from the initially labeled Golgi to other organelles like the plasma membrane or lysosomes over time. This represents the trafficking of BODIPY-sphingomyelin and other metabolites.

Visualization of Pathways and Workflows

Metabolic Fate of Bodipy C12-Ceramide

The following diagram illustrates the primary metabolic pathway of BODIPY FL C12-Ceramide after cellular uptake, highlighting its conversion to fluorescent sphingomyelin and glucosylceramide.

Metabolic_Fate Extracellular Extracellular BODIPY-C12-Ceramide PM Plasma Membrane Extracellular->PM Uptake ER Endoplasmic Reticulum (ER) PM->ER Transport Golgi Golgi Apparatus ER->Golgi CERT-mediated Transport SM BODIPY-Sphingomyelin (at PM) Golgi->SM via Sphingomyelin Synthase GlcCer BODIPY-Glucosylceramide Golgi->GlcCer via Glucosylceramide Synthase Lysosome Lysosome Golgi->Lysosome Trafficking

Caption: Metabolic conversion of this compound in the cell.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the logical flow of a typical live-cell imaging experiment using BODIPY FL C12-Ceramide.

Experimental_Workflow Start Start: Plate Cells Prepare Prepare Labeling Solution (1-5 µM BODIPY-Ceramide) Start->Prepare Label Incubate Cells (37°C, 15-30 min) Prepare->Label Wash Wash 3x with Complete Medium Label->Wash Image Acquire Images (Fluorescence Microscope) Wash->Image Analyze Analyze Images (Localization, Intensity) Image->Analyze

Caption: Standard workflow for Golgi staining with this compound.

Ceramide-Mediated Apoptosis Signaling

Ceramide is a key signaling molecule in the induction of apoptosis. This diagram shows a simplified pathway where external stress leads to ceramide production and downstream activation of cell death machinery. BODIPY FL C12-Ceramide can be used to study the accumulation of ceramide under these conditions.

Apoptosis_Pathway Stress Cellular Stress (e.g., UV, TNF-α) SMS Sphingomyelinase (Activation) Stress->SMS Ceramide Ceramide Accumulation (Visualized with BODIPY-Cer) SMS->Ceramide Hydrolyzes Sphingomyelin PP2A Protein Phosphatase 2A (Activation) Ceramide->PP2A Akt Dephosphorylate Akt (Inhibition) PP2A->Akt Caspase Caspase Cascade (Activation) Akt->Caspase Inhibition Removed Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified ceramide signaling pathway leading to apoptosis.

Conclusion

BODIPY FL C12-Ceramide remains an indispensable tool in the arsenal of cell biologists studying sphingolipid metabolism. Its ability to mimic natural ceramide, coupled with its bright and environment-sensitive fluorescence, provides a robust method for visualizing the Golgi apparatus and tracking the dynamic transport of lipids throughout the cell. Its application in diagnosing and understanding lysosomal storage diseases underscores its value in translational research. By following standardized protocols and understanding its metabolic fate, researchers can continue to leverage this probe to uncover new insights into the complex and critical roles of sphingolipids in health and disease.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of BODIPY Fluorescent Probes

Introduction to BODIPY Fluorescent Probes

Boron-dipyrromethene (BODIPY) dyes, first synthesized by Treibs and Kreuzer in 1968, are a versatile class of fluorescent probes based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure.[][2][3] These dyes have garnered significant attention in various scientific fields, including bioimaging, diagnostics, and drug development, owing to their exceptional photophysical properties.[][4]

Key advantages of BODIPY dyes include:

  • High Photostability: They exhibit strong resistance to photobleaching, making them suitable for long-term imaging experiments.

  • High Fluorescence Quantum Yields: Many BODIPY derivatives have quantum yields approaching 1.0, even in aqueous environments, resulting in bright fluorescent signals.

  • Narrow and Symmetric Emission Peaks: This characteristic minimizes spectral crosstalk, making them ideal for multicolor labeling experiments.

  • Environmental Insensitivity: The fluorescence of many BODIPY dyes is largely unaffected by solvent polarity and pH, providing stable signals in complex biological environments.

  • Structural Versatility: The BODIPY core can be readily modified at multiple positions, allowing for the fine-tuning of its spectral properties and the introduction of functionalities for specific targeting.

These properties make BODIPY fluorophores highly valuable tools for a wide range of applications, from fundamental cell biology research to the development of advanced theranostic agents.

Core Structure and Photophysical Properties

The fundamental structure of BODIPY consists of a dipyrromethene ligand complexed with a boron difluoride (BF₂) moiety. This rigid, planar structure is responsible for its unique optical properties. The core can be functionalized at the carbon positions (1, 3, 5, 7, and 8) and the boron atom to create a vast library of derivatives with tailored absorption and emission profiles spanning the visible to the near-infrared (NIR) spectrum.

Modifications to the core structure can influence the photophysical properties in predictable ways:

  • Substitution at the Pyrrole Rings: Adding electron-donating or withdrawing groups can shift the emission wavelength.

  • Meso-Position (Position 8) Substitution: Aryl substitution at this position is a common strategy to tune the spectral properties.

  • Extension of the π-System: Fusing aromatic rings to the core structure can significantly red-shift the absorption and emission, leading to the development of NIR probes for deep-tissue imaging.

  • Halogenation: Introducing heavy atoms like bromine or iodine can promote intersystem crossing, enhancing the generation of reactive oxygen species (ROS) for applications in photodynamic therapy (PDT).

  • Aza-BODIPY: Replacing the meso-carbon with a nitrogen atom creates aza-BODIPY derivatives, which typically exhibit absorption and emission in the NIR region (650–800 nm).

Synthesis of the BODIPY Core

The synthesis of BODIPY dyes typically involves a two-step, one-pot procedure. The general approach consists of the acid-catalyzed condensation of pyrrole derivatives with an aldehyde or acyl chloride to form a dipyrromethane intermediate, which is then oxidized to a dipyrromethene. This is followed by complexation with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base to yield the final BODIPY core.

Experimental Protocol: General Synthesis of a meso-Aryl BODIPY Dye

This protocol is a generalized procedure based on common synthetic methods.

Materials:

  • 2,4-Dimethylpyrrole (2 equivalents)

  • Aromatic aldehyde (1 equivalent)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (oxidizing agent)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

  • Condensation: Dissolve the aromatic aldehyde (1 mmol) and 2,4-dimethylpyrrole (2 mmol) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of TFA (e.g., a few drops) to the solution.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the formation of the dipyrromethane intermediate by TLC.

  • Oxidation: Once the condensation is complete, add the oxidizing agent (e.g., DDQ, ~1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 1-2 hours. The solution will typically darken, indicating the formation of the dipyrromethene.

  • Boron Chelation: Cool the reaction mixture in an ice bath.

  • Add the base (e.g., TEA, ~5 mmol) to the solution, followed by the slow, dropwise addition of BF₃·OEt₂ (~5 mmol).

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by washing with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired BODIPY dye.

Quantitative Data of Common BODIPY Dyes

The photophysical properties of BODIPY dyes can be precisely tuned. The following table summarizes these properties for several common derivatives.

BODIPY Derivativeλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Unsubstituted BODIPY503512~80,000~0.9-1.0
BODIPY FL505513~80,000~0.9
BODIPY 493/503493503~85,000~0.9
BODIPY R6G528550~90,000~0.9
BODIPY TMR544570~100,000~0.5
BODIPY TR589617~100,000~0.6
BODIPY 630/650630650~100,000~0.9
BODIPY 650/665650665~100,000~0.4

Note: Values are approximate and can vary depending on the solvent and conjugation state.

Applications in Research and Drug Development

The versatility of BODIPY dyes has led to their widespread use in numerous applications.

Bioimaging

BODIPY probes are extensively used for imaging various cellular components and processes due to their brightness, photostability, and low cytotoxicity.

  • Organelle Staining: Lipophilic BODIPY derivatives, such as BODIPY 493/503, are excellent for staining neutral lipid droplets. Other derivatives can be targeted to mitochondria, lysosomes, or the endoplasmic reticulum.

  • Protein and Nucleic Acid Labeling: BODIPY dyes can be conjugated to antibodies, peptides, or oligonucleotides to visualize their localization and dynamics within cells.

  • Super-Resolution Microscopy: Certain BODIPY conjugates can be used in advanced techniques like single-molecule localization microscopy (SMLM) to visualize cellular structures with nanoscale resolution.

Fluorescent Sensing

BODIPY-based sensors are designed to detect specific analytes through changes in their fluorescence properties. Common sensing mechanisms include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). These probes have been developed for the detection of:

  • Metal Ions: Selective sensors for biologically and environmentally important ions such as Fe³⁺, Cu²⁺, and Au³⁺ have been reported.

  • Reactive Oxygen and Nitrogen Species (ROS/RNS): Probes like C11-BODIPY 581/591 are used to detect lipid peroxidation and oxidative stress.

  • pH: The fluorescence of some BODIPY derivatives is sensitive to pH changes, enabling the monitoring of pH in cellular compartments.

G cluster_state1 'Turn-Off' State cluster_state2 'Turn-On' State Probe BODIPY Probe (with Quencher/Receptor) Quenched Low Fluorescence Probe->Quenched Complex Probe-Analyte Complex Probe->Complex Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Emissive High Fluorescence Complex->Emissive Quenching is relieved

Drug Delivery and Theranostics

BODIPY dyes are being integrated into drug delivery systems and theranostic platforms.

  • Drug Tracking: By conjugating a BODIPY dye to a drug or nanoparticle carrier, its uptake, distribution, and release can be monitored in real-time using fluorescence imaging.

  • Photodynamic Therapy (PDT): Halogenated BODIPY derivatives can act as photosensitizers, generating cytotoxic ROS upon light irradiation to destroy cancer cells.

  • Photoactivated Drug Release: BODIPY-based platforms can be designed to release a therapeutic agent upon light activation, allowing for spatiotemporal control of drug delivery.

Experimental Protocols for Key Applications

Staining Lipid Droplets in Live Cells with BODIPY 493/503

This protocol outlines the steps for staining neutral lipid droplets in cultured cells for fluorescence microscopy.

Materials:

  • Cultured cells grown on coverslips or in imaging dishes

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution in pre-warmed complete culture medium or PBS to a final working concentration of 0.1–2 µM.

  • Cell Preparation: Remove the culture medium from the cells.

  • Washing: Gently wash the cells once with pre-warmed PBS.

  • Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound dye and reduce background fluorescence.

  • Imaging: Add fresh PBS or culture medium to the cells. Image immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

G Start Culture Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Stain Incubate with BODIPY (15-30 min, 37°C) Wash1->Stain Wash2 Wash 2-3x with PBS Stain->Wash2 Image Image with Fluorescence Microscope Wash2->Image

Quantification of Neutral Lipids by Flow Cytometry

This protocol allows for the high-throughput quantification of cellular neutral lipid content.

Materials:

  • Suspension or trypsinized adherent cells

  • BODIPY 493/503 stock solution

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension with a cell density of approximately 1x10⁶ cells/mL.

  • Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution in PBS to a final working concentration of ~2 µM.

  • Washing: Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cells in the BODIPY working solution and incubate for 15 minutes at 37°C, protected from light. Include an unstained control sample.

  • Washing: Pellet the cells by centrifugation, discard the supernatant, and wash once with PBS to remove excess dye.

  • Analysis: Resuspend the cells in PBS and analyze using a flow cytometer, detecting the fluorescence in the green channel (e.g., FITC). Collect at least 10,000 events per sample.

Conclusion and Future Perspectives

BODIPY dyes represent a powerful and adaptable class of fluorophores that have become indispensable tools in biological and chemical research. Their robust photophysical properties and synthetic tractability allow for the creation of a vast array of probes for diverse applications. Future developments are likely to focus on the design of probes with even longer emission wavelengths for enhanced deep-tissue imaging, the creation of more sophisticated sensors for multiplexed detection of biological analytes, and the integration of BODIPY dyes into novel theranostic platforms for personalized medicine. The continued exploration of BODIPY chemistry promises to further expand their utility and impact across scientific disciplines.

References

An In-depth Technical Guide to BODIPY C12-Ceramide Interaction with Cellular Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C12-Ceramide, a fluorescently labeled analog of the natural sphingolipid ceramide, has emerged as a powerful tool for investigating the intricate dynamics of cellular membranes. Its unique photophysical properties, including high quantum yield, photostability, and environment-sensitive fluorescence, allow for real-time visualization and quantification of ceramide trafficking, metabolism, and its role in signaling pathways within living cells. This guide provides a comprehensive overview of the core principles of BODIPY C12-Ceramide's interaction with cellular membranes, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in research and drug development.

Ceramides are central players in cellular lipid metabolism and are implicated in a myriad of cellular processes, including signal transduction, apoptosis, cell proliferation, and differentiation.[1][2] The ability to track the subcellular localization and concentration of ceramides is crucial for understanding their multifaceted roles in both normal physiology and disease states. This compound, with its 12-carbon acyl chain, serves as a valuable mimic of natural ceramides, allowing researchers to probe its behavior within the complex lipid environment of the cell.[3]

Core Principles of this compound Interaction with Cellular Membranes

The interaction of this compound with cellular membranes is a dynamic process governed by its physicochemical properties and the cellular machinery responsible for lipid transport and metabolism.

1. Plasma Membrane Insertion and Internalization:

When introduced to cells, typically as a complex with bovine serum albumin (BSA), this compound readily inserts into the outer leaflet of the plasma membrane.[1] This process can occur rapidly, even at low temperatures (e.g., 4°C), which suggests a degree of spontaneous transfer.[1] However, to specifically study the trafficking pathways, a low-temperature incubation is often employed to label the plasma membrane while inhibiting endocytosis.

2. Cellular Trafficking to the Golgi Apparatus:

Following insertion into the plasma membrane, this compound is internalized and transported to the Golgi apparatus. This trafficking is a key feature of its intracellular journey and is a result of the cell's natural sphingolipid processing pathways. The accumulation of this compound in the Golgi is a hallmark of its application as a specific organelle marker.

3. Metabolism of this compound:

Within the Golgi apparatus, this compound can be metabolized into other fluorescent sphingolipids, such as BODIPY-sphingomyelin and BODIPY-glucosylceramide. These metabolites can then be further transported to other cellular destinations, including being recycled back to the plasma membrane. The metabolic fate of the fluorescent ceramide analog provides valuable insights into the sphingolipid metabolic pathways.

4. Concentration-Dependent Fluorescence Shift:

A key feature of the BODIPY fluorophore is its concentration-dependent emission spectrum. At low concentrations within the membrane, it emits green fluorescence (around 515 nm). However, as its concentration increases, excimer formation leads to a red-shifted emission (around 620 nm). This property is particularly useful for visualizing the accumulation of this compound in specific cellular compartments, most notably the Golgi apparatus, where the high concentration results in a distinct red fluorescence.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound.

Table 1: Photophysical Properties of BODIPY FL C12-Ceramide

PropertyValueReference(s)
Excitation Maximum~505 nm
Emission Maximum~540 nm (monomer)
Emission Maximum~620 nm (excimer/high concentration)
Molar Mass713.8 g/mol

Table 2: Typical Experimental Parameters for Cellular Labeling

ParameterValueApplicationReference(s)
Stock Solution Concentration1 mM (in Chloroform:Methanol)General Use
Working Concentration5 - 25 µMGolgi Staining, Uptake Assays
Incubation Temperature4°CPlasma Membrane Labeling
Incubation Time (PM Labeling)30 minutesPlasma Membrane Labeling
Chase Incubation Temperature37°CGolgi Trafficking
Chase Incubation Time30 minutesGolgi Trafficking

Table 3: Quantitative Cellular Effects and Uptake

ParameterValueCell Type/ConditionReference(s)
BODIPY-C12 Uptake Rate46 ± 2.9 FU•min⁻¹Human Placental Trophoblast
BODIPY-C12 Accumulation in Lipid DropletsHigher in cytotrophoblasts vs. syncytialized cellsHuman Placental Trophoblasts
Inhibition of UptakeSignificantly reduced by Triacsin C and CB-2Human Placental Cytotrophoblasts

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a water-soluble complex of this compound with defatted bovine serum albumin (BSA), which is essential for its delivery to living cells.

Materials:

  • BODIPY FL C12-Ceramide

  • Chloroform:Methanol solution (19:1 v/v)

  • Nitrogen gas source

  • Vacuum pump or desiccator

  • Defatted Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Bath sonicator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.

  • Drying: In a glass test tube, dispense the desired amount of the stock solution. Dry the solvent under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to ensure complete removal of the solvent.

  • Complexation: Prepare a 3.4 mM solution of defatted BSA in serum-free cell culture medium. Add the BSA solution to the dried this compound film.

  • Sonication: Vortex the mixture vigorously and then sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This creates the this compound-BSA complex, typically at a concentration of around 50 µM.

Protocol 2: Live-Cell Labeling of the Golgi Apparatus

This protocol details the steps for staining the Golgi apparatus in living cells using the prepared this compound-BSA complex.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Prepared this compound-BSA complex (Protocol 1)

  • Ice-cold and pre-warmed serum-free medium (e.g., HBSS/HEPES)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets (Blue excitation)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium.

  • Plasma Membrane Labeling: Cool the cells on ice for 5-10 minutes. Remove the medium and add the pre-chilled this compound-BSA working solution (typically 5 µM) to the cells. Incubate at 4°C for 30 minutes. This step allows the probe to label the plasma membrane while minimizing endocytosis.

  • Chase Incubation: Wash the cells several times with ice-cold serum-free medium to remove excess probe. Add fresh, pre-warmed complete culture medium and incubate at 37°C for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Imaging: Wash the cells again with fresh imaging medium. Mount the coverslip (if used) and observe the cells under a fluorescence microscope. The Golgi apparatus will typically appear as a brightly stained perinuclear structure, often with red-shifted fluorescence due to the high concentration of the probe.

Protocol 3: Assay for Ceramide-Induced Apoptosis and Caspase-3 Activation

This protocol outlines a method to assess apoptosis induced by this compound by measuring the activity of caspase-3, a key executioner caspase.

Materials:

  • Cells cultured in appropriate plates (e.g., 96-well plates)

  • This compound-BSA complex

  • Control vehicle (medium with BSA)

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer (provided with the kit)

  • Plate reader

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound-BSA complex for desired time points (e.g., 12, 24, 48 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, lyse the cells according to the caspase-3 activity assay kit manufacturer's instructions. This typically involves washing the cells with PBS and then adding a specific lysis buffer.

  • Caspase-3 Activity Measurement: Add the cell lysates to a microplate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to each well.

  • Incubation and Reading: Incubate the plate at 37°C for the time specified in the kit protocol (usually 1-2 hours). Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 405 nm for colorimetric assays, Ex/Em ~400/505 nm for fluorometric assays).

  • Data Analysis: Quantify the caspase-3 activity by comparing the readings from the treated samples to the untreated controls.

Visualizations

Signaling Pathways and Experimental Workflows

Ceramide_Trafficking_Metabolism cluster_extracellular Extracellular cluster_cell Cell BODIPY_C12_Cer_BSA This compound-BSA Complex PM Plasma Membrane BODIPY_C12_Cer_BSA->PM Insertion Endocytosis Endocytosis PM->Endocytosis Golgi Golgi Apparatus Endocytosis->Golgi Trafficking Metabolism Metabolism Golgi->Metabolism Metabolites Fluorescent Metabolites (BODIPY-SM, BODIPY-GlcCer) Metabolism->Metabolites Recycling Vesicular Transport Metabolites->Recycling Recycling->PM Experimental_Workflow_Golgi_Labeling Start Start: Culture cells to 70-80% confluency Wash1 Wash cells with pre-warmed serum-free medium Start->Wash1 Cool Cool cells on ice (4°C) Wash1->Cool Label Incubate with 5 µM this compound-BSA at 4°C for 30 min Cool->Label Wash2 Wash cells with ice-cold serum-free medium Label->Wash2 Chase Incubate in complete medium at 37°C for 30 min Wash2->Chase Wash3 Wash cells with imaging medium Chase->Wash3 Image Image with fluorescence microscope Wash3->Image Ceramide_Apoptosis_Signaling BODIPY_Cer This compound Membrane_Alteration Membrane Property Alteration BODIPY_Cer->Membrane_Alteration CAPP Ceramide-Activated Protein Phosphatases (PP1, PP2A) BODIPY_Cer->CAPP Activation Mitochondria Mitochondria Membrane_Alteration->Mitochondria Direct Effects Bcl2 Bcl-2 (Anti-apoptotic) CAPP->Bcl2 Dephosphorylation (Inactivation) Bcl2->Mitochondria Inhibition of pro-apoptotic protein release Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Live-Cell Imaging with BODIPY™ FL C12-Ceramide: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BODIPY™ FL C12-Ceramide is a fluorescently-labeled long-chain ceramide analog that serves as an invaluable tool for researchers, scientists, and drug development professionals. Its utility lies in its ability to mimic natural ceramides, central players in sphingolipid metabolism and key signaling molecules involved in cellular processes like apoptosis, cell differentiation, and inflammation.[1] The attached BODIPY™ FL fluorophore is bright, highly photostable, and exhibits environment-sensitive fluorescence, making it an exceptional probe for live-cell imaging.[2][3][4]

This application note provides detailed protocols for using BODIPY™ FL C12-Ceramide to visualize the dynamics of lipid trafficking, particularly to the Golgi apparatus, as well as its incorporation into lipid droplets and the endoplasmic reticulum.

Key Applications

  • Vital Staining of the Golgi Apparatus: The probe is widely used to visualize the morphology and dynamics of the Golgi complex in living cells.[1]

  • Studying Sphingolipid Transport and Metabolism: As a ceramide analog, it allows for the real-time tracking of ceramide trafficking and its subsequent metabolism into more complex sphingolipids.

  • High-Resolution and Long-Term Imaging: The photostability of the BODIPY™ fluorophore makes it suitable for long-term imaging experiments and high-resolution techniques like single-molecule localization microscopy.

  • Lipid Droplet and Endoplasmic Reticulum Imaging: Under specific conditions, BODIPY-C12 can be used to visualize its incorporation into lipid droplets and its localization to the endoplasmic reticulum.

Quantitative Data Summary

The following tables provide key quantitative data for experimental planning.

Table 1: Spectroscopic and Physicochemical Properties of BODIPY™ FL Ceramide

PropertyValueReference
FluorophoreBODIPY™ FL (Boron-dipyrromethene)
Excitation Maximum~505 nm
Emission Maximum~511 nm / 540 nm
Molecular Weight713.8 g/mol
Molar Absorptivity> 80,000 cm⁻¹M⁻¹
Quantum Yield> 0.9
Special FeatureEmission shifts from green (~515 nm) to red (~620 nm) with increasing membrane concentration.

Table 2: Recommended Reagent Concentrations

ReagentStock Solution ConcentrationWorking ConcentrationReference
BODIPY™ FL C12-Ceramide1 mM in Chloroform:Methanol (19:1 v/v) or DMSO5 µM
Defatted Bovine Serum Albumin (BSA)3.4 mM in serum-free medium0.34 mg/ml (for washes)
Ceramide-BSA Complex Stock~50 µMN/A

Experimental Workflow and Signaling

The general workflow for labeling live cells with fluorescent ceramide analogs involves probe preparation, cell labeling, and image acquisition.

G cluster_prep Probe Preparation cluster_labeling Cell Labeling cluster_imaging Imaging Stock Prepare 1 mM Stock Solution Dry Dry Lipid Under Nitrogen/Vacuum Stock->Dry Complex Complex with Defatted BSA Dry->Complex Incubate Incubate with Ceramide-BSA (30 min @ 4°C) Complex->Incubate Culture Culture Cells to 70-80% Confluency Wash1 Wash with Serum-Free Medium Culture->Wash1 Wash1->Incubate Wash2 Wash with Ice-Cold Medium Incubate->Wash2 Chase Chase Incubation (30 min @ 37°C) Wash2->Chase Wash3 Wash with Fresh Medium Chase->Wash3 Mount Mount for Microscopy Wash3->Mount Acquire Acquire Images Mount->Acquire

Standard workflow for fluorescent ceramide labeling.

Once introduced to cells, the ceramide analog is internalized and trafficked to various organelles, primarily the Golgi apparatus, where it is metabolized.

G PM Plasma Membrane Golgi Golgi Apparatus PM->Golgi Internalization (Inhibited at 4°C) Metabolites Fluorescent Sphingomyelin & Glucosylceramide Golgi->Metabolites Metabolism ER Endoplasmic Reticulum Golgi->ER Vesicles Transport Vesicles Metabolites->Vesicles Vesicles->PM Transport to Cell Surface ER->Golgi

Ceramide analog trafficking and metabolism pathway.

Experimental Protocols

Protocol 1: Preparation of Ceramide-BSA Complex

For efficient delivery into cells, fluorescent ceramides are complexed with defatted bovine serum albumin (BSA).

  • Stock Solution: Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture or high-quality DMSO.

  • Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to completely remove the solvent.

  • Complexation: Prepare a 3.4 mM solution of defatted BSA in your desired serum-free cell culture medium (e.g., HBSS with 10 mM HEPES). Add the BSA solution to the dried lipid film.

  • Sonication: Vortex the mixture thoroughly and sonicate in a bath sonicator until the lipid film is completely dissolved. The result should be a clear solution, which is your ceramide-BSA complex stock, typically around 50 µM.

  • Working Solution: Dilute the ceramide-BSA complex stock in fresh, serum-free medium to a final working concentration of 5 µM.

Protocol 2: Live-Cell Labeling and Imaging of the Golgi Apparatus

This protocol outlines the steps for staining the Golgi apparatus in living cells by exploiting temperature-dependent membrane trafficking.

  • Cell Preparation: Culture cells on glass coverslips or in glass-bottom imaging dishes to approximately 70-80% confluency.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium (e.g., HBSS/HEPES) to remove any residual serum.

  • Labeling Incubation: Cool the cells by placing the dish on ice for 5-10 minutes. Remove the medium and add the pre-chilled 5 µM ceramide-BSA working solution. Incubate the cells at 4°C for 30 minutes. This low-temperature incubation allows the probe to label the plasma membrane while inhibiting endocytosis.

  • Chase Incubation: Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex. Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for an additional 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Imaging: Wash the cells again with fresh imaging medium. Mount the coverslip and observe the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~500-550 nm).

Protocol 3: Live-Cell Imaging of Lipid Droplets and ER

BODIPY-C12 also serves as a fluorescent long-chain fatty acid analog that gets incorporated into neutral lipids within lipid droplets.

  • Cell Preparation: Culture cells on glass-bottom imaging dishes suitable for high-resolution microscopy.

  • Probe Preparation: Prepare a 10 µM working solution of BODIPY-C12 by diluting a stock solution in culture medium containing 0.1% defatted BSA. Incubate the solution at 37°C for 30 minutes to allow for BSA conjugation.

  • Labeling: Remove the culture medium from the cells and add the pre-warmed BODIPY-C12 working solution. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells carefully with fresh, pre-warmed culture medium.

  • Imaging: Immediately image the live cells using a fluorescence or confocal microscope. BODIPY-C12 will accumulate in lipid droplets, which appear as bright, punctate structures. In some cell types, a reticular pattern corresponding to the endoplasmic reticulum may also be visible. For time-lapse studies, maintain the cells at 37°C on a heated microscope stage.

References

Illuminating the Path of Sphingolipids: Bodipy C12-Ceramide in Trafficking Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral to the structural integrity of cell membranes and are pivotal players in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, making the study of their trafficking pathways a critical area of research for therapeutic development.[1][2] Fluorescently labeled lipid analogs, such as Bodipy C12-Ceramide, have emerged as indispensable tools for the real-time visualization and elucidation of these complex trafficking networks within living cells.[3]

This compound is a synthetic analog of ceramide, a central molecule in sphingolipid metabolism, conjugated to the Bodipy FL fluorophore. This fluorescent probe offers superior photophysical properties, including high fluorescence quantum yield and photostability, compared to older dyes like NBD, making it exceptionally well-suited for fluorescence microscopy and flow cytometry analysis. Upon introduction to living cells, this compound is incorporated into cellular membranes and metabolized, allowing for the dynamic tracking of its transport through various organelles, most notably its prominent accumulation in the Golgi apparatus.

These application notes provide detailed protocols and quantitative data for utilizing this compound to investigate sphingolipid trafficking pathways, offering a comprehensive guide for researchers in cell biology and drug development.

Data Presentation

For ease of comparison and experimental planning, the following tables summarize key quantitative data for working with this compound.

Table 1: Spectroscopic and Physicochemical Properties

PropertyBodipy FL C12-Ceramide
FluorophoreBODIPY FL
Excitation Maximum~505 nm
Emission Maximum~540 nm
Molecular Weight713.8 g/mol
SolubilityChloroform, Methanol (slightly soluble)

Table 2: Recommended Experimental Parameters

ParameterRecommended ValueNotes
Stock Solution Concentration1 mM in DMSO or Chloroform:Methanol (19:1 v/v)Store at -20°C, protected from light.
Working Solution Concentration2.5 - 10 µM (typically 5 µM)Complexed with defatted BSA.
BSA Concentration for Complexation0.34 mg/mL in serum-free medium
Labeling Incubation Temperature4°CInhibits endocytosis and allows for plasma membrane labeling.
Labeling Incubation Time30 minutes
Chase Incubation Temperature37°CPromotes internalization and transport to the Golgi apparatus.
Chase Incubation Time30 minutes
Fixation (Optional)4% formaldehyde for 2 min at 4°CFor fixed-cell imaging.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol details the preparation of the this compound complex with defatted bovine serum albumin (BSA), which facilitates its delivery to cells in an aqueous medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Chloroform:Methanol (19:1 v/v)

  • Defatted Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO or a chloroform:methanol (19:1 v/v) mixture. Store this stock solution at -20°C, protected from light.

  • Prepare a 3.4 mg/mL solution of defatted BSA in your desired serum-free cell culture medium (e.g., HBSS with 10 mM HEPES).

  • To prepare a 5 µM working solution , dilute the 1 mM stock solution into the BSA solution. For example, to make 1 mL of 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of the BSA solution.

  • Vortex the solution thoroughly to ensure the complexation of this compound with BSA. The resulting ceramide/BSA complex solution can be stored at -20°C.

Protocol 2: Live-Cell Labeling and Imaging of Sphingolipid Trafficking

This protocol outlines the steps for labeling live cells with the this compound-BSA complex to visualize the Golgi apparatus and track sphingolipid transport.

Materials:

  • Cells cultured on glass coverslips or in glass-bottom imaging dishes (~70-80% confluency)

  • Prepared this compound-BSA working solution (5 µM)

  • Pre-warmed, serum-free medium (e.g., HBSS/HEPES)

  • Pre-warmed complete culture medium

  • Ice

  • Fluorescence microscope with appropriate filter sets for Bodipy FL (Excitation/Emission: ~488/520 nm)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum.

  • Labeling Incubation:

    • Cool the cells by placing the dish on ice for 5-10 minutes.

    • Aspirate the medium and add the pre-chilled 5 µM this compound-BSA working solution.

    • Incubate the cells at 4°C for 30 minutes. This step allows the fluorescent ceramide to label the plasma membrane while minimizing endocytosis.

  • Washing: Wash the cells several times with ice-cold, serum-free medium to remove the excess ceramide-BSA complex.

  • Chase Incubation:

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Imaging:

    • Wash the cells again with fresh imaging medium.

    • Mount the coverslip and observe the cells using a fluorescence microscope. The Golgi apparatus should appear as a brightly stained perinuclear structure.

Visualizations

Sphingolipid Metabolism and Trafficking Pathway

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and the trafficking pathway visualized using this compound.

Sphingolipid_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane (PM) cluster_Vesicles Vesicular Transport ER De Novo Synthesis Golgi Bodipy-Ceramide Accumulation & Metabolism ER->Golgi Vesicular or CERT-mediated Vesicles Transport Vesicles Golgi->Vesicles Metabolites (e.g., Bodipy-SM) PM_in Bodipy-Ceramide Labeling (4°C) PM_in->Golgi Endocytosis (37°C Chase) PM_out Transport of Metabolites Vesicles->PM_out

Caption: Metabolic and trafficking pathway of this compound in a mammalian cell.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the sequential steps of the experimental protocol for visualizing sphingolipid trafficking using this compound.

Experimental_Workflow A 1. Cell Culture (~70-80% confluency) B 2. Wash with Serum-Free Medium A->B C 3. Labeling at 4°C (30 min with Bodipy-Ceramide-BSA) B->C D 4. Wash with Ice-Cold Medium C->D E 5. Chase at 37°C (30 min in complete medium) D->E F 6. Wash with Imaging Medium E->F G 7. Fluorescence Microscopy (Visualize Golgi) F->G

Caption: Step-by-step workflow for live-cell imaging with this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Bodipy C12-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are central bioactive lipids involved in a multitude of cellular processes, including signal transduction, apoptosis, cell proliferation, and differentiation. The metabolic pathways of ceramides are complex, involving a network of enzymes and transport proteins that regulate their synthesis, degradation, and trafficking. Dysregulation of ceramide metabolism is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This makes the enzymes and transporters of the ceramide pathway attractive targets for drug discovery.

Bodipy FL C12-Ceramide is a fluorescent analog of ceramide that serves as an invaluable tool for studying ceramide metabolism and for developing high-throughput screening (HTS) assays to identify modulators of this pathway. Its bright fluorescence, high photostability, and ability to mimic the behavior of natural ceramide make it an ideal probe for cell-based and biochemical assays. This document provides detailed application notes and protocols for utilizing Bodipy C12-Ceramide in HTS assays targeting key components of the ceramide metabolic pathway.

Key Properties of this compound

PropertyValueReference
Full Chemical Name N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)Sphingosine
Excitation Maximum ~505 nm[this compound Product Information]
Emission Maximum ~512-540 nm[this compound Product Information]
Molecular Weight 713.8 g/mol
Appearance Solid
Solubility Soluble in DMSO, ethanol, and chloroform

Ceramide Signaling Pathways Amenable to HTS

The intricate network of ceramide metabolism offers multiple points for therapeutic intervention. High-throughput screening assays can be designed to target the following key enzymes and transporters:

  • Acid Ceramidase (AC): Catalyzes the hydrolysis of ceramide to sphingosine and a free fatty acid.

  • Neutral Ceramidase (NC): Similar to AC, but active at a neutral pH.

  • Glucosylceramide Synthase (GCS): Glycosylates ceramide to form glucosylceramide, the precursor for most glycosphingolipids.

  • Sphingomyelin Synthase (SMS): Transfers a phosphocholine headgroup from phosphatidylcholine to ceramide to produce sphingomyelin.

  • Ceramide Transport Protein (CERT): Mediates the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus.

Below is a diagram illustrating the central role of ceramide in sphingolipid metabolism and the points of intervention for HTS assays.

Ceramide_Metabolism_Pathway cluster_Golgi Golgi Apparatus De_Novo_Synthesis De Novo Synthesis (Serine + Palmitoyl-CoA) Ceramide Ceramide De_Novo_Synthesis->Ceramide Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS CERT CERT (Ceramide Transport) CERT->Ceramide_Golgi Sphingomyelin_Lysosome Sphingomyelin Ceramide_Lysosome Ceramide Sphingomyelin_Lysosome->Ceramide_Lysosome aSMase Sphingosine Sphingosine Ceramide_Lysosome->Sphingosine AC/NC Sphingomyelin_PM Sphingomyelin (Plasma Membrane) Sphingomyelin_PM->Sphingomyelin_Lysosome GCS_Inhibitor GCS Inhibitors (e.g., PDMP) GCS GCS GCS_Inhibitor->GCS SMS_Inhibitor SMS Inhibitors (e.g., D609) SMS SMS SMS_Inhibitor->SMS CERT_Inhibitor CERT Inhibitors (e.g., HPA-12) CERT_Inhibitor->CERT AC_NC_Inhibitor AC/NC Inhibitors AC/NC AC/NC AC_NC_Inhibitor->AC/NC

Caption: Ceramide metabolism pathway and targets for HTS.

High-Throughput Screening Assays: Protocols and Data

The following sections provide detailed protocols for HTS assays targeting key enzymes in the ceramide pathway using this compound or analogous fluorescent probes.

Assay for Inhibitors of Acid Ceramidase (AC)

This assay measures the activity of acid ceramidase by monitoring the decrease in a fluorescent ceramide substrate. The protocol is adapted for a 384-well plate format, making it suitable for HTS[1][2].

Experimental Workflow:

AC_HTS_Workflow Start Start Dispense_Cmpd Dispense Compounds (3.2 µL in 384-well plate) Start->Dispense_Cmpd Add_Substrate Add this compound (20.8 µL, final conc. 20 µM) Dispense_Cmpd->Add_Substrate Add_Enzyme Add Cell Lysate with AC (8 µL, 0.4 µg protein) Add_Substrate->Add_Enzyme Incubate Incubate at 37°C (60 min) Add_Enzyme->Incubate Stop_Rxn Stop Reaction (Add 8 µL Methanol) Incubate->Stop_Rxn Read_Plate Read Fluorescence (Ex: 485 nm, Em: 528 nm) Stop_Rxn->Read_Plate Analyze Data Analysis (Calculate % inhibition, IC50) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for an acid ceramidase HTS assay.

Detailed Protocol:

  • Compound Plating:

    • Prepare a serial dilution of test compounds in DMSO.

    • Dispense 3.2 µL of each compound dilution into the wells of a 384-well plate. For control wells, dispense DMSO only.

  • Substrate Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

    • Dilute the stock solution in sodium acetate buffer (25 mM, pH 4.5) to a working concentration that will yield a final concentration of 20 µM in the assay.

  • Enzyme Preparation:

    • Prepare cell lysates from cells overexpressing acid ceramidase (e.g., A375 melanoma cells) in a sucrose solution (0.25 M).

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • To each well of the 384-well plate containing the compounds, add 20.8 µL of the this compound substrate solution.

    • Initiate the reaction by adding 8 µL of the cell lysate (containing 0.4 µg of protein) to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 8 µL of methanol to each well.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

    • Assess the quality of the assay by calculating the Z'-factor using positive (no enzyme or known inhibitor) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Quantitative Data Example for Ceramidase Inhibitor Screening:

ParameterValueReference
Assay Format 384-well plate[1]
Primary Screen Hit Rate 2.8% (at 20 µM)[3]
Z'-Factor > 0.7[3]
IC50 of Control Inhibitor (SOCLAC) ~10 µM
IC50 of Identified Hit (W000113402_C12) 32 µM (cell-based)
Assay for Inhibitors of Glucosylceramide Synthase (GCS)

This cell-based assay measures the conversion of this compound to Bodipy C12-Glucosylceramide. Inhibition of GCS results in an accumulation of the fluorescent ceramide substrate within the cells.

Experimental Workflow:

GCS_HTS_Workflow Start Start Seed_Cells Seed Cells in a 96-well plate Start->Seed_Cells Add_Cmpd Add Test Compounds Seed_Cells->Add_Cmpd Add_Substrate Add this compound-BSA (final conc. 5 µM) Add_Cmpd->Add_Substrate Incubate Incubate at 37°C (e.g., 2 hours) Add_Substrate->Incubate Wash_Cells Wash Cells to remove excess substrate Incubate->Wash_Cells Lyse_Cells Lyse Cells Wash_Cells->Lyse_Cells Read_Fluorescence Read Intracellular Fluorescence (Ex: 485 nm, Em: 528 nm) Lyse_Cells->Read_Fluorescence Analyze Data Analysis (Calculate % inhibition, IC50) Read_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for a GCS inhibitor HTS assay.

Detailed Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HEK293T) in a 96-well, clear-bottom, black-walled plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of test compounds for a predetermined time (e.g., 1 hour). Include a known GCS inhibitor (e.g., PDMP) as a positive control and DMSO as a negative control.

  • Substrate Labeling:

    • Prepare a 5 µM working solution of this compound complexed with fatty acid-free bovine serum albumin (BSA).

    • Remove the compound-containing medium and add the this compound-BSA solution to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular probe.

    • Lyse the cells in a suitable lysis buffer.

    • Measure the intracellular fluorescence using a microplate reader (Ex: ~485 nm, Em: ~528 nm).

  • Data Analysis:

    • Normalize the fluorescence signal to cell viability if necessary (e.g., using a parallel assay with a viability dye).

    • Calculate the percent inhibition of GCS activity based on the increase in intracellular this compound fluorescence in treated wells compared to DMSO controls.

    • Determine the IC50 values for active compounds.

Quantitative Data Example for GCS Inhibitor Screening:

CompoundTargetIC50Cell LineAssay Principle
PDMP GCS15-25 µMOsimertinib-resistant NSCLC cellsCell proliferation inhibition
Eliglustat GCS28 nMEnzyme-based assayInhibition of GlcCer formation
Assay for Inhibitors of Sphingomyelin Synthase (SMS)

This assay is based on the principle that inhibition of SMS will lead to an accumulation of its substrate, ceramide. By using this compound as the substrate, SMS inhibition can be quantified by the increased intracellular fluorescence of the probe.

Detailed Protocol:

This protocol is similar to the GCS inhibitor assay, with the primary difference being the target enzyme.

  • Cell Culture: Seed cells in a 96-well plate as described for the GCS assay.

  • Compound Treatment: Treat cells with test compounds and controls (e.g., D609 as a positive inhibitor).

  • Substrate Labeling: Add this compound-BSA complex and incubate.

  • Signal Detection: Wash cells, lyse, and measure intracellular fluorescence.

  • Data Analysis: Calculate percent inhibition and IC50 values based on the accumulation of this compound.

Quantitative Data Example for SMS Inhibitor Screening:

CompoundTargetIC50Assay TypeReference
D609 SMS~50 µMIn vitro
Jaspine B SMSEffective at 0.1-1.0 µMCell-based (TLC)

Note: Similar to the GCS assay, a dedicated HTS protocol with Z'-factors for SMS using this compound is not widely published. The provided data gives an indication of inhibitor potency.

Assay for Inhibitors of Ceramide Transport Protein (CERT)

A recently developed NanoBRET (Nanoluciferase Bioluminescence Resonance Energy Transfer) assay provides a robust platform for HTS of CERT inhibitors in live cells. This assay measures the proximity of a Nanoluciferase-CERT fusion protein to a fluorescently labeled ceramide.

Experimental Workflow:

CERT_HTS_Workflow Start Start Transfect_Cells Transfect Cells with Nanoluc-CERT plasmid Start->Transfect_Cells Seed_Cells Seed Transfected Cells in a 96-well plate Transfect_Cells->Seed_Cells Add_Cmpd Add Test Compounds Seed_Cells->Add_Cmpd Add_Substrate Add Nanoluc Substrate and Fluorescent Ceramide Add_Cmpd->Add_Substrate Read_BRET Measure BRET Signal (Donor and Acceptor Emission) Add_Substrate->Read_BRET Analyze Data Analysis (Calculate BRET ratio, % inhibition, IC50) Read_BRET->Analyze End End Analyze->End

Caption: Workflow for a CERT inhibitor HTS assay using NanoBRET.

Detailed Protocol:

  • Cell Line Generation:

    • Generate a stable cell line expressing a Nanoluciferase (NLuc)-CERT fusion protein.

  • Assay Procedure:

    • Seed the NLuc-CERT expressing cells in a 96-well plate.

    • Treat the cells with test compounds. A known CERT inhibitor, HPA-12, can be used as a positive control.

    • Add the NLuc substrate (e.g., furimazine) and a suitable fluorescent ceramide analog that can act as a BRET acceptor (e.g., a Nile Red-labeled ceramide, though Bodipy-TR-ceramide could also be tested).

    • Measure the luminescence at two wavelengths: one for the NLuc donor and one for the fluorescent ceramide acceptor.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Determine the percent inhibition of the BRET signal by the test compounds.

    • Calculate the IC50 values for active compounds.

Quantitative Data from a CERT Inhibitor Screen:

CompoundTargetIC50Assay TypeReference
HPA-12 CERT350 nMNanoBRET
Hit Compound 1 CERT10 nMNanoBRET
Hit Compound 2 CERT47 nMNanoBRET

Conclusion

This compound is a versatile and powerful tool for the development of robust high-throughput screening assays to identify novel modulators of ceramide metabolism. The protocols and data presented here provide a comprehensive guide for researchers in academia and industry to establish and validate HTS campaigns targeting key enzymes and transporters in the ceramide pathway. The successful identification and characterization of new inhibitors will be crucial for advancing our understanding of sphingolipid biology and for the development of new therapeutic strategies for a range of human diseases.

References

Application Notes and Protocols for BODIPY™ FL C12-Ceramide Staining in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery for their superior physiological relevance compared to traditional 2D monolayer cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the physiological gradients of nutrients and oxygen found in vivo. Consequently, methods for visualizing subcellular structures and dynamic processes within these intricate models are in high demand.

BODIPY™ FL C12-Ceramide is a fluorescent lipid probe widely used to study the distribution and metabolism of ceramides, which are crucial signaling lipids involved in various cellular processes, including apoptosis, cell proliferation, and senescence. This probe consists of a C12 fatty acid chain attached to a sphingosine backbone, labeled with the bright and photostable BODIPY™ FL fluorophore. In live cells, this analog is metabolized and transported to the Golgi apparatus, making it an excellent marker for this organelle.

These application notes provide a detailed protocol for staining 3D cell culture models with BODIPY™ FL C12-Ceramide, addressing the unique challenges of probe penetration and imaging in these dense tissue-like structures.

Data Presentation

Quantitative parameters for BODIPY™ FL C12-Ceramide staining, primarily derived from 2D cell culture experiments, can serve as a valuable starting point for optimizing protocols in 3D models. Longer incubation times and potentially higher concentrations may be required to achieve sufficient staining in spheroids and organoids.

Table 1: Spectroscopic Properties of BODIPY™ FL C12-Ceramide

PropertyValue
Excitation Maximum~505 nm
Emission Maximum~512 nm
FluorophoreBODIPY™ FL
Solvent for StockDMSO or Ethanol

Table 2: Recommended Staining Parameters (Starting Point for Optimization in 3D Models)

ParameterLive-Cell ImagingFixed-Cell Imaging
Working Concentration 1-5 µM2-10 µM
Incubation Time 30-60 minutes2-24 hours
Incubation Temperature 37°C4°C or Room Temperature
Permeabilization Not requiredRequired (e.g., Triton™ X-100, Digitonin)

Experimental Protocols

Materials
  • BODIPY™ FL C12-Ceramide (e.g., from Thermo Fisher Scientific)

  • Dimethyl sulfoxide (DMSO), high-purity

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • 3D cell culture models (spheroids or organoids)

  • Paraformaldehyde (PFA) for fixation

  • Triton™ X-100 or Digitonin for permeabilization

  • Wide-bore pipette tips

  • Microcentrifuge tubes

  • Imaging-compatible microplates or dishes

Protocol 1: Live-Cell Staining of 3D Models

This protocol is designed for visualizing ceramide metabolism and localization in real-time within living spheroids or organoids.

  • Preparation of BODIPY™ FL C12-Ceramide Working Solution:

    • Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in DMSO.

    • To enhance solubility and delivery in aqueous media, complex the probe with BSA. Mix the BODIPY™ FL C12-Ceramide stock solution with a fatty acid-free BSA solution in HBSS or serum-free medium to achieve a final working concentration of 1-5 µM.

  • Staining Procedure:

    • Carefully transfer your 3D models to an imaging-compatible plate or dish using wide-bore pipette tips to avoid mechanical stress.

    • Remove the culture medium and wash the models gently with pre-warmed HBSS or PBS.

    • Add the pre-warmed BODIPY™ FL C12-Ceramide working solution to the 3D models.

    • Incubate for 30-60 minutes at 37°C. Incubation times may need to be extended for larger spheroids to ensure penetration.

    • Remove the staining solution and wash the models 2-3 times with pre-warmed complete culture medium.

  • Imaging:

    • Image the stained 3D models immediately using a confocal microscope or a high-content imaging system equipped for live-cell imaging.

    • Use appropriate filter sets for the BODIPY™ FL fluorophore (Excitation/Emission: ~505/512 nm).

Protocol 2: Fixed-Cell Staining of 3D Models

Fixation can be advantageous for endpoint assays and when multiplexing with antibody-based staining.

  • Fixation:

    • Gently collect the 3D models using wide-bore pipette tips and transfer them to microcentrifuge tubes.

    • Allow the models to settle by gravity or gentle centrifugation (e.g., 100 x g for 2-3 minutes).

    • Carefully remove the supernatant and add a 4% PFA solution in PBS.

    • Fix for 1-4 hours at room temperature or overnight at 4°C. For larger models, longer fixation times are recommended.[1][2]

    • Wash the models 2-3 times with PBS, allowing them to settle between washes.

  • Permeabilization:

    • Permeabilize the fixed models by incubating them in PBS containing 0.2-0.5% Triton™ X-100 for 15-30 minutes at room temperature. For lipid-rich structures, a milder detergent like Digitonin may be preferable to preserve lipid architecture.

    • Wash the models 2-3 times with PBS.

  • Staining:

    • Prepare a 2-10 µM working solution of BODIPY™ FL C12-Ceramide in PBS.

    • Incubate the permeabilized models in the staining solution for 2-24 hours at 4°C with gentle agitation.[1] The extended incubation time is crucial for dye penetration into the core of the 3D structure.[1]

  • Washing and Mounting:

    • Wash the stained models 3-5 times with PBS to remove unbound dye.

    • The models can be mounted in an appropriate mounting medium for imaging.

  • Imaging:

    • Image using a confocal microscope to obtain optical sections through the 3D structure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_live Live-Cell Staining cluster_fixed Fixed-Cell Staining prep_spheroids Culture 3D Models (Spheroids/Organoids) live_wash1 Wash with pre-warmed HBSS/PBS prep_spheroids->live_wash1 Live fix Fix with 4% PFA (1-4h RT or O/N 4°C) prep_spheroids->fix Fixed prep_stain Prepare BODIPY C12-Ceramide Working Solution (1-10 µM) live_stain Incubate with Staining Solution (37°C, 30-60+ min) prep_stain->live_stain fixed_stain Incubate with Staining Solution (4°C, 2-24h with agitation) prep_stain->fixed_stain live_wash1->live_stain live_wash2 Wash with pre-warmed Culture Medium live_stain->live_wash2 live_image Live-Cell Imaging (Confocal/HCS) live_wash2->live_image permeabilize Permeabilize with Triton X-100 (15-30 min RT) fix->permeabilize permeabilize->fixed_stain fixed_wash Wash with PBS fixed_stain->fixed_wash fixed_image Imaging (Confocal Microscopy) fixed_wash->fixed_image

Caption: Experimental workflow for BODIPY™ FL C12-Ceramide staining in 3D cell culture models.

ceramide_pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide Ceramide Generation cluster_downstream Downstream Signaling stimuli Stress / Cytokines smase Sphingomyelinase stimuli->smase activates sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide hydrolyzes to stress_kinases Stress-Activated Protein Kinases (SAPK/JNK) ceramide->stress_kinases activates caspases Caspase Cascade stress_kinases->caspases activates apoptosis Apoptosis caspases->apoptosis executes

Caption: Simplified signaling pathway of ceramide-mediated apoptosis.[3]

References

Application Notes: Bodipy C12-Ceramide for In Situ Monitoring of Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramides are central signaling molecules involved in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[1] The metabolism of ceramides is tightly regulated by a series of enzymes. The dysregulation of these enzymes is implicated in numerous diseases, such as Farber disease, Niemann-Pick disease, and cancer.[2][3][4][5] Bodipy C12-Ceramide is a fluorescent analog of the natural C12 ceramide. This synthetic probe incorporates the Bodipy fluorophore, which offers excellent photophysical properties, including high quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH. These characteristics make this compound an invaluable tool for researchers, scientists, and drug development professionals to monitor the activity of key enzymes in sphingolipid metabolism in situ.

Principle of the Assay

The fundamental principle behind using this compound to monitor enzyme activity lies in the enzymatic conversion of the fluorescently labeled substrate into a fluorescent product. This conversion leads to a change in the physicochemical properties of the fluorescent molecule, which can be detected and quantified. For instance, the hydrolysis of this compound by acid ceramidase yields a fatty acid (Bodipy C12-dodecanoic acid) and a sphingosine backbone. The fluorescent product can then be separated from the substrate and quantified using techniques like High-Performance Liquid Chromatography (HPLC), allowing for a direct measurement of the enzyme's activity.

Applications

This compound and its derivatives are versatile tools for studying several key enzymes in the sphingolipid metabolic pathway:

  • Acid Ceramidase (AC) : This lysosomal enzyme hydrolyzes ceramide into sphingosine and a free fatty acid. A deficiency in AC activity leads to Farber disease, a rare lysosomal storage disorder. This compound serves as a highly sensitive substrate for AC, enabling the precise measurement of its activity in cell lysates and tissues.

  • Acid Sphingomyelinase (ASM) : ASM is responsible for the hydrolysis of sphingomyelin to ceramide and phosphocholine. While this compound is the product of this reaction, a related compound, Bodipy-C12 sphingomyelin, is used as the substrate to measure ASM activity. The generation of this compound is monitored to quantify ASM activity.

  • Glucosylceramide Synthase (GCS) : This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, a key step in the synthesis of most glycosphingolipids. The activity of GCS can be monitored by observing the conversion of this compound into Bodipy C12-glucosylceramide.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various studies utilizing this compound and related fluorescent probes for enzyme activity assays.

Table 1: Acid Ceramidase Activity in Human Fibroblasts

Cell TypeSpecific Activity (pmol/mg protein/h)Reference
Normal Human Fibroblasts~100% of normal activity
Farber Disease Patient Fibroblasts~7.8% of normal activity

Table 2: Spectroscopic Properties of Fluorophores

PropertyNBD (Nitrobenzoxadiazole)BODIPY FL (Boron-dipyrromethene)Reference
Excitation Maximum~466 nm~505 nm
Emission Maximum~536 nm~512 nm
PhotostabilityModerateHigh
Environmental SensitivitySensitive to solvent polarity and pHLargely insensitive to solvent polarity and pH

Experimental Protocols

Protocol 1: In Vitro Acid Ceramidase Activity Assay using HPLC

This protocol is adapted from the method described by He et al. (1999).

Materials:

  • This compound substrate

  • Cell or tissue homogenates

  • 0.2 M Citrate/phosphate buffer, pH 4.5

  • 0.3 M NaCl

  • 10% Fetal Bovine Serum (FBS)

  • 0.2% Igepal CA-630 (or similar non-ionic detergent)

  • Ethanol

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the Substrate Buffer: Mix 0.2 mM this compound in 0.2 M citrate/phosphate buffer (pH 4.5) containing 0.3 M NaCl, 10% FBS, and 0.2% Igepal.

  • Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer. Determine the protein concentration of the homogenates.

  • Enzymatic Reaction: In a microcentrifuge tube, mix equal volumes of the sample (containing a known amount of protein) and the substrate buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 10 volumes of ethanol.

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Inject a small volume (e.g., 5 µL) of the supernatant into the HPLC system.

  • Detection: Separate the product (Bodipy C12-dodecanoic acid) from the substrate (this compound) using a suitable column (e.g., a reverse-phase C18 column). Detect the fluorescent product using a fluorescence detector with excitation and emission wavelengths appropriate for the Bodipy fluorophore (e.g., Ex: 500 nm, Em: 520 nm).

  • Quantification: Quantify the amount of product by comparing the peak area to a standard curve generated with known concentrations of Bodipy C12-dodecanoic acid.

Protocol 2: Live-Cell Imaging of Ceramide Metabolism

This protocol provides a general framework for visualizing the trafficking and metabolism of this compound in live cells.

Materials:

  • This compound

  • Chloroform:methanol (19:1 v/v)

  • Defatted Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., HBSS/HEPES)

  • Live-cell imaging microscope with appropriate filter sets

Procedure:

  • Prepare a 1 mM Stock Solution: Dissolve this compound in a chloroform:methanol (19:1 v/v) mixture to a final concentration of 1 mM.

  • Prepare Ceramide-BSA Complex: a. Dispense the required volume of the stock solution into a glass tube. b. Dry the lipid under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour. c. Prepare a 3.4 mM solution of defatted BSA in your desired cell culture medium. d. Add the BSA solution to the dried lipid film and vortex/sonicate until the lipid is completely dissolved. This will be your ceramide-BSA complex stock.

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips to 70-80% confluency.

  • Labeling: a. Wash the cells twice with pre-warmed, serum-free medium. b. Prepare a working solution of 5 µM ceramide-BSA complex in serum-free medium. c. Incubate the cells with the working solution at 37°C for a desired period (e.g., 30 minutes).

  • Imaging: a. Wash the cells three times with fresh, pre-warmed imaging medium. b. Mount the coverslip or dish on the microscope stage. c. Image the cells using a fluorescence microscope with the appropriate filter set for the Bodipy fluorophore.

Visualizations

Sphingolipid_Metabolism cluster_ac cluster_gcs Sphingomyelin Sphingomyelin Ceramide This compound Sphingomyelin->Ceramide Acid Sphingomyelinase (ASM) Sphingosine Sphingosine Ceramide->Sphingosine FattyAcid Bodipy C12-Fatty Acid Ceramide->FattyAcid Acid Ceramidase (AC) Glucosylceramide Bodipy C12-Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) UDP UDP UDP_Glucose UDP-Glucose Experimental_Workflow Start Start: Sample Preparation (Cell/Tissue Homogenate) Incubation Incubate Sample with Substrate (37°C, 30 min) Start->Incubation PrepareSubstrate Prepare this compound Substrate Buffer PrepareSubstrate->Incubation StopReaction Stop Reaction (Add Ethanol) Incubation->StopReaction Centrifuge Centrifuge to Pellet Debris StopReaction->Centrifuge HPLC HPLC Analysis of Supernatant Centrifuge->HPLC Quantification Quantify Fluorescent Product HPLC->Quantification

References

Application Notes and Protocols: Visualizing Bodipy C12-Ceramide Colocalization with Lysosomal Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and quantifying the colocalization of Bodipy C12-Ceramide with lysosomal markers. This information is critical for researchers studying lipid metabolism, lysosomal storage disorders, and the intracellular trafficking of lipids.

Introduction

This compound is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism. Its fluorescent properties make it an invaluable tool for visualizing the distribution and trafficking of ceramide within living and fixed cells. Lysosomes are key organelles responsible for the degradation and recycling of cellular components, including lipids. The accumulation of lipids, including ceramides, within lysosomes is a hallmark of several lysosomal storage diseases. Therefore, studying the colocalization of this compound with lysosomal markers provides crucial insights into the dynamics of ceramide transport and its potential role in disease pathogenesis.

Data Presentation: Quantitative Colocalization Analysis

The degree of colocalization between this compound and lysosomal markers is commonly quantified using correlation coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). These coefficients provide a statistical measure of the spatial overlap between the two fluorescent signals.

Probe 1Lysosomal MarkerCell TypePearson's Correlation Coefficient (PCC)Manders' Overlap Coefficient (MOC)Reference
BODIPY FL C5-CeramideLysoTracker Deep RedHeLa0.66 ± 0.06Not Reported[1]
BODIPY-1LysoView650HeLa< 0.1Not Reported[2]
BODIPY-4LysoView650HeLa< 0.15Not Reported[2]
59 nm SiO2-Bodipy FL NPLysoTracker RedJ774A.1~0.8M1: ~0.4, M2: ~0.1[3]

Table 1: Summary of Quantitative Colocalization Data. This table summarizes published data on the colocalization of Bodipy-ceramide analogs with lysosomal markers. PCC values range from -1 (perfect anti-correlation) to +1 (perfect correlation), with 0 indicating no correlation.[1] MOC is split into two coefficients (M1 and M2) representing the fraction of each probe's fluorescence that colocalizes with the other.

Experimental Protocols

Here, we provide detailed protocols for staining cells with this compound and a lysosomal marker for colocalization analysis. Both live-cell and fixed-cell protocols are described.

Live-Cell Imaging Protocol

This protocol is suitable for observing the dynamic trafficking of this compound to lysosomes in real-time.

Materials:

  • Bodipy FL C12-Ceramide (complexed to BSA)

  • LysoTracker Red DND-99

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Glass-bottom imaging dishes

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom imaging dishes to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Staining Solution: Prepare a working solution of 5 µM Bodipy FL C12-Ceramide-BSA complex in pre-warmed, serum-free medium.

  • Labeling:

    • Wash cells twice with pre-warmed, serum-free medium.

    • Incubate cells with the this compound working solution for 30 minutes at 4°C to allow the lipid to label the plasma membrane while minimizing endocytosis.

    • Wash the cells three times with ice-cold medium to remove excess probe.

  • Chase Incubation: Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30-60 minutes. This "chase" period allows for the internalization and transport of the fluorescent ceramide to intracellular organelles, including lysosomes.

  • Lysosomal Staining: During the last 30 minutes of the chase, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM and incubate at 37°C.

  • Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Acquire images immediately using a confocal microscope equipped with appropriate filter sets for Bodipy FL (Excitation/Emission: ~505/511 nm) and LysoTracker Red (Excitation/Emission: ~577/590 nm).

Fixed-Cell Immunofluorescence Protocol

This protocol is used when colocalization with a specific lysosomal membrane protein, such as LAMP1, is desired.

Materials:

  • Bodipy FL C12-Ceramide (complexed to BSA)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a lysosomal marker (e.g., anti-LAMP1)

  • Alexa Fluor conjugated secondary antibody (e.g., Alexa Fluor 594)

  • Mounting medium with DAPI

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding and Labeling: Follow steps 1-4 of the Live-Cell Imaging Protocol.

  • Fixation: After the chase incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-LAMP1) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for DAPI, Bodipy FL, and the Alexa Fluor secondary antibody.

Mandatory Visualizations

Signaling Pathway: Ceramide Metabolism and Lysosomal Trafficking

The following diagram illustrates the key pathways of ceramide metabolism and the trafficking of this compound to the lysosome.

Ceramide_Metabolism_and_Lysosomal_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_metabolism Ceramide Metabolism in Lysosome Bodipy_C12_Ceramide_BSA This compound (BSA Complex) PM_Bodipy_C12_Ceramide This compound Bodipy_C12_Ceramide_BSA->PM_Bodipy_C12_Ceramide Binding & Insertion Endosome Early/Late Endosome PM_Bodipy_C12_Ceramide->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Vesicular Transport LAMP1 LAMP1 Lysosome->LAMP1 Marker Acid_Sphingomyelinase Acid Sphingomyelinase Ceramide Ceramide Acid_Sphingomyelinase->Ceramide Catalyzes Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase Fatty_Acid Fatty Acid Ceramide->Fatty_Acid Acid Ceramidase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Hydrolysis Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed on glass-bottom dish) start->cell_culture bodipy_staining 2. This compound Staining (e.g., 5 µM, 30 min at 4°C) cell_culture->bodipy_staining chase 3. Chase Incubation (30-60 min at 37°C) bodipy_staining->chase lysosomal_staining 4. Lysosomal Marker Staining (e.g., LysoTracker or anti-LAMP1) chase->lysosomal_staining image_acquisition 5. Confocal Microscopy (Acquire multi-channel images) lysosomal_staining->image_acquisition image_processing 6. Image Processing (Background subtraction, thresholding) image_acquisition->image_processing colocalization_analysis 7. Quantitative Analysis (Calculate PCC and MOC) image_processing->colocalization_analysis data_interpretation 8. Data Interpretation & Reporting colocalization_analysis->data_interpretation end End data_interpretation->end Colocalization_Interpretation cluster_observation Observation cluster_analysis Analysis cluster_interpretation Interpretation bodipy_signal This compound Signal (Green Channel) merged_image Merged Image bodipy_signal->merged_image lysosomal_signal Lysosomal Marker Signal (Red Channel) lysosomal_signal->merged_image yellow_pixels Yellow Pixels in Merged Image (Overlap of Green and Red) merged_image->yellow_pixels quantification Quantitative Colocalization (PCC / MOC) yellow_pixels->quantification colocalization This compound is localized within lysosomes quantification->colocalization

References

Quantitative Fluorescence Microscopy with BODIPY™ C12-Ceramide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ C12-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)Sphingosine) is a fluorescently labeled long-chain ceramide analog that serves as a powerful tool for investigating the intricate roles of ceramides in cellular processes.[1] Ceramides are pivotal bioactive lipids involved in a multitude of signaling pathways, including apoptosis, inflammation, and cell differentiation.[1] The conjugation of the bright and photostable BODIPY™ FL fluorophore to a C12 acyl chain allows for the visualization and quantification of ceramide trafficking, metabolism, and localization within living cells using fluorescence microscopy.[2]

This document provides detailed application notes and experimental protocols for the use of BODIPY™ C12-Ceramide in quantitative fluorescence microscopy. It is intended to guide researchers in studying ceramide biology and in the development of high-throughput screening assays for novel therapeutics targeting ceramide pathways.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of BODIPY™ C12-Ceramide are summarized in the table below.

PropertyValueReference
Fluorophore BODIPY™ FL[1]
Excitation Maximum (λex) ~505 nm[3]
Emission Maximum (λem) ~540 nm
Molecular Weight 713.8 g/mol
Typical Working Concentration 0.1 - 5 µM
Solubility Slightly soluble in Chloroform and Methanol

Note: The fluorescence emission of BODIPY™ dyes can be sensitive to the local environment. At high concentrations within cellular membranes, such as the Golgi apparatus, BODIPY™-ceramide can exhibit a red-shifted emission (around 620 nm) due to excimer formation. This property can be leveraged for ratiometric imaging to estimate the local concentration of the probe.

Key Applications

  • Visualization of Ceramide Trafficking and Metabolism: Track the uptake and transport of ceramide from the plasma membrane to intracellular organelles, primarily the Golgi apparatus.

  • Quantitative Analysis of Ceramide Accumulation: Measure changes in ceramide levels in response to various stimuli or drug treatments.

  • High-Throughput Screening (HTS) for Modulators of Ceramide Metabolism: Develop cell-based assays to screen for compounds that inhibit or enhance ceramide synthesis or transport.

  • Studying the Role of Ceramide in Signaling Pathways: Investigate the involvement of ceramide in apoptosis, inflammation, and other signaling cascades.

  • Lipid Droplet Dynamics: While BODIPY 493/503 is more specific for neutral lipid droplets, BODIPY C12-Ceramide can also be used to study the incorporation of fatty acids into these organelles.

Experimental Protocols

Protocol 1: Preparation of BODIPY™ C12-Ceramide-BSA Complex

For efficient delivery into live cells, it is recommended to complex the lipophilic BODIPY™ C12-Ceramide with defatted bovine serum albumin (BSA).

Materials:

  • BODIPY™ C12-Ceramide

  • Chloroform:Methanol (19:1, v/v)

  • Defatted BSA

  • Serum-free cell culture medium (e.g., HBSS with 10 mM HEPES)

  • Glass test tubes

  • Nitrogen gas source

  • Vacuum desiccator

  • Bath sonicator

Procedure:

  • Prepare a 1 mM stock solution of BODIPY™ C12-Ceramide in a chloroform:methanol (19:1, v/v) mixture.

  • Dispense the desired volume of the stock solution into a glass test tube.

  • Dry the lipid under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to remove all solvent.

  • Prepare a 3.4 mM solution of defatted BSA in serum-free cell culture medium.

  • Add the BSA solution to the dried lipid film.

  • Vortex the mixture thoroughly and sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This creates a ceramide-BSA complex stock, typically around 50 µM.

  • Prepare a working solution by diluting the ceramide-BSA complex in fresh, serum-free medium to the final desired concentration (typically 5 µM).

Protocol 2: Live-Cell Staining of the Golgi Apparatus

This protocol outlines the steps for visualizing the accumulation of BODIPY™ C12-Ceramide in the Golgi apparatus of living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips to 70-80% confluency

  • Pre-warmed, serum-free medium (e.g., HBSS with 10 mM HEPES)

  • BODIPY™ C12-Ceramide-BSA working solution (from Protocol 1)

  • Ice-cold, serum-free medium

  • Pre-warmed, complete culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Wash the cells twice gently with pre-warmed, serum-free medium.

  • Cool the cells by placing the dish on ice for 5-10 minutes.

  • Remove the medium and add the pre-chilled BODIPY™ C12-Ceramide-BSA working solution (e.g., 5 µM).

  • Incubate the cells at 4°C for 30 minutes. This allows the probe to label the plasma membrane while inhibiting endocytosis.

  • Wash the cells three to four times with ice-cold, serum-free medium to remove excess probe.

  • Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Wash the cells again with fresh imaging medium (e.g., HBSS with HEPES).

  • Mount the coverslip (if used) and immediately observe the cells using a fluorescence microscope.

Protocol 3: Quantitative Analysis of Ceramide Accumulation

This protocol describes a method for quantifying changes in intracellular BODIPY™ C12-Ceramide fluorescence, which can be adapted for high-throughput screening.

Materials:

  • Cells seeded in a 96-well, black, clear-bottom plate

  • BODIPY™ C12-Ceramide-BSA working solution

  • Compounds for screening (e.g., inhibitors of ceramide metabolism)

  • Hoechst 33342 or another nuclear stain for cell number normalization

  • Plate reader with fluorescence detection capabilities or a high-content imaging system

Procedure:

  • Seed cells in a 96-well plate and culture to the desired confluency.

  • Treat cells with compounds at various concentrations for the desired incubation period. Include appropriate vehicle controls.

  • Add the BODIPY™ C12-Ceramide-BSA working solution to each well at a final concentration of 1-5 µM.

  • Incubate at 37°C for 30-60 minutes , protected from light.

  • Wash the cells twice with PBS or serum-free medium to remove extracellular probe.

  • Add fresh medium containing a nuclear stain (e.g., Hoechst 33342) and incubate for 10-15 minutes.

  • Measure the fluorescence intensity using a plate reader (BODIPY™ FL: Ex/Em ~505/540 nm; Hoechst: Ex/Em ~350/460 nm) or acquire images using a high-content imaging system.

  • Normalize the BODIPY™ C12-Ceramide fluorescence intensity to the nuclear stain fluorescence intensity to account for variations in cell number.

  • Calculate the percentage change in ceramide accumulation in compound-treated wells relative to vehicle-treated controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Cell Staining cluster_analysis Analysis stock 1. Prepare 1 mM Stock (this compound in Chloroform:Methanol) dry 2. Dry Lipid Film stock->dry Dispense complex 4. Form Ceramide-BSA Complex dry->complex Add BSA Solution bsa 3. Prepare 3.4 mM Defatted BSA bsa->complex labeling 7. Label with Ceramide-BSA (4°C, 30 min) complex->labeling Dilute to Working Solution cells 5. Culture Cells (70-80% Confluency) wash1 6. Wash Cells cells->wash1 wash1->labeling wash2 8. Wash Excess Probe labeling->wash2 chase 9. Chase at 37°C (30 min) wash2->chase image 10. Image with Fluorescence Microscope chase->image quantify 11. Quantitative Analysis image->quantify

Caption: Experimental workflow for live-cell imaging with BODIPY™ C12-Ceramide.

ceramide_apoptosis_pathway stress Stress Stimuli (e.g., TNF-α, FAS Ligand) asmase Acid Sphingomyelinase (aSMase) stress->asmase ceramide Ceramide Accumulation asmase->ceramide Hydrolyzes Sphingomyelin mitochondria Mitochondrial Outer Membrane Permeabilization ceramide->mitochondria bodipy_cer This compound (Fluorescent Probe) bodipy_cer->ceramide Visualizes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

References

Visualizing Lipid Rafts and Membrane Microdomains with Bodipy C12-Ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are critical sphingolipids that function as key signaling molecules in a multitude of cellular processes, including apoptosis, cell differentiation, and inflammation.[1] A unifying concept in ceramide biology is its ability to form distinct, ordered membrane domains known as ceramide-enriched membrane platforms or lipid rafts.[1][2] These microdomains act as signaling hubs, facilitating the clustering of receptor molecules and the organization of intracellular signaling proteins to initiate and amplify cellular signals.[3][4]

BODIPY FL C12-Ceramide is a fluorescent analog of ceramide that serves as an invaluable tool for real-time visualization of sphingolipid trafficking and metabolism in live cells. Its unique photophysical properties, including a concentration-dependent emission shift from green to red, allow for the qualitative and quantitative assessment of ceramide-rich microdomains within cellular membranes. This document provides detailed application notes and protocols for the use of Bodipy C12-Ceramide in the visualization of lipid rafts and the investigation of associated signaling pathways.

Data Presentation

Table 1: Photophysical and Staining Properties of this compound
PropertyValueReference(s)
FluorophoreBODIPY FL (Boron-dipyrromethene)
Excitation Maximum (Monomer)~505 nm
Emission Maximum (Monomer)~515 nm (Green)
Emission Maximum (Excimer/Aggregate)~620 nm (Red)
Common Working Concentration1-5 µM
Recommended Solvent for StockChloroform:Methanol (19:1 v/v) or DMSO

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

For efficient delivery into live cells, this compound is complexed with defatted bovine serum albumin (BSA).

Materials:

  • This compound

  • Chloroform:Methanol (19:1, v/v)

  • Nitrogen gas source

  • Vacuum desiccator

  • Defatted BSA

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Bath sonicator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.

  • Drying: In a glass test tube, dispense the required volume of the stock solution. Dry the lipid under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to ensure complete solvent removal.

  • Complexation: Prepare a 3.4 mM solution of defatted BSA in your desired serum-free cell culture medium. Add the BSA solution to the dried this compound lipid film.

  • Sonication: Vortex the mixture vigorously and then sonicate in a bath sonicator until the lipid film is fully dissolved, resulting in a clear solution. This forms the ceramide-BSA complex.

Protocol 2: Live-Cell Imaging of Lipid Rafts

This protocol is designed to label the plasma membrane and visualize the formation of ceramide-enriched microdomains.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips to ~70-80% confluency

  • Pre-warmed, serum-free medium (e.g., HBSS/HEPES)

  • This compound-BSA complex (prepared in Protocol 1), diluted to a final working concentration of 5 µM in pre-chilled serum-free medium.

  • Ice

  • Fluorescence microscope with appropriate filter sets for green and red emission.

Procedure:

  • Cell Preparation: Gently wash the cultured cells twice with pre-warmed, serum-free medium to remove any residual serum.

  • Pre-incubation: Cool the cells by placing the dish on ice for 5-10 minutes. This step helps to inhibit endocytosis.

  • Labeling: Remove the medium and add the pre-chilled 5 µM this compound-BSA working solution. Incubate the cells at 4°C for 30 minutes. This low-temperature incubation facilitates the labeling of the plasma membrane while minimizing internalization.

  • Washing: Wash the cells several times with ice-cold, serum-free medium to remove the excess ceramide-BSA complex.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in both the green (~515 nm) and red (~620 nm) channels. The red-shifted fluorescence indicates areas of high this compound concentration, which are indicative of ceramide-enriched microdomains or lipid rafts.

Protocol 3: Co-localization with a Lipid Raft Marker (Ganglioside GM1)

To provide further evidence that this compound localizes to lipid rafts, co-localization with a known raft marker, such as the ganglioside GM1, can be performed.

Materials:

  • Cells prepared and labeled with this compound as described in Protocol 2.

  • Fluorescently labeled Cholera Toxin Subunit B (CTX-B), which binds to GM1 (e.g., Alexa Fluor 647-conjugated CTX-B).

  • Fluorescence microscope with appropriate filter sets for this compound and the chosen CTX-B fluorophore.

Procedure:

  • This compound Staining: Follow steps 1-4 of Protocol 2 to label the plasma membrane with this compound.

  • GM1 Staining: After washing, incubate the cells with the fluorescently labeled CTX-B conjugate (e.g., 1 µg/mL in cold, serum-free medium) for 15-30 minutes on ice.

  • Washing: Wash the cells three times with ice-cold, serum-free medium.

  • Imaging: Image the cells, acquiring separate images for this compound (green and red channels) and the CTX-B conjugate.

  • Analysis: Merge the images and analyze for co-localization between the red-shifted this compound signal and the CTX-B signal. A high degree of co-localization provides strong evidence for the presence of this compound within GM1-containing lipid rafts.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Live-Cell Staining cluster_imaging Imaging & Analysis stock 1. Prepare 1mM Stock (this compound in Chloroform:Methanol) dry 2. Dry Lipid Film (Nitrogen Stream & Vacuum) stock->dry complex 3. Complex with Defatted BSA (in Serum-Free Medium) dry->complex cells 4. Culture Cells (~70-80% Confluency) complex->cells wash1 5. Wash Cells (Pre-warmed Serum-Free Medium) cells->wash1 cool 6. Cool Cells (4°C for 5-10 min) wash1->cool labeling 7. Label with Bodipy-BSA Complex (5 µM at 4°C for 30 min) cool->labeling wash2 8. Wash Cells (Ice-Cold Serum-Free Medium) labeling->wash2 image 9. Fluorescence Microscopy (Green & Red Channels) wash2->image analyze 10. Analyze for Red-Shifted Emission (Lipid Raft Visualization) image->analyze

Caption: Experimental workflow for visualizing lipid rafts using this compound.

lipid_raft_model cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region chol Cholesterol sm Sphingomyelin glyco Glycosphingolipid protein Raft-Associated Protein pl Phospholipids

Caption: Simplified model of a lipid raft within the cell membrane.

fas_signaling_pathway cluster_membrane Plasma Membrane (Ceramide-Rich Platform) cluster_cytosol Cytosol cluster_ceramide Role of Ceramide fasl Fas Ligand (FasL) fasr Fas Receptor (CD95) fasl->fasr 1. Binding & Clustering fadd FADD fasr->fadd 2. Recruitment casp8 Pro-Caspase-8 fadd->casp8 3. Recruitment active_casp8 Active Caspase-8 casp8->active_casp8 4. Activation casp3 Pro-Caspase-3 active_casp8->casp3 5. Cleavage active_casp3 Active Caspase-3 apoptosis Apoptosis active_casp3->apoptosis 6. Execution ceramide Ceramide (visualized with this compound) ceramide->fasr Promotes Clustering

References

Troubleshooting & Optimization

Technical Support Center: BODIPY™ C12-Ceramide Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BODIPY™ C12-Ceramide. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize their imaging experiments and minimize photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ C12-Ceramide and what is it used for?

BODIPY™ FL C12-Ceramide is a fluorescent analog of ceramide, a central molecule in sphingolipid metabolism. The BODIPY™ FL fluorophore is attached to a twelve-carbon acyl chain (C12) of the ceramide molecule. It is widely used in live-cell imaging to visualize the Golgi apparatus and to study the dynamics of sphingolipid trafficking and metabolism.

Q2: Why is my BODIPY™ C12-Ceramide signal fading so quickly (photobleaching)?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For BODIPY dyes, this is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule. Factors that accelerate photobleaching include high illumination intensity, long exposure times, and the presence of oxygen.

Q3: Are BODIPY™ dyes generally photostable?

Yes, BODIPY™ dyes are known for their relatively high photostability compared to other common fluorophores like fluorescein (FITC). They possess high quantum yields and extinction coefficients, making them very bright. However, under the intense and prolonged illumination required for high-resolution microscopy, all fluorophores, including BODIPY™ dyes, will eventually photobleach.

Q4: How can I reduce photobleaching of BODIPY™ C12-Ceramide in my experiments?

Reducing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters, using chemical antifade reagents, and careful sample preparation. Key strategies are detailed in the troubleshooting guides below.

Troubleshooting Guides

Problem: Rapid Signal Loss and Photobleaching

This is one of the most common challenges in fluorescence microscopy. The following steps can help mitigate rapid signal decay.

1. Optimization of Imaging Parameters:

  • Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time that still yields a clear image. This reduces the time the fluorophore spends in the excited state, a key factor in photobleaching.

  • Limit Continuous Exposure: Avoid prolonged and unnecessary exposure of the sample to the excitation light. Use the shutter to block the light path when not acquiring images. For time-lapse experiments, increase the interval between acquisitions as much as possible.

  • Use Appropriate Filters: Employ neutral density filters to decrease the excitation light intensity without altering its spectral properties.

2. Use of Antifade Reagents:

Antifade reagents are chemical cocktails that reduce photobleaching, primarily by scavenging reactive oxygen species. They are a critical component of mounting media for fixed cells and can also be added to the imaging medium for live-cell experiments.

Antifade Reagent TypeCommon ExamplesCompatibility and Performance with BODIPY™ Dyes
Commercial Mountants (Hard-setting) ProLong™ Gold, ProLong™ Diamond, VECTASHIELD® HardSet™ProLong™ Gold: Some reports suggest it may not be optimal for BODIPY™ dyes[1]. ProLong™ Diamond: Generally considered compatible with BODIPY dyes. VECTASHIELD® HardSet™: Generally compatible.
Commercial Mountants (Non-setting) VECTASHIELD®, SlowFade™ GoldVECTASHIELD®: Widely used and generally effective for BODIPY™ dyes. SlowFade™ Gold: Generally compatible.
Live-Cell Antifade Reagents ProLong™ Live Antifade Reagent, TroloxProLong™ Live: Designed for live-cell imaging and can reduce photobleaching of various dyes. Trolox: A vitamin E analog that acts as an antioxidant and can be added to the imaging medium to improve photostability.
Homemade Antifade Reagents n-Propyl gallate (NPG), p-Phenylenediamine (PPD)NPG: A commonly used antioxidant that can be effective. PPD: A very effective antifade agent, but it can be toxic and may quench the fluorescence of some dyes. Its use with BODIPY dyes should be carefully validated.

Quantitative Data on Antifade Performance with BODIPY-FL:

A study on single-molecule imaging of BODIPY-FL demonstrated a significant increase in photostability using a Reducing and Oxidizing System (ROXS) in an oxygen-depleted buffer.

Imaging ConditionAverage Lifetime Before PhotobleachingNotes
Standard Buffer (with oxygen)< 20 msSignal fades very rapidly.
ROXS Buffer (oxygen depleted)~500 msApproximately a 25-fold increase in lifetime, allowing for longer observation.[2]

This data is for BODIPY-FL under specific single-molecule imaging conditions but illustrates the potential for significant improvement in photostability with optimized chemical environments.

3. Control of the Chemical Environment:

  • Oxygen Scavenging Systems: For live-cell imaging, especially for single-molecule studies, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase, or protocatechuic acid/protocatechuate-3,4-dioxygenase) can be used to reduce the concentration of dissolved oxygen in the imaging medium.[2]

  • pH of Medium: Ensure the imaging buffer has an optimal pH, as extreme pH values can affect the fluorescence of some dyes. BODIPY™ dyes are generally stable over a wide pH range.

Experimental Protocols

Live-Cell Staining and Imaging with BODIPY™ C12-Ceramide

This protocol is designed for staining the Golgi apparatus in living cells.

Materials:

  • BODIPY™ FL C12-Ceramide

  • Dimethyl sulfoxide (DMSO)

  • Defatted bovine serum albumin (BSA)

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Complete cell culture medium

  • Live-cell imaging medium (phenol red-free)

  • Antifade reagent for live cells (optional, e.g., Trolox)

  • Glass-bottom imaging dishes or coverslips

Protocol:

  • Preparation of BODIPY™ C12-Ceramide Stock Solution:

    • Prepare a 1 mM stock solution of BODIPY™ C12-Ceramide in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Preparation of Ceramide-BSA Complex:

    • In a glass tube, evaporate the required amount of the 1 mM stock solution to dryness under a stream of nitrogen gas, followed by desiccation under vacuum for at least 30 minutes.

    • Prepare a 3.4 mM solution of defatted BSA in serum-free cell culture medium.

    • Add the BSA solution to the dried lipid film to achieve a final ceramide concentration of 50 µM.

    • Vortex thoroughly and sonicate in a bath sonicator until the lipid film is completely dissolved. This is the 50 µM Ceramide-BSA complex stock solution.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

  • Staining Procedure:

    • Wash the cells twice with pre-warmed, serum-free medium.

    • Cool the cells to 4°C for 10 minutes to inhibit endocytosis.

    • Dilute the 50 µM Ceramide-BSA complex stock solution to a final working concentration of 5 µM in ice-cold, serum-free medium.

    • Incubate the cells with the 5 µM working solution for 30 minutes at 4°C.

  • Chase and Imaging:

    • Wash the cells three times with ice-cold, serum-free medium to remove excess probe.

    • Add pre-warmed, complete culture medium and incubate the cells at 37°C for 30 minutes. During this "chase" period, the fluorescent ceramide is transported to the Golgi apparatus.

    • Replace the complete medium with pre-warmed, phenol red-free live-cell imaging medium. If using a live-cell antifade reagent, add it to the imaging medium at the recommended concentration.

    • Image the cells on a fluorescence microscope equipped with a suitable filter set for BODIPY™ FL (Excitation/Emission: ~505/511 nm).

Visualization of Pathways and Workflows

Sphingolipid Metabolism Pathway

BODIPY™ C12-Ceramide is a tool to study the complex pathways of sphingolipid metabolism. Ceramide is a central hub in this network.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome/Endosome Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Sphingosine Sphingosine Ceramide_Golgi->Sphingosine Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Ceramide_Lysosome Ceramide Sphingosine->Ceramide_Lysosome CerS Ceramide_Lysosome->Sphingosine AC Sphingomyelin_PM Sphingomyelin (from Plasma Membrane) Sphingomyelin_PM->Ceramide_Lysosome aSMase Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis prep_stock Prepare 1 mM BODIPY-Ceramide Stock prep_bsa Prepare Ceramide-BSA Complex (50 µM) prep_stock->prep_bsa prep_cells Plate Cells (70-80% confluency) wash1 Wash Cells with Serum-Free Medium prep_cells->wash1 cool Cool Cells to 4°C wash1->cool stain Incubate with 5 µM Ceramide-BSA at 4°C cool->stain wash2 Wash Cells to Remove Excess Probe stain->wash2 chase Chase at 37°C in Complete Medium wash2->chase prep_imaging Switch to Imaging Medium (± Antifade Reagent) chase->prep_imaging acquire Image with Optimized Microscope Settings prep_imaging->acquire analyze Analyze Images for Localization and Trafficking acquire->analyze

References

Technical Support Center: Preventing Phototoxicity in Live-Cell Imaging with BODIPY™ C12-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to mitigate phototoxicity when using BODIPY™ FL C12-Ceramide for live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern with BODIPY C12-Ceramide?

A1: Phototoxicity is cell damage or death caused by light exposure during fluorescence microscopy.[1][2] When a fluorescent molecule like this compound is excited by light, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[3][4][5] These ROS can damage cellular components like lipids, proteins, and nucleic acids, leading to artifacts, altered cell physiology, and ultimately, cell death, which can compromise experimental results.

Q2: My cells look stressed or are dying after imaging. Is this phototoxicity?

A2: It is highly likely. Common signs of phototoxicity include cell rounding, membrane blebbing, vacuole formation, or a complete cessation of normal dynamic processes like cell migration or division shortly after imaging. To confirm, you can run a control experiment where you subject stained cells to the same imaging protocol but with the excitation light turned off.

Q3: How does the concentration of this compound affect phototoxicity?

A3: Higher dye concentrations can lead to increased ROS production upon illumination, thereby increasing phototoxicity. It is crucial to use the lowest possible concentration that still provides an adequate signal-to-noise ratio for your imaging setup.

Q4: Can I use antioxidants to reduce phototoxicity?

A4: Yes, supplementing your imaging medium with antioxidants can help neutralize ROS and reduce phototoxicity. Common antioxidants used in live-cell imaging include Trolox (a water-soluble vitamin E analog) and ascorbic acid (vitamin C). However, their effectiveness should be empirically tested for your specific cell type and experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Rapid photobleaching and cell death. 1. Excessive Excitation Light: High laser power or light intensity is a primary cause of both photobleaching and phototoxicity. 2. Long Exposure Times: Prolonged exposure to excitation light increases the total light dose delivered to the sample.1. Reduce Light Intensity: Lower the laser power or LED intensity to the minimum level required for a clear signal. 2. Optimize Exposure Time: Use the shortest exposure time that provides a sufficient signal. For dynamic processes, determine the maximum exposure time that doesn't introduce motion blur.
Poor signal-to-noise ratio (SNR) at low light levels. 1. Suboptimal Dye Concentration: The concentration of this compound may be too low. 2. Detector Sensitivity: The microscope's detector (e.g., PMT or camera) may not be sensitive enough.1. Titrate Dye Concentration: Empirically determine the optimal concentration (typically in the 0.5–5 µM range) that balances signal with potential toxicity. 2. Use High-Sensitivity Detectors: Employ cameras with high quantum efficiency (QE), such as back-illuminated sCMOS cameras, to capture faint signals more effectively.
Cellular morphology or function appears altered after imaging. 1. Cumulative Phototoxicity: Even low levels of light can cause damage over time in long-term imaging experiments. 2. Illumination Overhead: The sample is being illuminated even when the camera is not acquiring an image, a common issue with mechanical shutters.1. Time-lapse Strategy: Increase the interval between image acquisitions to allow cells to recover. 2. Minimize Illumination Overhead: Use fast hardware triggering (e.g., TTL-controlled LEDs) to precisely synchronize illumination with camera exposure, eliminating unnecessary light exposure. 3. Use NIR Probes: If possible, consider using fluorophores excited by longer wavelengths (near-infrared), which are generally less damaging to cells.
Mechanism of Phototoxicity

The diagram below illustrates the general mechanism by which fluorescent probes like this compound can induce phototoxicity.

G General Mechanism of Phototoxicity cluster_0 Light-Induced Excitation cluster_1 Harmful Energy Transfer cluster_2 Cellular Damage Fluorophore This compound (Ground State S₀) ExcitedFluorophore Excited Singlet State (S₁) Fluorophore->ExcitedFluorophore Photon Absorption (Excitation Light) ExcitedFluorophore->Fluorophore Fluorescence Emission (Desired Signal) TripletState Excited Triplet State (T₁) ExcitedFluorophore->TripletState Intersystem Crossing ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen ¹O₂) TripletState->ROS Energy Transfer MolecularOxygen Molecular Oxygen (³O₂) CellDamage Oxidative Damage to Lipids, Proteins, DNA ROS->CellDamage MolecularOxygen->ROS Energy Transfer Apoptosis Cell Stress & Apoptosis CellDamage->Apoptosis G Workflow for Minimizing Phototoxicity Start Start: Stained Live Cells SetLowestPower 1. Set Lowest Possible Excitation Power/Intensity Start->SetLowestPower DetermineExpTime 2. Determine Max Exposure Time (Avoid motion blur) SetLowestPower->DetermineExpTime CheckSNR 3. Assess Signal-to-Noise Ratio (SNR) DetermineExpTime->CheckSNR IncreasePower Increase Excitation Power Slightly CheckSNR->IncreasePower SNR is Too Low RunToxicityAssay 4. Run Phototoxicity Assay (See Protocol 2) CheckSNR->RunToxicityAssay SNR is Adequate IncreasePower->CheckSNR CheckToxicity 5. Signs of Phototoxicity? RunToxicityAssay->CheckToxicity OptimizeInterval Reduce Acquisition Frequency (Increase time interval) CheckToxicity->OptimizeInterval Yes FinalParams Optimized Parameters Found CheckToxicity->FinalParams No OptimizeInterval->RunToxicityAssay

References

Troubleshooting Bodipy C12-Ceramide aggregation and precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bodipy C12-Ceramide. Our aim is to help you overcome common challenges related to aggregation and precipitation to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled long-chain ceramide analog. The Bodipy FL fluorophore is attached to the C12 fatty acid of the ceramide molecule. It is widely used in cell biology to visualize the distribution and trafficking of ceramides, as a vital stain for the Golgi apparatus, and to study sphingolipid metabolism and signaling pathways in living cells.

Q2: What are the spectral properties of this compound?

This compound typically has an excitation maximum around 505 nm and an emission maximum around 540 nm, making it compatible with standard green fluorescence microscopy filter sets.

Q3: How should I store this compound?

For long-term stability, this compound powder should be stored at -20°C, protected from light.[1][2] Stock solutions, once prepared, should be stored in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]

Q4: Why is it necessary to complex this compound with Bovine Serum Albumin (BSA)?

Due to its lipophilic nature, this compound has very low solubility in aqueous solutions like cell culture media. Complexing it with a carrier protein like defatted BSA is essential for its efficient delivery into living cells and to prevent its aggregation and precipitation in your experimental setup.[3]

Troubleshooting Guide: Aggregation and Precipitation

This compound, like many lipid-based probes, can be prone to aggregation and precipitation if not handled correctly. This guide provides a step-by-step approach to prevent and troubleshoot these issues.

Problem 1: this compound precipitates when preparing the stock solution.

Cause: The chosen solvent may not be appropriate, or the concentration might be too high. This compound is a solid that is only slightly soluble in chloroform and methanol.[1]

Solution:

  • Solvent Selection: Prepare a 1 mM stock solution in a mixture of chloroform and methanol (e.g., 19:1 v/v). Alternatively, DMSO can be used to prepare a 10 mM stock solution.

  • Aiding Solubilization: To enhance solubility, you can gently warm the solution to 37°C and sonicate it in a bath sonicator until the lipid is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles which can promote precipitation.

Problem 2: The this compound/BSA complex solution appears cloudy or contains visible precipitates.

Cause: This indicates that the ceramide has not been properly complexed with the BSA, leading to aggregation in the aqueous buffer. This can be due to residual solvent, incorrect ratios, or insufficient mixing.

Solution:

  • Complete Solvent Removal: It is critical to ensure all organic solvent from the stock solution is removed before adding the BSA solution. This is typically achieved by drying the lipid under a stream of nitrogen gas followed by placing it under a vacuum for at least one hour.

  • Correct BSA Concentration: Use a solution of defatted BSA (e.g., 3.4 mM) in your desired cell culture medium (e.g., HBSS/HEPES).

  • Thorough Mixing and Sonication: After adding the BSA solution to the dried lipid film, vortex the mixture thoroughly. Following this, sonicate the solution in a bath sonicator until it becomes clear. This process is crucial for the formation of a stable ceramide-BSA complex.

Problem 3: Weak or no fluorescent signal in cells.

Cause: This could be due to several factors, including precipitation of the probe (leading to low effective concentration), insufficient incubation time, or poor cell health.

Solution:

  • Ensure Proper Probe Solubilization: Follow the detailed protocol for preparing the ceramide-BSA complex to ensure the probe is bioavailable to the cells.

  • Optimize Staining Conditions: The recommended working concentration for the ceramide-BSA complex is typically around 5 µM. Incubation is often performed at 4°C for 30 minutes to allow the probe to label the plasma membrane while inhibiting endocytosis.

  • Check Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their ability to uptake the probe.

Problem 4: High background fluorescence or non-specific staining.

Cause: Aggregates of the this compound can bind non-specifically to the coverslip or cell surfaces, leading to high background. Excessive dye concentration can also contribute to this issue.

Solution:

  • Use a Clear Working Solution: Centrifuge your final this compound/BSA working solution at a low speed to pellet any remaining aggregates before adding it to your cells.

  • Optimize Probe Concentration: If you observe high background, try reducing the working concentration of the probe.

  • Thorough Washing: After incubation with the probe, wash the cells several times with ice-cold medium to remove any excess, unbound ceramide-BSA complex.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C42H70BF2N3O3
Formula Weight 713.8 g/mol
Excitation Maximum ~505 nm
Emission Maximum ~540 nm
Solubility Slightly soluble in Chloroform and Methanol
Recommended Storage -20°C (solid and stock solutions)

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is essential for preparing a working solution of this compound that is suitable for live-cell imaging and minimizes aggregation.

  • Prepare a Stock Solution: Make a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.

  • Aliquot and Dry: In a glass test tube, dispense the required volume of the stock solution for your experiment. Dry the lipid first under a gentle stream of nitrogen gas. Then, place the tube under a vacuum for at least one hour to ensure complete removal of the organic solvent.

  • Prepare BSA Solution: Prepare a 3.4 mM solution of defatted BSA in your desired serum-free cell culture medium (e.g., HBSS with HEPES).

  • Complexation: Add the BSA solution to the dried this compound film.

  • Vortex and Sonicate: Vortex the mixture vigorously. Then, place the tube in a bath sonicator and sonicate until the lipid film is completely dissolved and the solution is clear. This is now your ceramide-BSA complex stock, which is typically around 50 µM.

  • Prepare Working Solution: Dilute the ceramide-BSA complex stock in fresh, serum-free medium to your desired final working concentration (e.g., 5 µM).

Protocol 2: Live-Cell Labeling of the Golgi Apparatus

This protocol provides a general workflow for staining the Golgi apparatus in living cells using the prepared this compound-BSA complex.

  • Cell Preparation: Culture your cells on glass coverslips or in glass-bottom imaging dishes until they reach approximately 70-80% confluency.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum.

  • Labeling Incubation: Cool the cells by placing the dish on ice for 5-10 minutes. Remove the medium and add the pre-chilled 5 µM this compound-BSA working solution. Incubate the cells at 4°C for 30 minutes. This low-temperature incubation allows the probe to label the plasma membrane while minimizing endocytosis.

  • Chase Incubation: Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex. Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Imaging: Wash the cells again with fresh imaging medium. Mount the coverslip and observe the cells using a fluorescence microscope equipped with the appropriate filter set for Bodipy FL (e.g., a standard FITC or GFP filter set).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Cell Staining & Imaging prep_stock 1. Prepare 1 mM Stock in Chloroform:Methanol dry_lipid 2. Dry Lipid Film (Nitrogen & Vacuum) prep_stock->dry_lipid complexation 4. Complexation with BSA dry_lipid->complexation prep_bsa 3. Prepare Defatted BSA Solution prep_bsa->complexation sonication 5. Vortex & Sonicate Until Clear complexation->sonication working_sol 6. Dilute to Working Solution (e.g., 5 µM) sonication->working_sol labeling C. Label at 4°C (30 min) working_sol->labeling cell_prep A. Prepare Cells wash1 B. Wash Cells cell_prep->wash1 wash1->labeling wash2 D. Wash Excess Probe labeling->wash2 chase E. Chase at 37°C (30 min) wash2->chase imaging F. Image Cells chase->imaging

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_logic cluster_precipitation Precipitation Solutions cluster_weak_signal Weak Signal Solutions cluster_high_background High Background Solutions start Start Troubleshooting issue What is the issue? start->issue precipitation Precipitation in Solution issue->precipitation Precipitation weak_signal Weak/No Signal issue->weak_signal Signal high_background High Background issue->high_background Background check_solvent Use Chloroform:Methanol or DMSO for stock precipitation->check_solvent ensure_drying Ensure complete solvent removal before adding BSA precipitation->ensure_drying sonicate_well Vortex and sonicate BSA complex thoroughly precipitation->sonicate_well confirm_solubility Confirm probe is fully dissolved in BSA complex weak_signal->confirm_solubility optimize_staining Optimize concentration and incubation time weak_signal->optimize_staining check_cells Ensure cell health weak_signal->check_cells centrifuge_solution Centrifuge working solution to remove aggregates high_background->centrifuge_solution reduce_concentration Lower probe concentration high_background->reduce_concentration thorough_wash Wash cells thoroughly after incubation high_background->thorough_wash

Caption: Troubleshooting logic for this compound issues.

References

Optimizing Bodipy C12-Ceramide concentration for specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BODIPY™ FL C12-Ceramide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this fluorescent lipid probe. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.

Overview of BODIPY™ FL C12-Ceramide

BODIPY™ FL C12-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)-D-erythro-Sphingosine) is a fluorescently tagged version of C12 ceramide.[1][2] Ceramides are crucial bioactive lipids that act as signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[3] This BODIPY™ analog serves as a vital stain, allowing for the real-time visualization of ceramide metabolism and trafficking, particularly within the Golgi apparatus of live cells.[3] Its bright fluorescence and high photostability make it a superior alternative to older dyes like NBD.[3] The probe typically displays excitation/emission maxima around 505/511 nm.

Experimental Protocols & Methodologies

Accurate and reproducible results depend on meticulous experimental execution. The following protocols provide detailed methodologies for the preparation and use of BODIPY™ FL C12-Ceramide for staining live and fixed cells.

Protocol 1: Preparation of Ceramide-BSA Complex

For efficient delivery into cells, fluorescent ceramides must be complexed with defatted bovine serum albumin (BSA).

Reagents:

  • BODIPY™ FL C12-Ceramide

  • Chloroform:methanol mixture (19:1 v/v)

  • Defatted BSA

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Nitrogen gas source

  • Vacuum line

  • Bath sonicator

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture.

  • Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least one hour to completely remove the solvent.

  • Complexation: Prepare a 3.4 mM solution of defatted BSA in your desired cell culture medium. Add the BSA solution to the dried lipid film.

  • Sonication: Vortex the mixture thoroughly. Sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This creates a ceramide-BSA complex stock, typically around 50 µM.

  • Working Solution: Dilute the ceramide-BSA complex stock in fresh, serum-free medium to the final desired working concentration (typically 5 µM).

Protocol 2: Live-Cell Labeling

This protocol is optimized for staining the Golgi apparatus in living cells.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips or in glass-bottom imaging dishes to approximately 70-80% confluency.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum.

  • Labeling Incubation:

    • Cool the cells by placing the dish on ice (4°C) for 5-10 minutes. This step inhibits endocytosis and allows the probe to label the plasma membrane.

    • Remove the medium and add the pre-chilled ceramide-BSA working solution (e.g., 5 µM).

    • Incubate the cells at 4°C for 30 minutes.

  • Chase Incubation:

    • Rinse the cells several times with ice-cold medium to remove excess probe.

    • Add fresh, pre-warmed medium and incubate at 37°C for an additional 30 minutes to allow for internalization and transport to the Golgi.

  • Imaging: Wash the cells again with fresh medium and observe using a fluorescence microscope equipped with appropriate filter sets (e.g., for BODIPY FL, use blue excitation).

Protocol 3: Fixed-Cell Staining

Procedure:

  • Fixation: Fix cells with 2-4% paraformaldehyde in phosphate-buffered saline (PBS) at room temperature for 15 minutes. Avoid using methanol or acetone fixatives.

  • Washing: Wash the cells 2-3 times with PBS to remove residual fixative.

  • Staining: Add the BODIPY™ FL C12-Ceramide working solution (typically 0.5–5 µM) and incubate in the dark at room temperature for 20–60 minutes.

  • Final Wash: Wash the cells 2-3 times with PBS to remove unbound dye.

  • Mounting and Imaging: Apply an anti-fade mounting medium and image using a confocal or fluorescence microscope.

Data Presentation: Recommended Concentrations

The optimal concentration of BODIPY™ FL C12-Ceramide can vary based on the sample type and experimental goals. The following table summarizes recommended starting concentrations.

Sample TypeRecommended Concentration RangeTypical Incubation TimeNotes
Live Cells / Cell Cultures 0.1–2 µM15–30 minutes at 37°CLower concentrations are often suitable for lipid droplet studies.
Fixed Cells 0.5–5 µM20–60 minutes at room temperatureEnsures stable labeling of membranes and organelles.
Tissue Sections 1–10 µM30–60 minutes at room temperaturePermeabilization may be required to improve dye penetration.

Note: This table provides starting recommendations. It is crucial to optimize the concentration and incubation time for your specific cell type and experimental setup.

Troubleshooting Guide

Q1: Why is my fluorescence signal weak or absent?

  • Cause: Insufficient dye concentration, short staining duration, or poor cell health. Residual fixatives or culture medium can also interfere with the signal.

  • Solution:

    • Optimize the BODIPY™ concentration; consider increasing it within the recommended range (0.5–2 µM).

    • Extend the incubation time slightly.

    • Ensure cells are healthy and not over-confluent before staining.

    • Perform thorough washing steps with PBS or HBSS before and after staining to remove interfering substances.

    • Always use freshly prepared staining solutions.

Q2: I'm observing high background fluorescence. How can I reduce it?

  • Cause: The dye concentration may be too high, leading to non-specific binding or the formation of aggregates. Insufficient washing can also leave unbound dye in the background.

  • Solution:

    • Decrease the working concentration of the dye. Overly high concentrations can cause quenching or non-specific staining.

    • Ensure thorough and gentle washing (2-3 times) with PBS after incubation to remove free dye.

    • If you observe patches or aggregates, try preparing the working solution in pre-warmed PBS (37°C) immediately before use.

    • When dissolving the stock, ensure the solvent (e.g., DMSO) is fully thawed and the dye is completely dissolved.

Q3: The fluorescent signal appears as punctate dots or aggregates instead of staining the Golgi. What's wrong?

  • Cause: BODIPY™ dyes are hydrophobic and can form aggregates in aqueous solutions if not properly prepared, especially at high concentrations.

  • Solution:

    • The most critical step is the complexation with defatted BSA, which enhances solubility and delivery. Ensure the protocol for creating the ceramide-BSA complex is followed meticulously.

    • Thoroughly vortex and sonicate the ceramide-BSA mixture until the solution is clear.

    • Prepare the working solution immediately before use and ensure it is well-mixed.

Q4: My signal is fading quickly during imaging (photobleaching). What can I do?

  • Cause: High excitation light intensity and long exposure times are common causes of photobleaching.

  • Solution:

    • Reduce the light intensity from your microscope's light source.

    • Use the shortest possible exposure time that still provides a good signal-to-noise ratio.

    • For fixed cells, use a high-quality anti-fade mounting medium.

    • For live-cell time-lapse imaging, minimize the total light exposure by reducing the frame rate or using intermittent imaging.

    • Image samples immediately after the staining procedure is complete.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of complexing BODIPY™ FL C12-Ceramide with defatted BSA? A: BODIPY™ FL C12-Ceramide is highly lipophilic. Complexing it with defatted Bovine Serum Albumin (BSA) is essential for creating a soluble complex that can be efficiently delivered to the plasma membrane of living cells in an aqueous culture medium.

Q2: How should I prepare and store the stock solution? A: A common method is to prepare a 1 mM stock solution in a chloroform:methanol mixture or in DMSO. Store stock solutions at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.

Q3: Can I use detergents like Triton X-100 or Saponin for permeabilization? A: Caution is advised. Since BODIPY™ dyes are lipophilic, using detergents that delipidate membranes can lead to inconsistent or absent labeling, as they may remove the target lipid structures. If permeabilization is necessary for co-staining, very mild conditions should be tested.

Q4: What are the excitation and emission maxima for this probe? A: BODIPY™ FL C12-Ceramide has excitation/emission maxima of approximately 505/540 nm. A similar analog, BODIPY FL C5-ceramide, has reported Ex/Em of 505/511 nm.

Signaling Pathways & Experimental Workflows

Ceramide is a central signaling lipid that regulates cellular homeostasis and stress responses. It is a key second messenger in pathways that control apoptosis, cell cycle arrest, and senescence.

Visualizations

experimental_workflow prep Prepare Ceramide-BSA Complex (50 µM Stock) dilute Dilute to Working Solution (e.g., 5 µM) prep->dilute incubate_cold Incubate with Probe at 4°C for 30 min dilute->incubate_cold cells Culture Cells to 70-80% Confluency wash1 Wash with Serum-Free Medium cells->wash1 wash1->incubate_cold wash2 Wash with Cold Medium incubate_cold->wash2 incubate_warm Incubate in Fresh Medium at 37°C for 30 min wash2->incubate_warm wash3 Final Wash incubate_warm->wash3 image Image with Fluorescence Microscope wash3->image

Caption: Standard workflow for live-cell labeling with BODIPY C12-Ceramide.

ceramide_synthesis De Novo Ceramide Synthesis Pathway substrates Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) substrates->spt ER Lumen keto 3-Ketosphinganine spt->keto reduction Reduction keto->reduction dihydro Dihydroceramide (Sphinganine) reduction->dihydro degs Dihydroceramide Desaturase (DEGS) dihydro->degs ceramide Ceramide degs->ceramide golgi Transport to Golgi (via CERT or vesicles) ceramide->golgi

Caption: Simplified diagram of the de novo ceramide biosynthesis pathway.

ceramide_apoptosis Ceramide-Mediated Stress Signaling stress Cellular Stress (e.g., TNF-α, Chemo) smase Sphingomyelinase (SMase) Activation stress->smase ceramide ↑ Ceramide smase->ceramide pp Activates Protein Phosphatases (PP1, PP2A) ceramide->pp jnk Activates Stress Kinases (JNK/SAPK) ceramide->jnk akt Inactivates Pro-Survival Kinase (Akt) pp->akt bcl2 Dephosphorylates Anti-Apoptotic (Bcl-2) pp->bcl2 bad Activates Pro-Apoptotic (BAD) jnk->bad apoptosis Apoptosis akt->apoptosis bcl2->apoptosis bad->apoptosis

Caption: Ceramide's role in activating pro-apoptotic signaling pathways.

References

How to minimize background fluorescence in Bodipy C12-Ceramide staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BODIPY™ C12-Ceramide staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background fluorescence and achieve high-quality imaging results in your research.

Troubleshooting Guide: Minimizing Background Fluorescence

High background fluorescence is a common issue in staining protocols that can obscure specific signals and complicate data interpretation. Below are common causes and solutions to reduce nonspecific staining with BODIPY™ C12-Ceramide.

ProblemPotential CauseSuggested Solution
High Overall Background Dye concentration is too high, leading to nonspecific binding or aggregation.[][]Optimize the working concentration of BODIPY™ C12-Ceramide. Start with a lower concentration (e.g., 0.5 µM) and titrate up to find the optimal balance between signal and background.[] A recommended range is typically 0.5–5 µM.[][]
Inadequate washing after staining, leaving residual unbound dye.Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS or HBSS) after incubation with the dye. Gentle but thorough washing is crucial.
Presence of residual serum or culture media components that bind the dye.Before staining, gently wash cells with a pre-warmed, serum-free medium or buffer like HBSS to remove any residues.
Fluorescence at the Plasma Membrane The lipophilic dye initially incorporates into the plasma membrane.For live-cell imaging of the Golgi, perform a "back-exchange" step. After the chase incubation, incubate cells with a medium containing defatted BSA (e.g., 1%) to help remove the probe from the plasma membrane.
Inconsistent Staining/Patches of High Background Dye precipitation or aggregation in the staining solution.Ensure the BODIPY™ C12-Ceramide stock solution (typically in DMSO or ethanol) is fully dissolved before diluting to the final working concentration. The final concentration of the organic solvent should be low (e.g., <0.1%) to prevent cytotoxicity and precipitation. Pre-warming the buffer before adding the dye can also help.
Use of detergents during permeabilization (for fixed cells) can disrupt lipid structures.BODIPY dyes are lipophilic and detergents like saponin or Triton X-100 can lead to inconsistent labeling by delipidating membranes. If co-staining with antibodies that require permeabilization, optimization is critical.
Autofluorescence Intrinsic fluorescence from cells or media components.Image an unstained control sample to assess the level of autofluorescence. If necessary, use a culture medium with reduced autofluorescence for imaging. Dead cells can also be a source of autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for BODIPY™ C12-Ceramide?

The optimal concentration can vary depending on the cell type and experimental conditions. A general starting range is 0.5–5 µM. It is highly recommended to perform a concentration titration to determine the best signal-to-noise ratio for your specific experiment.

Q2: How can I reduce background fluorescence from the plasma membrane in live-cell imaging?

To specifically visualize the Golgi apparatus, a common target for ceramide analogs, a low-temperature incubation followed by a warm chase and a "back-exchange" step is recommended. The initial incubation at 4°C allows the probe to label the plasma membrane while inhibiting endocytosis. A subsequent chase at 37°C allows for internalization and transport to the Golgi. The final back-exchange with defatted BSA helps to strip the remaining dye from the plasma membrane, reducing background.

Q3: Is it better to use live or fixed cells for staining?

Both live and fixed-cell protocols can be used, but considerations differ. For live-cell imaging, it is crucial to minimize cytotoxicity by using lower dye concentrations and shorter incubation times. For fixed cells, mild fixation with paraformaldehyde (2-4%) is recommended to preserve lipid structures. Avoid harsh detergents for permeabilization as they can extract lipids and lead to inconsistent staining.

Q4: My BODIPY™ C12-Ceramide solution appears to have precipitated. What should I do?

BODIPY dyes are hydrophobic and can aggregate in aqueous solutions. Ensure that the stock solution, typically prepared in DMSO or ethanol, is fully dissolved. When preparing the working solution, dilute the stock in a pre-warmed buffer and mix well. Sonication of the ceramide-BSA complex solution can also help ensure the lipid film is completely dissolved.

Q5: Can I use a blocking agent like BSA before staining?

For efficient delivery into cells, fluorescent ceramides are often complexed with defatted bovine serum albumin (BSA). This is different from using BSA as a general blocking agent to prevent nonspecific antibody binding. If performing immunofluorescence co-staining, a protein block like normal serum from the species of the secondary antibody is recommended. Avoid milk or BSA if using certain primary antibodies, as they can sometimes cross-react.

Experimental Protocols

Protocol 1: Preparation of BODIPY™ C12-Ceramide-BSA Complex

This protocol is essential for the efficient delivery of the lipophilic ceramide analog into live cells.

  • Stock Solution: Prepare a 1 mM stock solution of BODIPY™ C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture.

  • Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid under a stream of nitrogen gas, followed by at least 1 hour under a vacuum to remove all solvent.

  • Complexation: Prepare a 3.4 mM solution of defatted BSA in your desired cell culture medium (e.g., HBSS/HEPES). Add the BSA solution to the dried lipid film.

  • Sonication: Vortex the mixture thoroughly and sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This creates a ceramide-BSA complex stock (typically around 50 µM).

  • Working Solution: Dilute the ceramide-BSA complex in fresh, serum-free medium to the final desired working concentration (e.g., 5 µM).

Protocol 2: Live-Cell Staining of the Golgi Apparatus

This protocol is optimized to reduce plasma membrane background and specifically visualize ceramide trafficking to the Golgi.

  • Cell Preparation: Culture cells on glass-bottom imaging dishes to approximately 70-80% confluency.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium (e.g., HBSS) to remove residual serum.

  • Labeling Incubation: Cool the cells to 4°C for 5-10 minutes. Add the pre-chilled BODIPY™ C12-Ceramide-BSA working solution and incubate at 4°C for 30 minutes. This allows the probe to label the plasma membrane while inhibiting endocytosis.

  • Chase Incubation: Wash the cells multiple times with ice-cold medium to remove the excess ceramide-BSA complex. Add fresh, pre-warmed complete culture medium and incubate at 37°C for 30 minutes to allow internalization and transport to the Golgi.

  • Back-Exchange (Recommended): To reduce background from the plasma membrane, wash the cells and incubate them in a medium containing 1% defatted BSA for 10-30 minutes at 37°C.

  • Imaging: Wash the cells with fresh imaging medium and proceed with fluorescence microscopy using the appropriate filter sets (BODIPY™ FL: ~505 nm excitation, ~540 nm emission).

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_staining Live-Cell Staining Protocol prep_stock Prepare 1mM Stock in Chloroform:Methanol dry_lipid Dry Lipid Film (Nitrogen + Vacuum) prep_stock->dry_lipid complex_bsa Complex with Defatted BSA dry_lipid->complex_bsa sonicate Sonicate to Dissolve complex_bsa->sonicate working_sol Dilute to Working Concentration sonicate->working_sol labeling Incubate with Probe at 4°C for 30 min working_sol->labeling cell_prep Culture Cells to 70-80% Confluency wash1 Wash with Serum-Free Medium cell_prep->wash1 wash1->labeling wash2 Wash with Cold Medium labeling->wash2 chase Chase at 37°C for 30 min wash2->chase back_exchange Back-Exchange with Defatted BSA chase->back_exchange image Image with Fluorescence Microscope back_exchange->image

Caption: Experimental workflow for BODIPY™ C12-Ceramide staining of live cells.

troubleshooting_logic start High Background Fluorescence Observed cause1 Cause: High Dye Concentration? start->cause1 sol1 Solution: Titrate Dye Concentration (0.5-5 µM) cause1->sol1 Yes cause2 Cause: Inadequate Washing? cause1->cause2 No end_node Reduced Background & Clear Signal sol1->end_node sol2 Solution: Increase Wash Steps/Duration cause2->sol2 Yes cause3 Cause: Plasma Membrane Signal (Live Cells)? cause2->cause3 No sol2->end_node sol3 Solution: Perform Back-Exchange with BSA cause3->sol3 Yes cause4 Cause: Dye Aggregation? cause3->cause4 No sol3->end_node sol4 Solution: Ensure Full Solubilization/Pre-warm Buffer cause4->sol4 Yes sol4->end_node

Caption: Troubleshooting logic for high background in BODIPY™ C12-Ceramide staining.

References

Common artifacts in Bodipy C12-Ceramide imaging and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using BODIPY™ FL C12-Ceramide for cellular imaging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my fluorescence signal weak and/or my background high?

This is a common issue that can result from several factors, including suboptimal dye concentration, insufficient incubation time, or poor cell health. Remnants of culture media or fixatives can also contribute to high background fluorescence.[]

Solution:

  • Optimize Dye Concentration: The ideal working concentration can vary by cell type. For the recommended Ceramide-BSA complex protocol, 5 µM is a good starting point.[2] For general lipid staining, a range of 0.5–2 µM is often suggested.[]

  • Adjust Incubation Time: For Golgi staining, a 30-minute incubation at 4°C followed by a 30-minute chase at 37°C is standard.[2] For general lipid droplet staining, 15-30 minutes may be sufficient.[]

  • Ensure Thorough Washing: Wash cells 2-3 times with a suitable buffer (e.g., PBS or HBSS) before and after staining to remove unbound dye and serum components that can cause background fluorescence.

  • Use Freshly Prepared Solutions: Prepare the BODIPY C12-Ceramide working solution immediately before use to avoid degradation or aggregation.

Q2: I'm observing bright fluorescent aggregates or puncta that are not associated with specific organelles. What causes this?

Dye aggregation or non-specific binding can lead to uneven signal distribution and artifacts that interfere with quantification. This often happens if the dye concentration is too high or if it is not properly solubilized.

Solution:

  • Use a Ceramide-BSA Complex: For live-cell imaging, it is critical to complex the this compound with defatted Bovine Serum Albumin (BSA). This improves solubility and facilitates proper delivery to the cells.

  • Lower Dye Concentration: Excessively high concentrations can lead to aggregation.

  • Control Solvent Concentration: If using a DMSO stock, ensure the final concentration of the organic solvent in the cell culture medium is minimal (e.g., <0.1%) to prevent cytotoxicity and dye precipitation.

  • Perform Thorough Washing: Extended washing steps can help remove non-specifically bound dye aggregates.

Q3: My signal is fading very quickly during image acquisition (photobleaching). How can I minimize this?

BODIPY dyes are generally more photostable than older fluorophores like NBD, but photobleaching can still occur, especially during time-lapse or confocal imaging.

Solution:

  • Reduce Excitation Intensity: Use the lowest possible laser power or light intensity that provides an adequate signal.

  • Minimize Exposure Time: Use the shortest exposure times necessary for image capture.

  • Use Anti-Fade Mounting Media: For fixed cells, use a commercially available mounting medium containing an anti-fade reagent.

  • Maintain Stable Imaging Conditions: For live-cell imaging, ensure the cells are healthy by using a temperature and CO₂-controlled imaging chamber.

Q4: The fluorescence from my this compound is appearing red, not green. Why is this happening?

The BODIPY fluorophore exhibits concentration-dependent spectral shifts. At low concentrations in a membrane, it fluoresces green (emission max ~512-540 nm). At very high local concentrations, excimer formation can occur, causing a shift to red fluorescence (emission max ~620 nm).

This is a known artifact but can also be a useful feature. The high accumulation of the probe in the membranes of the Golgi apparatus often results in this red shift, which can confirm successful targeting.

Solution:

  • Be Aware of the Phenomenon: Recognize that red fluorescence in the Golgi region is expected and indicates high probe concentration.

  • Ratio Imaging: If your imaging system allows, you can perform ratio imaging of the red and green channels to estimate the relative molar density of the probe in different cellular compartments.

  • Lower the Concentration: If you wish to avoid the red shift, try using a lower initial labeling concentration, though this may compromise the signal-to-noise ratio.

Q5: The staining is diffuse throughout the cell instead of localizing specifically to the Golgi apparatus. What went wrong?

Proper localization to the Golgi apparatus relies on the cell's natural lipid trafficking pathways. A specific pulse-chase protocol is required to achieve this.

Solution:

  • Follow the Pulse-Chase Protocol: For specific Golgi labeling in live cells, you must first incubate the cells with the ceramide-BSA complex at a low temperature (4°C). This allows the probe to label the plasma membrane while inhibiting endocytosis.

  • Perform the "Chase" Step: After the low-temperature incubation, wash away the excess probe and warm the cells to 37°C for a "chase" period. During this time, the fluorescent ceramide is internalized and transported specifically to the Golgi apparatus. Failure to perform these temperature-specific steps will result in non-specific labeling.

Quantitative Data Summary

For reproducible results, it is crucial to control experimental parameters. The tables below provide a summary of key properties and recommended starting conditions.

Table 1: Physicochemical Properties of BODIPY™ FL C12-Ceramide

PropertyValueSource(s)
Excitation Maximum~505 nm
Emission Maximum~512 - 540 nm (Monomer)
Molecular FormulaC₄₂H₇₀BF₂N₃O₃
SolubilitySlightly soluble in Chloroform and Methanol
Storage (Stock Solution)-20°C or -80°C, protected from light

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Weak Signal Low dye concentration; Poor cell health; Insufficient incubation.Increase concentration within the 0.5-5 µM range; Ensure cells are healthy and adherent; Optimize incubation time.
High Background Incomplete washing; High dye concentration; Serum interference.Wash cells 2-3 times before and after staining; Use fresh, serum-free medium for labeling; Titrate dye to the lowest effective concentration.
Dye Aggregates Concentration too high; Improper solubilization.Use a lower working concentration; Prepare a ceramide-BSA complex for live-cell staining.
Photobleaching High laser/light intensity; Long exposure times.Reduce excitation intensity; Use shorter exposure; For fixed cells, use an anti-fade mounting medium.
Non-Golgi Staining Incorrect labeling protocol for live cells.Use the 4°C pulse / 37°C chase protocol to facilitate transport from the plasma membrane to the Golgi.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This procedure is essential for preparing the probe for live-cell imaging applications.

  • Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 19:1 v/v or DMSO).

  • Drying: In a glass test tube, dispense the required volume of the stock solution. Dry the lipid completely under a stream of nitrogen gas, followed by at least 1 hour under a vacuum to remove all residual solvent.

  • Complexation: Prepare a solution of 3.4 mM defatted BSA in serum-free cell culture medium (e.g., HBSS or MEM). Add the BSA solution to the dried lipid film.

  • Sonication: Vortex the mixture thoroughly. Place it in a bath sonicator until the lipid film is completely dissolved and the solution is clear. This results in a ceramide-BSA complex stock, typically around 50 µM.

Protocol 2: Live-Cell Labeling of the Golgi Apparatus

This protocol utilizes a temperature-sensitive pulse-chase method to specifically label the Golgi apparatus.

  • Cell Preparation: Culture cells to 70-80% confluency on glass-bottom imaging dishes or coverslips.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium (e.g., HBSS with HEPES).

  • Pre-Cooling: Place the dish on ice for 5-10 minutes to cool the cells to 4°C.

  • Labeling (Pulse): Dilute the Ceramide-BSA complex stock (from Protocol 1) in ice-cold, serum-free medium to a final working concentration of 5 µM. Remove the medium from the cells and add the pre-chilled labeling solution.

  • Incubation: Incubate the cells at 4°C for 30 minutes. This step allows the probe to bind to the plasma membrane while inhibiting endocytosis.

  • Post-Labeling Wash: Wash the cells three times with ice-cold, serum-free medium to remove excess, unbound probe.

  • Chase: Add fresh, pre-warmed (37°C) complete culture medium (containing serum) and transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the labeled ceramide is internalized and transported to the Golgi apparatus.

  • Imaging: Wash the cells once more with fresh imaging medium. Observe the cells using a fluorescence microscope with appropriate filter sets for BODIPY FL (e.g., excitation ~490/20 nm, emission ~525/30 nm).

Visual Guides

The following diagrams illustrate key workflows and concepts to aid in your experimental design and troubleshooting.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling (Pulse) cluster_chase Trafficking (Chase) cluster_imaging Imaging start Culture cells to 70-80% confluency wash1 Wash 2x with serum-free medium start->wash1 precool Cool cells to 4°C wash1->precool labeling Add 5 µM Ceramide-BSA complex in cold medium precool->labeling incubate_cold Incubate at 4°C for 30 min labeling->incubate_cold wash2 Wash 3x with ice-cold medium incubate_cold->wash2 incubate_warm Add warm complete medium Incubate at 37°C for 30 min wash2->incubate_warm imaging Image cells with fluorescence microscope incubate_warm->imaging

Caption: Experimental workflow for specific Golgi labeling in live cells.

troubleshooting_guide cluster_problems cluster_solutions start Poor Image Quality p1 Weak Signal or High Background start->p1 Intensity Issue p2 Fluorescent Aggregates start->p2 Artifacts Present p3 Rapid Photobleaching start->p3 Signal Unstable p4 Incorrect Localization start->p4 Wrong Target s1 • Optimize concentration • Thoroughly wash cells • Use serum-free media for labeling p1->s1 s2 • Use lower concentration • Prepare Ceramide-BSA complex • Ensure full solubilization p2->s2 s3 • Lower excitation intensity • Reduce exposure time • Use anti-fade mountant p3->s3 s4 • Follow 4°C pulse protocol • Follow 37°C chase protocol • Ensure cells are healthy p4->s4

Caption: Troubleshooting decision tree for common imaging artifacts.

spectral_shift cluster_concentration This compound Concentration in Membrane cluster_emission Resulting Fluorescence Emission low_conc Low Molar Density (e.g., Plasma Membrane) green_emission Monomer Emission (~515 nm) low_conc->green_emission high_conc High Molar Density (e.g., Golgi Apparatus) red_emission Excimer/Aggregate Emission (~620 nm) high_conc->red_emission

Caption: Concentration-dependent fluorescence emission of BODIPY probes.

References

Navigating Bodipy C12-Ceramide-BSA Complex Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for preparing and utilizing Bodipy C12-Ceramide-BSA complexes. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound-BSA complexes.

ProblemPotential Cause(s)Recommended Solution(s)
Low fluorescence intensity in labeled cells 1. Inefficient complex formation.2. Insufficient concentration of the complex.3. Photobleaching of the Bodipy dye.4. Cholesterol-deficient cells (can affect NBD-labeled ceramides).1. Ensure the lipid film is completely dissolved by the BSA solution through thorough vortexing and sonication.[1]2. Increase the concentration of the this compound-BSA complex in the labeling solution (typically 5 µM).[2]3. Minimize exposure of the sample to light during preparation and imaging. Use an anti-fade mounting medium if applicable.4. If using NBD-ceramide, ensure cells have normal cholesterol levels. Consider using Bodipy FL-ceramide as it is more photostable.
High background fluorescence 1. Incomplete removal of unbound complex.2. Precipitation of the complex in the labeling medium.1. Increase the number of washes with ice-cold, serum-free medium after the labeling incubation.2. Ensure the complex is fully dissolved and the solution is clear before adding to cells. Prepare fresh complex for each experiment.
Fluorescence observed in unexpected cellular compartments 1. Non-vesicular transport ("flip-flop") of the ceramide analog across membranes.2. Altered lipid metabolism due to the large fluorophore.1. Perform labeling at low temperatures (4°C) to minimize non-specific internalization.2. Be aware that the Bodipy moiety can influence the lipid's behavior. Compare results with other fluorescent lipid analogs if possible.
Red-shifted fluorescence emission (in addition to green) 1. Formation of Bodipy excimers due to high local concentrations of the probe.1. This is an inherent property of Bodipy FL at high concentrations and can be used to visualize areas of lipid accumulation, such as the Golgi apparatus. If this is not desired, consider using a lower concentration of the complex.
Cell toxicity or morphological changes 1. High concentration of the fluorescent ceramide or the solvent (e.g., DMSO).1. Titrate the concentration of the this compound-BSA complex to find the lowest effective concentration.2. Ensure the final concentration of any organic solvent used for the stock solution is minimal in the final cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a BSA complex for this compound delivery?

A1: this compound is a lipophilic molecule with poor solubility in aqueous solutions. Complexing it with defatted bovine serum albumin (BSA) facilitates its solubilization and efficient delivery into living cells in a serum-free medium. BSA acts as a carrier, delivering the fluorescent lipid to the cell membrane.

Q2: What is the optimal concentration for the this compound-BSA complex for cell labeling?

A2: A working concentration of 5 µM for the ceramide-BSA complex is commonly used for labeling both living and fixed cells.

Q3: Why is the initial labeling incubation performed at 4°C?

A3: Incubating the cells with the this compound-BSA complex at 4°C allows the fluorescent lipid to label the plasma membrane while inhibiting endocytosis. This provides a synchronized starting point for trafficking studies.

Q4: What is the "chase" period in the experimental protocol?

A4: After the initial labeling at a low temperature, the "chase" period involves washing away the unbound complex and incubating the cells at 37°C in fresh, pre-warmed complete medium. This allows the internalized fluorescent ceramide to be transported to its target organelles, such as the Golgi apparatus.

Q5: Can I use this compound for multicolor imaging with GFP-tagged proteins?

A5: Caution should be exercised. Bodipy FL-labeled sphingolipids can exhibit both green and red fluorescence depending on their concentration within the cell. This can lead to spectral overlap with green fluorescent proteins (GFPs). For multicolor applications, it may be better to use a spectrally distinct probe like BODIPY TR ceramide, which emits in the red spectrum.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound-BSA complex from a stock solution of the fluorescent lipid.

Materials:

  • This compound

  • Chloroform:Methanol (19:1 v/v) or Chloroform:Ethanol (19:1 v/v)

  • Defatted Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Glass test tube

  • Nitrogen gas or vacuum

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.

  • Dry Lipid Film: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid under a stream of nitrogen gas, followed by at least 1 hour under vacuum to ensure all solvent is removed.

  • Prepare BSA Solution: Prepare a 3.4 mM solution of defatted BSA in the desired serum-free cell culture medium.

  • Complexation: Add the BSA solution to the dried lipid film.

  • Solubilization: Vortex the mixture thoroughly and then sonicate in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This is your concentrated ceramide-BSA complex stock.

Protocol 2: Live-Cell Labeling of the Golgi Apparatus

This protocol details the steps for staining the Golgi apparatus in living cells using the prepared this compound-BSA complex.

Materials:

  • Cells cultured on glass coverslips or glass-bottom dishes

  • Prepared this compound-BSA complex

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Complete cell culture medium

  • Ice bath

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium.

  • Pre-cooling: Place the cells on ice or in a cold room (4°C) for 5-10 minutes.

  • Labeling Incubation: Remove the medium and add a pre-chilled 5 µM working solution of the ceramide-BSA complex. Incubate the cells at 4°C for 30 minutes.

  • Wash: Wash the cells several times with ice-cold, serum-free medium to remove the excess complex.

  • Chase Incubation: Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes.

  • Imaging: Wash the cells again with fresh imaging medium and observe under a fluorescence microscope with the appropriate filter sets for Bodipy FL (Excitation ~505 nm, Emission ~511 nm).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in preparing and using the this compound-BSA complex.

G cluster_prep Complex Preparation cluster_label Cell Labeling Workflow A 1. Prepare 1 mM this compound Stock B 2. Dry Lipid Film (Nitrogen/Vacuum) A->B D 4. Add BSA Solution to Lipid Film B->D C 3. Prepare Defatted BSA Solution C->D E 5. Vortex and Sonicate to Dissolve D->E F 1. Wash Cells with Serum-Free Medium G 2. Pre-cool Cells to 4°C F->G H 3. Incubate with 5 µM Complex at 4°C G->H I 4. Wash to Remove Unbound Complex H->I J 5. Chase Incubation at 37°C I->J K 6. Image with Fluorescence Microscope J->K

Caption: Workflow for this compound-BSA complex preparation and cell labeling.

G cluster_pathway Ceramide Trafficking Pathway PM Plasma Membrane Endosome Early Endosome PM->Endosome Endocytosis (37°C) Golgi Golgi Apparatus Endosome->Golgi Golgi->PM Vesicular Transport ER Endoplasmic Reticulum Golgi->ER ER->Golgi

Caption: Simplified overview of intracellular ceramide trafficking pathways.

References

Bodipy C12-Ceramide Technical Support Center: Enhancing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bodipy C12-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and improve the signal-to-noise ratio when using this fluorescent lipid probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (B12Cer) is a fluorescently tagged version of C12 ceramide.[1][2][3] It is a valuable tool for visualizing sphingolipid dynamics in live cells.[4] Its primary applications include the vital staining of the Golgi complex and high-resolution, long-term imaging of lipid trafficking.[4] Ceramides are crucial bioactive lipids in cellular membranes that act as signaling molecules in processes like apoptosis, cell differentiation, and inflammation.

Q2: What are the key advantages of using Bodipy-Ceramide over other fluorescent ceramide analogs like NBD-Ceramide?

Bodipy-Ceramide is often preferred for its superior photophysical properties. It offers higher brightness, greater photostability, and is less sensitive to environmental factors like pH and solvent polarity compared to NBD-ceramide. These characteristics make it particularly well-suited for demanding applications such as long-term time-lapse imaging and experiments requiring a high signal-to-noise ratio.

Q3: What are the excitation and emission maxima for this compound?

This compound has excitation/emission maxima of approximately 505/540 nm, respectively.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, providing potential causes and solutions to improve your signal-to-noise ratio.

Issue Potential Cause(s) Recommended Solution(s)
Weak Fluorescence Signal - Insufficient dye concentration.- Short staining duration.- Poor cell health.- Photobleaching.- Optimize this compound concentration (typically in the range of 0.5–10 µM).- Increase incubation time.- Ensure cells are healthy and not over-confluent before staining.- Use lower laser power and shorter exposure times during imaging.- Use an anti-fade mounting medium.
High Background Fluorescence - Excessive dye concentration.- Insufficient washing.- Residual serum or media components.- Reduce the concentration of the this compound working solution.- Increase the number and duration of washing steps with a suitable buffer (e.g., PBS or HBSS) after staining.- Ensure thorough washing of cells with serum-free medium before staining.
Dye Aggregation or Non-Specific Binding - High dye concentration.- Improper solvent use.- Prolonged storage of working solutions.- Use a lower dye concentration.- Prepare fresh dye solutions for each experiment.- Ensure the solvent concentration (e.g., DMSO) is low in the final working solution to minimize cytotoxicity.
Photobleaching - High excitation intensity.- Long exposure times.- Use the lowest possible laser power that provides an adequate signal.- Minimize exposure times or use interval imaging for time-lapse experiments.- Use an anti-fade mounting medium.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

For efficient delivery into cells, fluorescent ceramides are complexed with defatted bovine serum albumin (BSA).

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.

  • Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid under a stream of nitrogen gas, followed by at least 1 hour under a vacuum to completely remove the solvent.

  • Complexation: Prepare a 3.4 mM solution of defatted BSA in your desired cell culture medium (e.g., HBSS/HEPES). Add the BSA solution to the dried lipid film.

  • Sonication: Vortex the mixture thoroughly and sonicate in a bath sonicator until the lipid film is fully dissolved, resulting in a clear solution. This will be your ceramide-BSA complex stock, typically around 50 µM.

Protocol 2: Live-Cell Labeling and Imaging

This protocol outlines the steps for staining the Golgi apparatus in living cells.

  • Cell Preparation: Culture cells on glass coverslips or in glass-bottom imaging dishes to approximately 70-80% confluency.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium (e.g., HBSS/HEPES).

  • Labeling Incubation:

    • Cool the cells by placing the dish on ice or in a cold room (4°C) for 5-10 minutes.

    • Remove the medium and add the pre-chilled 5 µM ceramide-BSA working solution.

    • Incubate the cells at 4°C for 30 minutes. This allows the probe to label the plasma membrane while inhibiting endocytosis.

  • Chase Incubation:

    • Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex.

    • Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Imaging: Wash the cells again with fresh imaging medium and observe using a fluorescence microscope with the appropriate filter sets for Bodipy FL (Blue excitation).

Visualizations

Ceramide Trafficking and Metabolism Pathway

Ceramide is synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus. In the Golgi, it can be converted into other sphingolipids like sphingomyelin and glucosylceramide. Fluorescent ceramide analogs like this compound follow this pathway, accumulating in the Golgi.

Ceramide_Pathway cluster_synthesis Synthesis & Transport cluster_metabolism Metabolism cluster_transport_out Further Transport ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Ceramide Transport (CERT or Vesicular) Sphingomyelin Sphingomyelin Golgi->Sphingomyelin Glucosylceramide Glucosylceramide Golgi->Glucosylceramide PM Plasma Membrane Sphingomyelin->PM Glucosylceramide->PM

Caption: Ceramide analog trafficking and metabolism pathway.

Standard Workflow for Fluorescent Ceramide Labeling

The process of using fluorescent ceramide probes for live-cell imaging involves a structured workflow from cell preparation to data analysis.

Staining_Workflow A 1. Cell Preparation (Culture to 70-80% confluency) B 2. Washing (Remove serum) A->B C 3. Labeling Incubation (4°C to label plasma membrane) B->C D 4. Chase Incubation (37°C for internalization to Golgi) C->D E 5. Imaging (Fluorescence Microscopy) D->E F 6. Data Analysis E->F

Caption: Standard workflow for fluorescent ceramide labeling.

References

Technical Support Center: BODIPY C12-Ceramide Staining & Fixation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BODIPY™ C12-Ceramide staining. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals successfully perform fixation procedures compatible with this fluorescent lipid probe.

Frequently Asked Questions (FAQs)

Q1: Can I fix cells after staining with BODIPY C12-Ceramide?

A: Yes, it is possible to fix cells after staining. The recommended method is a mild fixation with paraformaldehyde (PFA) or glutaraldehyde.[][2] It is crucial to perform the staining on live cells first to allow for the correct trafficking and localization of the ceramide analog to the Golgi apparatus before proceeding with fixation.[3][4]

Q2: Which fixatives are compatible with this compound?

A: Aldehyde-based fixatives are the most compatible. Specifically, 2-4% paraformaldehyde (PFA) is widely recommended.[] A 0.5% glutaraldehyde solution can also be used. It is advisable to use methanol-free PFA, as organic solvents can extract the lipid probe.

Q3: Are there any fixatives I should avoid?

A: Absolutely. Avoid using solvent-based fixatives like methanol or acetone. These reagents will permeabilize membranes and can wash out the this compound probe, leading to significant signal loss. Similarly, the use of detergents such as Triton™ X-100 or saponin should be approached with caution, as they can disrupt lipid membranes and lead to inconsistent results.

Q4: What is the primary application of this compound staining?

A: this compound and its shorter-chain analogs (like C5-Ceramide) are widely used as fluorescent probes to visualize the Golgi complex in living cells. The staining protocol leverages the cell's natural lipid trafficking pathways, where the ceramide is internalized and transported to the Golgi.

Q5: Should I stain before or after fixation?

A: For this compound, which relies on active cellular transport to reach its target organelle (the Golgi), it is strongly recommended to stain the live cells first and then proceed with fixation. Fixing the cells beforehand will disrupt these transport mechanisms, preventing the probe from reaching the Golgi apparatus correctly.

Experimental Protocols

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol is the standard method for labeling the Golgi apparatus in living cells and is the required first step before proceeding to fixation.

Methodology:

  • Cell Preparation: Culture cells on glass coverslips or in glass-bottom imaging dishes until they reach 70-80% confluency.

  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or a 19:1 chloroform:methanol mixture).

    • For efficient delivery, complex the ceramide with defatted bovine serum albumin (BSA). A common working concentration for the ceramide-BSA complex is 5 µM.

  • Labeling:

    • Wash the cells gently with a pre-warmed, serum-free medium (e.g., HBSS/HEPES).

    • Place the cells on ice for 5-10 minutes to cool them down.

    • Remove the medium and add the chilled 5 µM ceramide-BSA working solution. Incubate the cells at 4°C for 30 minutes. This step allows the probe to label the plasma membrane while inhibiting endocytosis.

  • Chase Incubation:

    • Wash the cells multiple times with ice-cold medium to remove the excess ceramide-BSA complex.

    • Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Imaging:

    • Wash the cells with fresh imaging medium.

    • Mount the coverslip and observe the cells using a fluorescence microscope with the appropriate filter set for BODIPY FL (typically blue excitation).

Protocol 2: Post-Staining Fixation with Paraformaldehyde (PFA)

This protocol should be performed immediately after completing the live-cell staining steps.

Methodology:

  • Complete Live-Cell Staining: Follow all steps in Protocol 1.

  • Wash: After the 30-minute chase incubation, wash the cells twice with Phosphate-Buffered Saline (PBS) to remove the culture medium.

  • Fixation:

    • Add a freshly prepared 2-4% PFA solution (in PBS) to the cells.

    • Incubate at room temperature for 10-15 minutes.

  • Final Washes:

    • Aspirate the PFA solution.

    • Wash the cells three times with PBS for 5 minutes each to remove any residual fixative.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium. This is recommended to minimize photobleaching.

    • Image the cells using a fluorescence microscope.

Data Presentation

Summary of Fixation Method Compatibility
FixativeConcentrationCompatibilityEffect on this compound Signal
Paraformaldehyde (PFA) 2% - 4%High Preserves Golgi structure and retains fluorescence signal.
Glutaraldehyde 0.5%Moderate A viable alternative to PFA for preserving cell morphology.
Methanol / Acetone 70% - 100%Very Low Extracts the lipid probe, leading to severe or total signal loss.
Detergents (Triton, Saponin) 0.1% - 0.5%Low Can cause inconsistent labeling or signal loss due to membrane disruption.

Visual Guides

G Experimental Workflow: this compound Staining cluster_prep Preparation cluster_staining Live-Cell Staining cluster_decision Select Imaging Method cluster_live Live-Cell Path cluster_fixed Fixed-Cell Path prep_cells Prepare Cells on Coverslips label_pm Label Plasma Membrane (4°C, 30 min) prep_cells->label_pm prep_solution Prepare Ceramide-BSA Staining Solution prep_solution->label_pm chase Chase Period for Golgi Transport (37°C, 30 min) label_pm->chase decision Live or Fixed Cell Imaging? chase->decision mount_live Mount Live Cells decision->mount_live Live fix Fix with 2-4% PFA (15 min) decision->fix Fixed image_live Image Immediately mount_live->image_live wash_fix Wash 3x with PBS fix->wash_fix mount_fixed Mount with Anti-Fade Medium wash_fix->mount_fixed image_fixed Image Fixed Cells mount_fixed->image_fixed

Caption: Workflow for this compound staining and fixation.

G Fixative Compatibility with this compound cluster_compatible Compatible Fixatives cluster_incompatible Incompatible Reagents bodipy This compound pfa Paraformaldehyde (2-4%) bodipy->pfa Recommended glutaraldehyde Glutaraldehyde (0.5%) bodipy->glutaraldehyde Compatible methanol Methanol / Acetone bodipy->methanol Avoid detergents Detergents (Triton, Saponin) bodipy->detergents Use with Caution / Avoid

References

Solving issues with Bodipy C12-Ceramide uptake and labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies, experimental protocols, and technical information for researchers, scientists, and drug development professionals working with Bodipy C12-Ceramide for cellular labeling and uptake studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Issue 1: Weak or No Fluorescence Signal

Question: I am not seeing a strong signal after labeling my cells with this compound. What could be the cause?

Answer:

A weak or absent signal is a frequent issue and can stem from several factors related to the probe itself, the labeling procedure, or the imaging setup.

Potential Causes & Solutions:

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for effective labeling.

    • Solution: Increase the probe concentration. A typical working range is 0.5–5 µM.[][][3] It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Insufficient Incubation Time: The labeling duration may not be long enough for the probe to be taken up by the cells and transported to the target organelle, typically the Golgi apparatus.[4]

    • Solution: Extend the incubation time. For live-cell imaging of the Golgi, a common protocol involves a 30-minute incubation at 4°C to label the plasma membrane, followed by a "chase" period of 30 minutes at 37°C to allow for internalization and transport.

  • Poor Cell Health: Unhealthy or stressed cells may exhibit altered lipid uptake and trafficking pathways, leading to reduced labeling efficiency.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid over-confluence, as this can induce cellular stress.

  • Incorrect Filter Sets: The fluorescence microscope may not be equipped with the appropriate filter sets for the Bodipy FL fluorophore.

    • Solution: Use a standard fluorescein or GFP filter set. This compound has excitation/emission maxima of approximately 505/540 nm.

  • Photobleaching: The Bodipy fluorophore, while more photostable than other dyes like NBD, can still photobleach during prolonged exposure to high-intensity light.

    • Solution: Minimize light exposure by using the lowest possible laser power and shortest exposure times during image acquisition. Consider using an anti-fade mounting medium for fixed cells.

Issue 2: High Background Fluorescence

Question: My images have high background noise, making it difficult to distinguish the specific signal. How can I reduce it?

Answer:

High background can obscure the specific labeling pattern and interfere with quantitative analysis. It often results from non-specific binding of the probe or residual probe in the medium.

Potential Causes & Solutions:

  • Probe Concentration Too High: Using an excessively high concentration of this compound can lead to increased non-specific binding and background.

    • Solution: Lower the probe concentration. Optimize the concentration with a titration experiment to find the best balance between signal and background.

  • Inadequate Washing: Insufficient washing after incubation fails to remove all the unbound probe from the coverslip and medium.

    • Solution: Increase the number and duration of washing steps after incubation. Wash cells gently 2-3 times with a suitable buffer like PBS or HBSS to remove residual probe.

  • Serum in Medium: Serum components can bind to the fluorescent lipid, increasing background fluorescence.

    • Solution: Perform labeling in serum-free medium. If serum is required for cell viability during a long chase period, ensure thorough washing is performed before imaging.

  • Probe Aggregation: At high concentrations, Bodipy dyes can form aggregates, which may appear as bright, non-specific puncta.

    • Solution: Ensure the this compound stock solution is properly dissolved and vortexed before preparing the working solution. Consider sonicating the ceramide-BSA complex solution to ensure it is completely dissolved.

Issue 3: Phototoxicity and Cytotoxicity

Question: I suspect the this compound is affecting the health of my cells. What are the signs and how can I mitigate this?

Answer:

While Bodipy dyes are generally well-tolerated in live-cell imaging, high concentrations or prolonged exposure can lead to cytotoxicity.

Potential Causes & Solutions:

  • High Probe Concentration: Elevated concentrations of the lipophilic probe can disrupt cell membranes and cellular processes.

    • Solution: Use the lowest effective concentration of the probe, as determined by a dose-response experiment. For live cells, a working range of 0.5–2 µM is often recommended.

  • Solvent Toxicity: The solvent used for the stock solution, typically DMSO or ethanol, can be toxic to cells if the final concentration is too high.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is minimal, typically less than 0.1%.

  • Prolonged Incubation: Long exposure times can increase the cytotoxic effects of the probe.

    • Solution: For live-cell staining, favor shorter incubation times (e.g., 15-30 minutes) to minimize potential harm to the cells.

  • Phototoxicity: The interaction of high-intensity excitation light with the fluorescent probe can generate reactive oxygen species, leading to cell damage.

    • Solution: Use the lowest possible light intensity and exposure time needed to acquire a clear image. For time-lapse experiments, limit the frequency of image acquisition.

Data & Protocols

Quantitative Data Summary

The following table summarizes key parameters for successful this compound labeling, compiled from various protocols.

ParameterLive Cell ImagingFixed Cell ImagingKey Considerations
Stock Solution 1 mM in DMSO or Chloroform:Methanol1 mM in DMSO or Chloroform:MethanolStore at -20°C, protected from light.
Working Concentration 0.1–5 µM0.5–5 µMOptimize via titration for each cell line.
Labeling Medium Serum-free medium (e.g., HBSS/HEPES)Buffer (e.g., PBS)Serum can increase background fluorescence.
Incubation Time 15–30 minutes20–60 minutesCan be a two-step process (e.g., 30 min at 4°C, then 30 min at 37°C).
Incubation Temperature 4°C (pulse) then 37°C (chase) or 37°CRoom Temperature or 37°CLow temperature (4°C) allows plasma membrane labeling while inhibiting endocytosis.
Washing Procedure 2–3 gentle washes with pre-warmed buffer2–3 washes with PBSThorough washing is critical to reduce background.
Fixation (for fixed cells) N/A2-4% Paraformaldehyde (PFA) for 10-15 minAvoid methanol/acetone fixatives.
Excitation/Emission ~505 nm / ~540 nm~505 nm / ~540 nmBodipy FL can exhibit a red shift at high concentrations.
Detailed Experimental Protocol: Live-Cell Golgi Labeling

This protocol is designed for labeling the Golgi apparatus in living cells.

1. Preparation of Ceramide-BSA Complex: For efficient delivery into cells, fluorescent ceramides are often complexed with defatted bovine serum albumin (BSA). a. Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol, 19:1 v/v). b. Dispense the required volume of the stock solution into a glass tube. c. Dry the lipid under a stream of nitrogen gas, followed by at least 1 hour under vacuum to remove all solvent. d. Prepare a 3.4 mM solution of defatted BSA in serum-free medium (e.g., HBSS with HEPES). e. Add the BSA solution to the dried lipid film and vortex thoroughly. f. Sonicate the mixture in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution (typically ~50 µM stock).

2. Cell Labeling Procedure: a. Culture cells to 70-80% confluency on glass-bottom dishes or coverslips suitable for imaging. b. Gently wash the cells twice with pre-warmed, serum-free medium (e.g., HBSS) to remove any residual serum. c. Cool the cells by placing the dish on ice for 5-10 minutes. d. Prepare a 5 µM working solution of the ceramide-BSA complex in fresh, pre-chilled, serum-free medium. e. Remove the medium from the cells and add the pre-chilled ceramide-BSA working solution. f. Incubate the cells at 4°C for 30 minutes. This step allows the probe to label the plasma membrane while inhibiting endocytosis.

3. Chase Incubation: a. Wash the cells several times with ice-cold medium to remove the excess, unbound ceramide-BSA complex. b. Add fresh, pre-warmed complete culture medium (containing serum if necessary for cell health). c. Transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

4. Imaging: a. Wash the cells again with a suitable imaging medium (e.g., FluoroBrite™ DMEM or HBSS). b. Observe the cells using a fluorescence microscope equipped with appropriate filter sets for Bodipy FL (e.g., excitation ~490 nm, emission ~525 nm).

Visual Guides: Workflows and Pathways

Experimental Workflow

The following diagram outlines the standard workflow for labeling live cells with this compound to visualize the Golgi apparatus.

G cluster_prep Preparation cluster_labeling Labeling Protocol cluster_imaging Analysis node_prep node_prep node_action node_action node_incubate node_incubate node_final node_final A Culture cells to 70-80% confluency B Prepare Ceramide-BSA working solution (5 µM) A->B C Wash cells with serum-free medium B->C D Incubate at 4°C for 30 min (Pulse) C->D E Wash cells with ice-cold medium D->E F Incubate at 37°C for 30 min (Chase) E->F G Wash cells with imaging buffer F->G H Image with fluorescence microscope G->H

Caption: Standard workflow for fluorescent ceramide labeling.

Ceramide Uptake and Trafficking Pathway

This compound is a fluorescent analog used to trace the pathways of natural ceramides. After being introduced to cells, it is internalized and transported to the Golgi apparatus, where it can be metabolized into other sphingolipids.

G node_ext node_ext node_mem node_mem node_path node_path node_organelle node_organelle node_product node_product ext This compound (in medium with BSA) pm Plasma Membrane ext->pm Pulse at 4°C endo Endocytosis pm->endo Chase at 37°C golgi Golgi Apparatus endo->golgi er Endoplasmic Reticulum (de novo synthesis) cert CERT or Vesicular Transport er->cert sm Bodipy-Sphingomyelin golgi->sm gc Bodipy-Glucosylceramide golgi->gc cert->golgi pm_out Transport to Plasma Membrane sm->pm_out gc->pm_out pm_out->pm

Caption: Ceramide analog trafficking and metabolism pathway.

References

Validation & Comparative

A Head-to-Head Comparison: Bodipy C12-Ceramide vs. NBD C6-Ceramide for Golgi Apparatus Tracking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise visualization of the Golgi apparatus is fundamental to unraveling complex cellular processes, from protein trafficking to lipid metabolism. Fluorescent ceramide analogs have emerged as indispensable tools for labeling and tracking this vital organelle in live and fixed cells. This guide provides an objective, data-driven comparison of two commonly used probes: BODIPY FL C12-Ceramide and NBD C6-Ceramide, to facilitate an informed selection for your specific research needs.

Executive Summary

BODIPY FL C12-Ceramide and NBD C6-Ceramide are both fluorescently labeled sphingolipid analogs that effectively accumulate in the Golgi apparatus. Their utility stems from their role as substrates for Golgi-resident enzymes, leading to their metabolic trapping within this organelle. However, they exhibit significant differences in their photophysical properties and performance in various applications.

BODIPY FL C12-Ceramide is characterized by the bright and highly photostable BODIPY FL fluorophore. This makes it particularly well-suited for demanding imaging applications such as confocal microscopy and long-term time-lapse studies that require high signal-to-noise ratios and resistance to photobleaching.[1][2][3]

NBD C6-Ceramide is a classic and widely used Golgi marker.[3] The NBD fluorophore's fluorescence is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and enhanced brightness within the nonpolar lipid environment of the Golgi membranes.[4] While a reliable probe, it is more susceptible to photobleaching compared to BODIPY dyes.

Quantitative Performance Comparison

The selection of a fluorescent probe is often dictated by its quantitative photophysical and performance characteristics. The following table summarizes the key properties of BODIPY FL C5-Ceramide (as a close analog to C12-Ceramide) and NBD C6-Ceramide.

PropertyBODIPY FL C5-CeramideNBD C6-CeramideNotes
Excitation Wavelength (nm) ~505~466Both are compatible with standard green/FITC filter sets.
Emission Wavelength (nm) ~511-512~536
Quantum Yield High (approaching 1.0)Environment-dependent, generally lowerBODIPY dyes are known for their high quantum yields, resulting in brighter signals.
Photostability High, more resistant to photobleachingModerate, susceptible to photobleachingBODIPY-Ceramide is the preferred choice for long-term imaging.
Brightness HighModerateA result of higher molar absorptivity and quantum yield.
Environmental Sensitivity Relatively insensitive to solvent polarity and pHHighly sensitive to solvent polarityNBD fluorescence increases in the nonpolar Golgi membrane.
Specificity for Golgi HighHighBoth probes are metabolized and trapped in the Golgi.
Suitability for Fixed Cells Not generally recommendedYesNBD C6-Ceramide is a preferred choice for staining fixed cells.
Cytotoxicity Can exhibit cytotoxicity at higher concentrations, similar to other ceramide analogsCan induce apoptosis and cytotoxicity at higher concentrationsCytotoxicity is concentration and cell-type dependent.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. The following are detailed protocols for labeling live and fixed cells with fluorescent ceramide analogs.

Protocol 1: Live-Cell Imaging of Golgi Dynamics

This protocol outlines the steps for labeling the Golgi apparatus in living cells for real-time imaging.

Materials:

  • BODIPY FL C12-Ceramide or NBD C6-Ceramide

  • Dimethyl sulfoxide (DMSO) or Chloroform:Methanol (19:1 v/v)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Complete cell culture medium

Procedure:

  • Preparation of Ceramide-BSA Complex (5 µM Working Solution):

    • Prepare a 1 mM stock solution of the fluorescent ceramide in DMSO or chloroform:methanol.

    • In a glass test tube, dispense the required volume of the stock solution.

    • Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to remove all solvent.

    • Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in PBS or HBSS/HEPES.

    • Add the BSA solution to the dried lipid film and vortex/sonicate until the lipid is completely dissolved to form the ceramide-BSA complex.

    • Dilute the ceramide-BSA complex in fresh, serum-free medium to a final working concentration of 1-5 µM.

  • Cell Preparation and Labeling:

    • Culture cells on glass-bottom imaging dishes or coverslips to the desired confluency.

    • Wash the cells twice with pre-warmed, serum-free medium.

    • For synchronous uptake, cool the cells to 4°C for 5-10 minutes.

    • Remove the medium and add the pre-chilled ceramide-BSA working solution.

    • Incubate the cells at 4°C for 30 minutes. This allows the probe to label the plasma membrane while inhibiting endocytosis.

  • Chase Incubation:

    • Wash the cells several times with ice-cold medium to remove excess ceramide-BSA complex.

    • Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30-60 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Imaging:

    • Wash the cells with fresh imaging medium.

    • Observe the cells using a fluorescence microscope equipped with the appropriate filter sets (FITC/GFP for both probes).

Protocol 2: Staining the Golgi in Fixed Cells with NBD C6-Ceramide

This protocol is useful for high-resolution imaging and colocalization studies.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • NBD C6-ceramide–BSA complex (prepared as in Protocol 1)

  • Back-exchange solution (e.g., 2 mg/mL defatted BSA or 10% fetal calf serum in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Labeling:

    • Incubate the fixed cells with the 5 µM NBD C6-Ceramide/BSA complex for 60 minutes at 25°C.

  • Back-Exchange (to reduce background):

    • Wash the cells several times with cold PBS.

    • Incubate the coverslips with the back-exchange solution for 30-90 minutes at 25°C. This step helps to remove the fluorescent probe from non-Golgi membranes, thereby enhancing the specific Golgi signal.

  • Mounting and Imaging:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a FITC/GFP filter set.

Visualization of Key Processes

To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_chase Chase & Imaging prep_cells Cell Culture on Coverslips/Dishes wash1 Wash Cells prep_cells->wash1 prep_probe Prepare Ceramide-BSA Complex incubate Incubate with Ceramide-BSA Complex (4°C for live cells) prep_probe->incubate wash1->incubate wash2 Wash to Remove Excess Probe incubate->wash2 chase Chase at 37°C (Live Cells) wash2->chase Live Cell Pathway back_exchange Back-Exchange (Fixed Cells) wash2->back_exchange Fixed Cell Pathway image Fluorescence Microscopy chase->image back_exchange->image

Caption: Generalized workflow for fluorescent ceramide labeling of the Golgi.

ceramide_metabolism cluster_golgi Golgi Apparatus ceramide Fluorescent Ceramide Analog sms Sphingomyelin Synthase (SMS) ceramide->sms gcs Glucosylceramide Synthase (GCS) ceramide->gcs cerk Ceramide Kinase (CERK) ceramide->cerk sm Fluorescent Sphingomyelin gc Fluorescent Glucosylceramide c1p Fluorescent Ceramide-1-Phosphate sms->sm gcs->gc cerk->c1p ext Exogenous Probe Addition pm Plasma Membrane ext->pm transport Transport to Golgi pm->transport transport->ceramide

Caption: Metabolic pathways of fluorescent ceramide analogs in the Golgi.

Concluding Remarks

The choice between BODIPY FL C12-Ceramide and NBD C6-Ceramide is contingent upon the specific experimental requirements.

  • BODIPY FL C12-Ceramide is the superior choice for quantitative and high-resolution imaging, particularly for live-cell, time-lapse experiments where photostability and a bright signal are paramount.

  • NBD C6-Ceramide remains a reliable and cost-effective option for general Golgi visualization in both live and fixed cells. Its utility in fixed-cell applications, where photobleaching is less of a concern, is a notable advantage.

Researchers should consider the trade-offs between the exceptional photophysical properties of BODIPY-based probes and the well-established, versatile nature of NBD-ceramides to select the most appropriate tool for their investigation into the structure and function of the Golgi apparatus.

References

A Comparative Guide to BODIPY™ C12-Ceramide and Other Fluorescent Ceramide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling and lipid metabolism, fluorescently-labeled lipids are indispensable tools for researchers, scientists, and drug development professionals. Among these, ceramide analogs play a pivotal role in visualizing the dynamics of sphingolipid trafficking, metabolism, and their involvement in critical cellular processes such as apoptosis. This guide provides an objective comparison of BODIPY™ C12-Ceramide with other commonly used fluorescent ceramide analogs, focusing on their performance, supported by experimental data, and detailed protocols.

Introduction to Fluorescent Ceramide Analogs

Ceramides are central molecules in sphingolipid metabolism and act as second messengers in a variety of cellular signaling pathways. To study their localization and dynamics in living cells, synthetic analogs have been developed by attaching a fluorophore to a ceramide backbone. The choice of the fluorophore and the length of the acyl chain are critical factors that influence the photophysical properties, subcellular distribution, and biological activity of the analog.

BODIPY™ (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) are two of the most widely used fluorophores for labeling ceramides. BODIPY-based probes are known for their bright fluorescence, high photostability, and relative insensitivity to the polarity of their environment. In contrast, NBD fluorophores exhibit fluorescence that is sensitive to the polarity of the solvent.

This guide will focus on comparing BODIPY™ C12-Ceramide with two other prevalent analogs: BODIPY™ FL C5-Ceramide and NBD C6-Ceramide .

Data Presentation: A Quantitative Comparison

The selection of a fluorescent ceramide analog is often dictated by its photophysical properties and its biological activity. The following tables summarize the key quantitative data for BODIPY™ C12-Ceramide and its alternatives.

Table 1: Photophysical Properties of Fluorescent Ceramide Analogs

PropertyBODIPY™ C12-CeramideBODIPY™ FL C5-CeramideNBD C6-Ceramide
Excitation Maximum (nm) 505[1][2][3]~505[4][5]~466
Emission Maximum (nm) 540~511-512~536
Quantum Yield High (typically ~0.9-1.0 for BODIPY dyes)High (often approaching 1.0)Environment-dependent, generally lower
Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) High (characteristic of BODIPY dyes)~80,000~22,000
Photostability HighHigh, more resistant to photobleaching than NBDModerate, susceptible to photobleaching
Environmental Sensitivity Relatively insensitive to solvent polarity and pHRelatively insensitive to solvent polarity and pHHighly sensitive to solvent polarity

Table 2: Biological Activity of Fluorescent Ceramide Analogs

PropertyBODIPY™ C12-CeramideBODIPY™ FL C5-CeramideNBD C6-Ceramide
Primary Subcellular Localization Golgi ApparatusGolgi ApparatusGolgi Apparatus
Cytotoxicity (IC50) Data not widely available in direct comparison. Generally, ceramide analogs can induce apoptosis at micromolar concentrations.Varies by cell line.Varies by cell line. For example, C2-ceramide has an EC50 of 1.95µM in iPSC-derived RGCs at 24 hours.
Key Applications Studying sphingolipid metabolism and trafficking, quantifying acid sphingomyelinase activity.Vital staining of the Golgi apparatus in live cells, long-term imaging studies.Studying ceramide metabolism and trafficking to the Golgi, preferred for certain fixed-cell applications.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental procedures. Below are detailed protocols for two key applications of fluorescent ceramide analogs: Golgi apparatus staining and induction of apoptosis.

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol is adapted for BODIPY™ C12-Ceramide and can be modified for other analogs.

Materials:

  • BODIPY™ C12-Ceramide

  • Dimethyl sulfoxide (DMSO)

  • Culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS) with 1 mM CaCl2 and 0.5 mM MgCl2 (PBS+)

  • Glass coverslips

  • Cell culture dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells of interest on glass coverslips in a culture dish to the desired confluency.

  • Preparation of Staining Solution: Prepare a 1 mM stock solution of BODIPY™ C12-Ceramide in DMSO. For a working solution, dilute the stock solution to 5 µM in serum-free culture medium. To facilitate delivery into cells, this can be complexed with defatted bovine serum albumin (BSA).

  • Cell Staining: a. Aspirate the culture medium from the coverslips and wash the cells three times with PBS+. b. Add the 5 µM BODIPY™ C12-Ceramide working solution to the cells. c. Incubate the cells for 30 minutes at 4°C. This allows the ceramide analog to label the plasma membrane. d. Aspirate the staining solution and wash the cells several times with ice-cold medium.

  • Trafficking to the Golgi: a. Add fresh, pre-warmed (37°C) culture medium (with 10% FBS) to the cells. b. Incubate the cells for 30 minutes at 37°C to allow for the internalization and transport of the fluorescent ceramide to the Golgi apparatus.

  • Imaging: a. Wash the cells with fresh medium. b. Mount the coverslip on a microscope slide. c. Observe the cells using a fluorescence microscope with a filter set appropriate for the BODIPY™ fluorophore (e.g., excitation ~490 nm, emission ~520 nm).

Protocol 2: Induction and Visualization of Apoptosis

This protocol outlines a general procedure for inducing apoptosis using a ceramide analog and observing the process.

Materials:

  • BODIPY™ C12-Ceramide

  • Apoptosis-inducing agent (e.g., etoposide, as a positive control)

  • Cell culture medium

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of BODIPY™ C12-Ceramide (e.g., 1-50 µM). Include a vehicle control (DMSO) and a positive control for apoptosis. c. Incubate the cells for a desired period (e.g., 6, 12, or 24 hours).

  • Apoptosis Detection: a. Harvest the cells (including any floating cells in the medium). b. Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Analysis: a. Analyze the stained cells using a fluorescence microscope or a flow cytometer. b. Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive). c. Simultaneously, the subcellular localization of BODIPY™ C12-Ceramide can be observed in the apoptotic cells.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Live-Cell Golgi Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Trafficking & Imaging cell_prep 1. Prepare Cells on Coverslips solution_prep 2. Prepare 5 µM Staining Solution cell_prep->solution_prep wash1 3. Wash Cells with PBS+ solution_prep->wash1 stain 4. Incubate with Staining Solution (30 min, 4°C) wash1->stain wash2 5. Wash with Cold Medium stain->wash2 traffic 6. Incubate in Fresh Medium (30 min, 37°C) wash2->traffic wash3 7. Wash with Fresh Medium traffic->wash3 image 8. Image with Fluorescence Microscope wash3->image

Workflow for live-cell Golgi staining.

G Ceramide-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TNFR) procaspase8 Pro-caspase-8 death_receptors->procaspase8 FADD ceramide_ext Ceramide ceramide_ext->death_receptors Clustering caspase8 Caspase-8 procaspase8->caspase8 bax Bax caspase8->bax tBid procaspase3 Pro-caspase-3 caspase8->procaspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c ceramide_int Ceramide ceramide_int->mitochondrion bax->mitochondrion apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Ceramide-induced apoptosis pathway.

Conclusion

BODIPY™ C12-Ceramide stands out as a robust fluorescent probe for studying sphingolipid dynamics due to the superior photophysical properties of the BODIPY™ fluorophore, including high brightness and photostability. While its longer acyl chain may influence its metabolic fate and trafficking compared to the C5 and C6 analogs, it provides a valuable tool for investigating specific enzymatic pathways and for long-term live-cell imaging experiments. The choice between BODIPY™ C12-Ceramide and other analogs like BODIPY™ FL C5-Ceramide or NBD C6-Ceramide will ultimately depend on the specific requirements of the experiment, including the desired photophysical characteristics, the biological system under investigation, and the imaging modality employed. This guide provides the necessary data and protocols to make an informed decision for advancing research in cellular biology and drug development.

References

Validating BODIPY™ C12-Ceramide Localization: A Comparative Guide with Immunofluorescence Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of lipid metabolism and trafficking, accurate visualization of subcellular organelles is paramount. BODIPY™ C12-Ceramide, a fluorescently labeled long-chain ceramide analog, has emerged as a valuable tool for tracking lipid dynamics. This guide provides an objective comparison of its localization against established immunofluorescence markers for the Golgi apparatus and the endoplasmic reticulum (ER), offering supporting experimental data and detailed protocols to validate its specificity.

Ceramides are central molecules in sphingolipid metabolism, primarily synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus for further processing. Fluorescent analogs like BODIPY™ C12-Ceramide are designed to mimic this trafficking, allowing for real-time visualization in living and fixed cells. However, validating the precise localization of this probe against well-characterized organelle markers is a critical step in ensuring experimental accuracy. This guide outlines the methodology for such a validation study, comparing the staining pattern of BODIPY™ C12-Ceramide with that of GM130, a cis-Golgi matrix protein, and Calreticulin, a resident protein of the ER lumen.

Quantitative Comparison of Co-localization

To objectively assess the degree of spatial overlap between BODIPY™ C12-Ceramide and the immunofluorescent markers, co-localization coefficients are calculated from confocal microscopy images. The Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are standard metrics used for this purpose. The PCC measures the correlation of signal intensities, while the MOC quantifies the fraction of one signal that overlaps with the other.

Probe/MarkerCo-localization with BODIPY™ C12-Ceramide (Expected Values)
GM130 (Golgi Marker) Pearson's Correlation Coefficient (PCC): 0.7 - 0.9Manders' Overlap Coefficient (MOC): * M1 (BODIPY™ C12-Ceramide overlapping GM130): > 0.8 * M2 (GM130 overlapping BODIPY™ C12-Ceramide): > 0.8
Calreticulin (ER Marker) Pearson's Correlation Coefficient (PCC): 0.1 - 0.3Manders' Overlap Coefficient (MOC): * M1 (BODIPY™ C12-Ceramide overlapping Calreticulin): < 0.4 * M2 (Calreticulin overlapping BODIPY™ C12-Ceramide): < 0.4

Note: These are expected values based on the known trafficking of ceramide. Actual values may vary depending on cell type, experimental conditions, and image analysis parameters.

Experimental Protocols

A sequential staining protocol is employed to co-localize BODIPY™ C12-Ceramide with Golgi and ER immunofluorescence markers.

Materials
  • BODIPY™ FL C12-Ceramide (d18:1/12:0)

  • Primary antibodies: Rabbit anti-GM130, Mouse anti-Calreticulin

  • Secondary antibodies: Goat anti-Rabbit IgG (H+L) with Alexa Fluor™ 594, Goat anti-Mouse IgG (H+L) with Alexa Fluor™ 647

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium with DAPI

Protocol for Co-staining of BODIPY™ C12-Ceramide and Immunofluorescence Markers
  • Cell Culture: Plate cells on glass coverslips and grow to 70-80% confluency.

  • BODIPY™ C12-Ceramide Staining:

    • Prepare a 5 µM working solution of BODIPY™ C12-Ceramide complexed with defatted BSA in serum-free medium.

    • Wash cells twice with pre-warmed PBS.

    • Incubate cells with the BODIPY™ C12-Ceramide working solution for 30 minutes at 37°C.

  • Fixation:

    • Wash cells three times with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute primary antibodies (anti-GM130 and anti-Calreticulin) in 1% BSA in PBS according to the manufacturer's recommendations.

    • Incubate coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash cells three times with PBS.

    • Dilute fluorescently labeled secondary antibodies in 1% BSA in PBS.

    • Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting:

    • Wash cells three times with PBS.

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging:

    • Visualize the samples using a confocal microscope with appropriate laser lines and emission filters for DAPI, BODIPY™ FL, Alexa Fluor™ 594, and Alexa Fluor™ 647.

Visualizing the Workflow and Expected Localization

The following diagrams illustrate the experimental workflow and the anticipated localization patterns of BODIPY™ C12-Ceramide in relation to the Golgi apparatus and the endoplasmic reticulum.

experimental_workflow cluster_0 Cell Preparation and Staining cluster_1 Immunofluorescence cluster_2 Imaging and Analysis cell_culture 1. Cell Culture bodipy_staining 2. BODIPY C12-Ceramide Staining cell_culture->bodipy_staining fixation 3. Fixation bodipy_staining->fixation permeabilization 4. Permeabilization & Blocking fixation->permeabilization primary_ab 5. Primary Antibody Incubation permeabilization->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab mounting 7. Mounting secondary_ab->mounting imaging 8. Confocal Imaging mounting->imaging analysis 9. Co-localization Analysis imaging->analysis

Experimental Workflow for Co-localization

localization_pathway ER Endoplasmic Reticulum (Calreticulin Marker) Golgi Golgi Apparatus (GM130 Marker) ER->Golgi Transport Bodipy_C12_Ceramide This compound Bodipy_C12_Ceramide->ER Initial Synthesis Site

Expected Localization of this compound

Conclusion

The validation of BODIPY™ C12-Ceramide localization through co-staining with established immunofluorescence markers is a crucial step for ensuring the reliability of experimental results. The protocols and expected quantitative data presented in this guide provide a framework for researchers to confidently employ this fluorescent lipid analog in their studies of sphingolipid trafficking and metabolism. The strong co-localization with Golgi markers and minimal overlap with ER markers will confirm the utility of BODIPY™ C12-Ceramide as a specific probe for the Golgi apparatus.

Navigating the Cellular Maze: A Comparative Guide to Correlative Light-Electron Microscopy with BODIPY C12-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of lipid metabolism and trafficking, Correlative Light-Electron Microscopy (CLEM) offers a powerful bridge between the dynamic world of live-cell fluorescence imaging and the high-resolution detail of ultrastructural analysis. This guide provides an objective comparison of BODIPY C12-Ceramide for CLEM applications, evaluating its performance against alternative fluorescent lipid probes and providing the necessary experimental frameworks for its successful implementation.

Ceramides are pivotal players in a multitude of cellular processes, acting as signaling molecules and precursors for complex sphingolipids. Visualizing their journey through the cell is key to understanding their function. Fluorescently labeled ceramide analogs, such as this compound, have become indispensable tools for tracing these pathways in living cells. The unique challenge and power of CLEM lie in preserving the fluorescent signal through the rigorous sample preparation required for electron microscopy, allowing for the precise correlation of a fluorescently labeled structure with its detailed ultrastructure.

Performance Comparison of Fluorescent Lipid Probes for Microscopy

The choice of a fluorescent probe is a critical determinant of success in CLEM. The ideal probe should not only be bright and photostable for fluorescence microscopy but also withstand the harsh chemical treatments of fixation, dehydration, and resin embedding required for electron microscopy. Here, we compare the properties of this compound with a common alternative, NBD-Ceramide, and other lipid probes.

PropertyThis compoundNBD C6-Ceramide
Excitation Wavelength (nm) ~505[1]~466[1]
Emission Wavelength (nm) ~511-540[1][2]~536[1]
Quantum Yield High (often approaching 1.0)Lower and environment-dependent
Photostability High, more resistant to photobleachingModerate, susceptible to photobleaching
Environmental Sensitivity Relatively insensitive to solvent polarity and pHHighly sensitive to solvent polarity
Suitability for CLEM Good, especially with photooxidationLess ideal due to lower photostability and brightness
Acyl Chain Length C12C6

Experimental Protocols

Successful CLEM requires meticulous attention to detail in both the live-cell imaging and subsequent electron microscopy preparation. The following protocols provide a framework for using this compound in a CLEM workflow.

Protocol 1: Live-Cell Labeling with this compound

This protocol is adapted for labeling the Golgi apparatus in living cells.

Materials:

  • BODIPY FL C12-Ceramide

  • Defatted Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes or coverslips

Procedure:

  • Preparation of this compound/BSA Complex (5 µM):

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

    • In a glass tube, add the required volume of the stock solution.

    • Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 30 minutes to form a thin lipid film.

    • Prepare a 0.34 mM (1 mg/mL) solution of defatted BSA in serum-free cell culture medium.

    • Add the BSA solution to the lipid film and vortex or sonicate until the lipid is completely dissolved. This forms the ceramide-BSA complex.

    • Dilute the complex in cell culture medium to a final working concentration of 5 µM.

  • Cell Labeling:

    • Culture cells to 70-80% confluency on glass-bottom dishes or coverslips.

    • Wash the cells twice with pre-warmed serum-free medium.

    • Cool the cells to 4°C for 10 minutes to inhibit endocytosis.

    • Remove the medium and add the pre-chilled 5 µM this compound/BSA complex.

    • Incubate at 4°C for 30 minutes. This allows the probe to label the plasma membrane.

    • Wash the cells three times with ice-cold medium to remove excess probe.

    • Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Live-Cell Imaging:

    • Mount the coverslips or place the dish on a fluorescence microscope equipped with a suitable filter set for BODIPY FL (e.g., FITC filter set).

    • Acquire fluorescence images of the labeled cells, noting the location of the Golgi apparatus.

Protocol 2: Correlative Light-Electron Microscopy (CLEM) using DAB Photooxidation

This protocol outlines the steps to convert the fluorescent signal from this compound into an electron-dense diaminobenzidine (DAB) precipitate, which is visible by electron microscopy.

Materials:

  • Cells labeled with this compound on gridded coverslips or dishes

  • Fixative solution: 4% paraformaldehyde and 0.5% glutaraldehyde in PBS

  • 3,3'-Diaminobenzidine (DAB)

  • Hydrogen peroxide (H2O2)

  • Osmium tetroxide (OsO4)

  • Uranyl acetate

  • Ethanol series for dehydration

  • Epoxy resin (e.g., Epon)

Procedure:

  • Fixation:

    • Immediately after live-cell imaging, fix the cells with 4% paraformaldehyde and 0.5% glutaraldehyde in PBS for 45 minutes at 4°C.

    • Wash the cells extensively with PBS.

  • DAB Photooxidation:

    • Prepare a fresh solution of 1.5 mg/mL DAB in PBS.

    • Immerse the fixed cells in the DAB solution and incubate for 15-30 minutes at room temperature in the dark.

    • Mount the sample on the fluorescence microscope and relocate the previously imaged cells.

    • Using the appropriate fluorescence illumination, irradiate the region of interest. The BODIPY fluorescence will excite and in the presence of DAB, generate reactive oxygen species that polymerize the DAB into an electron-dense precipitate. This will cause the fluorescence to fade and a brown precipitate to appear in the bright-field view. The illumination time will need to be optimized but can be around 5-10 minutes.

  • Electron Microscopy Sample Preparation:

    • After photooxidation, carefully wash the cells with PBS.

    • Post-fix the cells with 1% OsO4 in PBS for 1 hour on ice.

    • Wash with distilled water.

    • Stain with 1% uranyl acetate in water for 1 hour.

    • Dehydrate the sample through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate the sample with epoxy resin and polymerize according to the manufacturer's instructions.

  • Ultrathin Sectioning and EM Imaging:

    • Separate the resin block from the gridded coverslip.

    • Using the grid pattern as a reference, trim the block to the area containing the cell of interest.

    • Cut ultrathin sections (70-90 nm) and collect them on EM grids.

    • Image the sections using a transmission electron microscope (TEM). The DAB precipitate will appear as an electron-dense deposit, marking the location of the this compound at the ultrastructural level.

Visualizing the Cellular Journey of this compound

The following diagrams illustrate the experimental workflow and the cellular pathway traced by this compound.

clem_workflow cluster_light_microscopy Light Microscopy cluster_em_prep EM Preparation cluster_electron_microscopy Electron Microscopy live_cell_labeling Live-Cell Labeling with This compound fluorescence_imaging Fluorescence Imaging (Locate Golgi) live_cell_labeling->fluorescence_imaging fixation Fixation (Paraformaldehyde/Glutaraldehyde) fluorescence_imaging->fixation photooxidation DAB Photooxidation fixation->photooxidation post_fixation Post-fixation & Staining (OsO4, Uranyl Acetate) photooxidation->post_fixation dehydration Dehydration (Ethanol Series) post_fixation->dehydration embedding Resin Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_imaging TEM Imaging & Correlation sectioning->em_imaging

CLEM workflow for this compound.

ceramide_pathway cluster_extracellular Extracellular Space cluster_cell Cell bodipy_cer_bsa This compound-BSA Complex pm Plasma Membrane bodipy_cer_bsa->pm Binding & Insertion endosome Early Endosome pm->endosome Endocytosis er Endoplasmic Reticulum pm->er Non-vesicular transport (CERT independent) golgi Golgi Apparatus endosome->golgi vesicles Transport Vesicles golgi->vesicles Metabolism to BODIPY-Sphingomyelin & BODIPY-Glucosylceramide er->golgi Vesicular Transport vesicles->pm Exocytosis

Cellular trafficking of this compound.

Conclusion

This compound stands out as a robust and versatile probe for tracing lipid pathways using Correlative Light-Electron Microscopy. Its superior photophysical properties, including high brightness and photostability, make it well-suited for the initial fluorescence imaging phase. The ability to convert its fluorescent signal into an electron-dense precipitate via DAB photooxidation provides a reliable method for subsequent ultrastructural localization. While the EM preparation steps require careful optimization to balance fluorescence preservation and structural integrity, the detailed protocols provided in this guide offer a solid foundation for researchers to embark on high-resolution studies of ceramide trafficking and metabolism. By carefully selecting the appropriate fluorescent probe and meticulously following an integrated CLEM workflow, scientists can unlock a deeper understanding of the subcellular world of lipids.

References

A Comparative Guide to Fluorescent Ceramide Analogs for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids in cellular processes, fluorescent ceramide analogs are indispensable tools. This guide provides an objective comparison of Bodipy C12-Ceramide with two key alternatives, Bodipy C5-Ceramide and NBD C12-Phytoceramide, to facilitate informed decisions for live-cell imaging and biochemical assays.

Ceramides are bioactive lipids that play a crucial role in various cellular signaling pathways, including apoptosis, cell differentiation, and inflammation.[1] To visualize and quantify their dynamic behavior within cells, researchers utilize fluorescently tagged ceramide analogs. The choice of the fluorophore and the lipid backbone significantly impacts the experimental outcome.[2] This guide focuses on a quantitative analysis of this compound's fluorescence intensity and performance compared to other commonly used probes.

Quantitative Performance Comparison

The selection of a fluorescent ceramide analog should be guided by its photophysical properties and its biological performance. The following tables summarize the key quantitative data for this compound, Bodipy C5-Ceramide, and NBD C12-Phytoceramide.

PropertyThis compoundBodipy FL C5-CeramideNBD C12-Phytoceramide
Fluorophore BODIPY FLBODIPY FLNitrobenzoxadiazole (NBD)
Excitation Max ~505 nm~505 nm[3]~466 nm[3]
Emission Max ~512 nm~512 nm[3]~536 nm
Quantum Yield High (approaching 1.0 in lipid environments)High (approaching 1.0 in lipid environments)Moderate
Photostability HighHighModerate, susceptible to photobleaching
Environmental Sensitivity Relatively insensitive to pH and solvent polarityRelatively insensitive to pH and solvent polaritySensitive to solvent polarity and pH
Lipid Backbone Sphingosine (d18:1 base) with a C12 acyl chainSphingosine (d18:1 base) with a C5 acyl chainPhytosphingosine (t18:0 base) with a C12 acyl chain

Table 1: Spectroscopic and Physicochemical Properties of Fluorescent Ceramide Analogs.

Performance MetricThis compoundBodipy FL C5-CeramideNBD C12-Phytoceramide
Relative Brightness Very HighVery HighModerate
Suitability for Long-Term Imaging ExcellentExcellentFair
Biological Specificity Mimics natural ceramides with long acyl chains, showing differential uptake and targeting compared to short-chain analogs.Short-chain analog, widely used as a vital stain for the Golgi apparatus.Phytoceramide analog, useful for specific metabolic studies involving phytosphingolipids.
Cellular Uptake Readily taken up by cells; incorporation into neutral lipids and phospholipids has been observed.Rapidly internalized, even at low temperatures, via non-vesicular mechanisms.Readily taken up by cells and accumulates in organelles like the Golgi apparatus.

Table 2: Performance Characteristics in Cellular Applications.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. The following are detailed methodologies for key experiments involving fluorescent ceramide analogs.

Protocol 1: Live-Cell Labeling and Imaging of the Golgi Apparatus

This protocol outlines the steps for staining the Golgi apparatus in living cells using Bodipy-Ceramide analogs.

Materials:

  • This compound or Bodipy C5-Ceramide

  • Dimethyl sulfoxide (DMSO)

  • Defatted Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the Bodipy-Ceramide in DMSO. Store at -20°C, protected from light.

  • Ceramide-BSA Complex Preparation:

    • In a glass tube, evaporate the required amount of the ceramide stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the lipid film in serum-free medium containing 3.4 mM defatted BSA to achieve a final ceramide concentration of 50 µM.

    • Vortex and sonicate until the lipid is completely dissolved.

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips to 70-80% confluency.

  • Labeling:

    • Wash the cells twice with pre-warmed, serum-free medium.

    • Incubate the cells with 5 µM ceramide-BSA complex in serum-free medium for 30 minutes at 4°C to label the plasma membrane while inhibiting endocytosis.

  • Chase:

    • Wash the cells three times with ice-cold serum-free medium to remove excess probe.

    • Add pre-warmed complete culture medium and incubate at 37°C for 30 minutes. During this time, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

  • Imaging: Wash the cells with fresh imaging medium and observe using a fluorescence microscope equipped with a filter set appropriate for Bodipy FL (e.g., excitation 490-510 nm, emission 510-550 nm).

Protocol 2: Quantification of Fluorescence Intensity using ImageJ/Fiji

This protocol describes how to measure the mean fluorescence intensity of intracellular structures stained with fluorescent ceramide analogs.

Software:

  • ImageJ or Fiji (--INVALID-LINK--)

Procedure:

  • Image Acquisition: Acquire fluorescence images using consistent settings (e.g., laser power, exposure time, gain) for all samples to be compared.

  • Open Image: Open the image file in ImageJ/Fiji.

  • Set Measurements: Go to Analyze > Set Measurements... and ensure that "Mean gray value," "Area," and "Integrated density" are selected.

  • Region of Interest (ROI) Selection:

    • Use the freehand or oval selection tool to draw an ROI around the fluorescently labeled structure of interest (e.g., the Golgi apparatus).

    • For each cell, also draw an ROI in a background area with no discernible fluorescence.

  • Measure Fluorescence:

    • With the cellular ROI selected, go to Analyze > Measure (or press Ctrl+M).

    • Move the ROI to the corresponding background region and measure again.

  • Calculate Corrected Total Cell Fluorescence (CTCF):

    • CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background)

    • This calculation corrects for background fluorescence.

  • Data Analysis: Repeat for multiple cells in each experimental condition and perform statistical analysis on the calculated CTCF values.

Visualizing Ceramide Signaling and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the ceramide metabolic pathway and a typical experimental workflow for using fluorescent ceramide analogs.

Ceramide_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide synthase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide synthase Sphingosine-1-P Sphingosine-1-P Sphingosine->Sphingosine-1-P Sphingosine kinase De_novo_synthesis De novo synthesis De_novo_synthesis->Ceramide Salvage_pathway Salvage pathway Salvage_pathway->Ceramide

Ceramide Metabolic and Signaling Pathway

Experimental_Workflow Probe_Preparation 2. Prepare Ceramide-BSA Complex Cell_Labeling 3. Label Cells (4°C incubation) Probe_Preparation->Cell_Labeling Chase_Period 4. Chase Period (37°C incubation) Cell_Labeling->Chase_Period Image_Acquisition 5. Fluorescence Microscopy Chase_Period->Image_Acquisition Data_Analysis 6. Quantitative Analysis (e.g., ImageJ) Image_Acquisition->Data_Analysis

Experimental Workflow for Live-Cell Imaging

References

BODIPY C12-Ceramide: A Fluorescent Alternative to Radiolabeling in Lipid Research

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of lipid research, scientists and drug development professionals require precise and efficient tools to unravel the complex roles of bioactive lipids like ceramides. For decades, radiolabeling has been the gold standard for quantitative lipid analysis. However, the emergence of advanced fluorescent probes, such as BODIPY C12-Ceramide, offers a compelling alternative, providing unique advantages for visualizing and tracking lipid metabolism and transport in living cells. This guide presents an objective comparison of this compound and traditional radiolabeling techniques, supported by experimental data and detailed protocols to aid in experimental design.

At a Glance: this compound vs. Radiolabeling

FeatureThis compoundRadiolabeled Ceramide Analogs
Detection Method Fluorescence Microscopy, Spectrofluorometry, Flow CytometryScintillation Counting, Autoradiography
Primary Applications Real-time imaging of cellular uptake and trafficking, Subcellular localization, Enzyme activity assaysQuantitative analysis of in vivo distribution and metabolism, Identification of protein binding partners, Metabolic flux analysis
Advantages - Safer to handle (non-radioactive)- Enables live-cell imaging- High spatial and temporal resolution- Superior photostability and brightness compared to other fluorophores like NBD[1][2]- Allows for visualization of subcellular localization[3][4]- High sensitivity- Direct and precise quantification of metabolic products- Minimal structural modification to the native molecule[5]
Limitations - The bulky BODIPY group may potentially alter metabolic fate and intracellular transport compared to native ceramides- Potential for phototoxicity in long-term imaging- Significant safety concerns and specialized handling required for radioactivity- Not suitable for live-cell imaging- Lower spatial resolution

Performance in Key Lipid Studies: A Comparative Overview

The choice between this compound and radiolabeling hinges on the specific research question. Fluorescent analogs excel in providing dynamic, qualitative, and semi-quantitative data in living cells, while radiolabeling remains unparalleled for its quantitative accuracy in metabolic studies.

Cellular Uptake and Intracellular Trafficking

This compound allows for the direct visualization of ceramide uptake and its subsequent transport through cellular compartments in real-time. For instance, studies have shown that BODIPY-labeled ceramides are rapidly incorporated into the plasma membrane, internalized, and concentrated in the Golgi apparatus, where they are metabolized into more complex sphingolipids. This trafficking can be monitored using time-lapse fluorescence microscopy, providing invaluable insights into the kinetics and pathways of ceramide transport.

Radiolabeled ceramides, on the other hand, provide a quantitative measure of uptake and distribution. While they cannot offer the subcellular resolution of fluorescent probes in living cells, they are crucial for determining the precise amount of ceramide and its metabolites in different cellular fractions after lysis.

Enzyme Activity Assays

Both methods can be employed to measure the activity of enzymes involved in ceramide metabolism, such as ceramidases and ceramide synthases.

With this compound, enzyme activity can be assayed by monitoring the appearance of a fluorescent product. For example, the activity of ceramidases can be determined by measuring the release of the fluorescent fatty acid. Similarly, ceramide synthase activity can be assayed using a fluorescent sphingoid base as a substrate and monitoring the formation of fluorescent ceramide.

Radiolabeling assays for enzyme activity are highly sensitive and quantitative. They typically involve incubating a radiolabeled substrate with a cell lysate or purified enzyme, followed by separation of the substrate and product by techniques like thin-layer chromatography (TLC) and quantification of radioactivity.

Experimental Protocols

Using this compound for Live-Cell Imaging of Ceramide Trafficking

This protocol outlines a general procedure for visualizing the cellular uptake and trafficking of this compound.

Materials:

  • BODIPY FL C12-Ceramide (e.g., from a commercial supplier)

  • Defatted Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (Excitation ~505 nm, Emission ~512 nm for BODIPY FL)

Procedure:

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

    • In a separate tube, prepare a solution of defatted BSA in serum-free culture medium.

    • Add the this compound stock solution to the BSA solution while vortexing to facilitate the formation of a complex. This complex enhances the solubility of the lipid in the aqueous medium.

  • Cell Labeling:

    • Grow cells to 70-80% confluency on glass-bottom dishes or coverslips.

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with the this compound-BSA complex (typically 1-5 µM) in serum-free medium for 15-30 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove excess fluorescent probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Immediately image the cells using a fluorescence microscope. Time-lapse imaging can be performed to track the movement of the fluorescent ceramide over time.

G cluster_workflow This compound Experimental Workflow prep Prepare BODIPY C12-Ceramide-BSA Complex labeling Incubate Cells with Fluorescent Probe prep->labeling wash Wash to Remove Excess Probe labeling->wash image Live-Cell Fluorescence Microscopy wash->image

Caption: Workflow for live-cell imaging with this compound.

Using Radiolabeled Precursors for Ceramide Metabolism Studies

This protocol provides a general framework for tracing ceramide metabolism using a radiolabeled precursor.

Materials:

  • Radiolabeled ceramide precursor (e.g., [³H]serine or [¹⁴C]palmitic acid)

  • Cultured cells

  • Cell lysis buffer

  • Organic solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • Thin-Layer Chromatography (TLC) plates and developing solvent

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with the radiolabeled precursor in the culture medium for a specific period to allow for incorporation into cellular lipids.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS to stop the metabolic processes.

    • Lyse the cells using a suitable buffer.

    • Extract the total lipids from the cell lysate using an organic solvent mixture (e.g., Bligh-Dyer or Folch extraction).

  • Lipid Separation:

    • Separate the different lipid species from the total lipid extract using TLC. Spot the lipid extract onto a TLC plate and develop it in an appropriate solvent system.

  • Quantification:

    • Scrape the spots corresponding to ceramide and its potential metabolites from the TLC plate.

    • Add the scraped silica to scintillation vials with scintillation fluid.

    • Quantify the radioactivity in each sample using a scintillation counter.

G cluster_workflow Radiolabeling Experimental Workflow radiolabel Incubate Cells with Radiolabeled Precursor lysis Cell Lysis and Lipid Extraction radiolabel->lysis separation Lipid Separation (e.g., TLC) lysis->separation quantify Quantification of Radioactivity separation->quantify

Caption: General workflow for a radiolabeling-based lipid metabolism study.

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in a multitude of cellular processes. Understanding these pathways is crucial for interpreting the results obtained from both fluorescent and radiolabeling studies. Ceramide can be generated through the de novo synthesis pathway in the endoplasmic reticulum or through the hydrolysis of sphingomyelin at the plasma membrane. It acts as a second messenger, influencing pathways that regulate apoptosis, cell cycle arrest, and inflammation.

G Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SM Sphingomyelin Stress->SM SMase Ceramide Ceramide SM->Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP SAPK Stress-Activated Protein Kinases (JNK) Ceramide->SAPK DeNovo De Novo Synthesis (ER) DeNovo->Ceramide Apoptosis Apoptosis PP->Apoptosis CellCycle Cell Cycle Arrest PP->CellCycle SAPK->Apoptosis

Caption: Simplified overview of key ceramide-mediated signaling pathways.

Conclusion

Both this compound and radiolabeling are powerful tools in the arsenal of lipid researchers. The choice of methodology should be guided by the specific experimental goals. For researchers interested in the real-time dynamics of ceramide trafficking and its subcellular localization in living cells, this compound offers unparalleled advantages in terms of safety and spatio-temporal resolution. For studies demanding precise quantification of metabolic flux and in vivo distribution, radiolabeling remains the gold standard. Often, a combination of both approaches can provide a more comprehensive understanding of the multifaceted roles of ceramides in cellular biology and disease.

References

Cross-Validation of Bodipy C12-Ceramide Data with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and lipid metabolism, understanding the dynamics of ceramides is paramount. These bioactive lipids are key players in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses. To elucidate their roles, researchers rely on various analytical techniques. This guide provides a comprehensive comparison of two prominent methods for ceramide analysis: the fluorescent probe Bodipy C12-Ceramide and the gold-standard quantitative technique, mass spectrometry.

This document will objectively compare the performance of this compound with mass spectrometry, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Method Comparison: Fluorescence vs. Mass Spectrometry

This compound is a fluorescent analog of ceramide used for visualizing its distribution and trafficking within living cells. In contrast, mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides precise and accurate quantification of various ceramide species. While both techniques are powerful, they serve distinct yet complementary purposes.

FeatureThis compoundMass Spectrometry (LC-MS/MS)
Principle A fluorescent dye (Bodipy) is attached to a C12 ceramide analog. Its localization and intensity are monitored using fluorescence microscopy.Molecules are separated by chromatography, ionized, and their mass-to-charge ratio is measured, allowing for precise identification and quantification of different ceramide species.[1][2]
Primary Application Live-cell imaging, visualization of ceramide trafficking and localization to organelles like the Golgi apparatus.[3][4]Gold standard for accurate and specific quantification of endogenous ceramide species in biological samples.
Data Output Qualitative and semi-quantitative (fluorescence intensity). Provides spatial and temporal information.Highly quantitative data on the abundance of specific ceramide molecules (e.g., C16-ceramide, C24-ceramide).
Specificity The Bodipy tag can potentially alter the metabolism and behavior of the ceramide analog compared to endogenous ceramides.High specificity, capable of distinguishing between different ceramide species based on their mass.
Sensitivity High sensitivity for detection by fluorescence microscopy.High sensitivity, with detection limits in the picomole to femtomole range.
Throughput Lower throughput, typically involves imaging individual cells or small groups of cells.Higher throughput, capable of analyzing a large number of samples in a single run.
Instrumentation Fluorescence microscope (confocal recommended).Liquid chromatograph coupled to a tandem mass spectrometer.

Experimental Protocols

This compound Staining for Live-Cell Imaging

This protocol outlines the steps for labeling the Golgi apparatus in living cells using a this compound-BSA complex.

Materials:

  • This compound

  • Chloroform:Methanol (19:1, v/v)

  • Defatted Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., HBSS/HEPES)

  • Glass coverslips or glass-bottom imaging dishes

  • Nitrogen gas source

  • Vacuum line

  • Bath sonicator

Procedure:

  • Preparation of Ceramide-BSA Complex (50 µM Stock):

    • Prepare a 1 mM stock solution of this compound in chloroform:methanol (19:1, v/v).

    • Dispense the required volume of the stock solution into a glass test tube.

    • Dry the lipid under a stream of nitrogen gas, followed by at least 1 hour under vacuum to remove all solvent.

    • Prepare a 3.4 mM solution of defatted BSA in your desired cell culture medium.

    • Add the BSA solution to the dried lipid film and vortex thoroughly.

    • Sonicate the mixture in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution.

  • Live-Cell Labeling and Imaging:

    • Culture cells on glass coverslips or in glass-bottom imaging dishes to 70-80% confluency.

    • Wash the cells twice with pre-warmed, serum-free medium.

    • Cool the cells on ice or at 4°C for 5-10 minutes. This step helps in labeling the plasma membrane while inhibiting endocytosis.

    • Remove the medium and add a pre-chilled working solution of 5 µM ceramide-BSA complex in serum-free medium.

    • Incubate the cells at 4°C for 30 minutes.

    • Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex.

    • Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for a 30-minute "chase" period. During this time, the fluorescent ceramide is internalized and transported to the Golgi apparatus.

    • Wash the cells with fresh imaging medium and observe under a fluorescence microscope with the appropriate filter set for Bodipy FL (Excitation/Emission: ~505/511 nm).

Experimental Workflow for this compound Staining

G cluster_prep Preparation of Ceramide-BSA Complex cluster_labeling Live-Cell Labeling and Imaging p1 Prepare 1 mM this compound stock p2 Dry lipid film p1->p2 p3 Prepare 3.4 mM defatted BSA solution p2->p3 p4 Complexation and Sonication p3->p4 l4 Incubate with Ceramide-BSA (4°C) p4->l4 5 µM working solution l1 Culture cells l2 Wash cells l1->l2 l3 Cool cells (4°C) l2->l3 l3->l4 l5 Wash cells (ice-cold) l4->l5 l6 Chase at 37°C l5->l6 l7 Wash and Image l6->l7

Workflow for this compound labeling.
LC-MS/MS for Cellular Ceramide Quantification

This protocol provides a general workflow for the quantification of various ceramide species from cell lysates.

Materials:

  • Cell scraper

  • Phosphate-buffered saline (PBS)

  • Internal standards (e.g., C17-ceramide)

  • Lipid extraction solvents (e.g., chloroform, methanol, water)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Wash cultured cells with ice-cold PBS and harvest by scraping.

    • Pellet the cells by centrifugation.

    • Add a known amount of internal standard (e.g., C17-ceramide) to the cell pellet.

    • Perform lipid extraction using a method such as the Bligh-Dyer or Folch procedure. This typically involves a two-phase extraction with chloroform, methanol, and water.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Separate the different ceramide species using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Ionize the ceramide molecules using electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) to specifically detect and quantify each ceramide species based on its precursor and product ion masses.

  • Data Analysis:

    • Integrate the peak areas for each ceramide species and the internal standard.

    • Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard and using a standard curve generated with known amounts of ceramide standards.

Experimental Workflow for LC-MS/MS Quantification of Ceramides

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Cell Harvesting s2 Add Internal Standard s1->s2 s3 Lipid Extraction s2->s3 s4 Dry and Reconstitute s3->s4 a1 HPLC Separation s4->a1 a2 Electrospray Ionization a1->a2 a3 Tandem MS (MRM) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Internal Standard d1->d2

Workflow for LC-MS/MS analysis of ceramides.

Ceramide Signaling Pathways

Ceramides are central signaling molecules that can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin. They are involved in regulating various cellular processes, including apoptosis (programmed cell death). Ceramide can activate a cascade of events leading to apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Ceramide-Induced Apoptosis Signaling Pathway

G cluster_stimuli Apoptotic Stimuli cluster_ceramide_gen Ceramide Generation cluster_downstream Downstream Effectors Stress Stress (e.g., UV, chemotherapy) DeNovo De Novo Synthesis Stress->DeNovo DeathLigands Death Ligands (e.g., TNF-α, FasL) SM_hydrolysis Sphingomyelin Hydrolysis (Sphingomyelinase) DeathLigands->SM_hydrolysis Ceramide Ceramide DeNovo->Ceramide SM_hydrolysis->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria Caspase_cascade Caspase Cascade Ceramide->Caspase_cascade Direct Activation Mitochondria->Caspase_cascade Cytochrome c release Apoptosis Apoptosis Caspase_cascade->Apoptosis

Ceramide's role in initiating apoptosis.

Conclusion

This compound and mass spectrometry are powerful, yet distinct, tools for studying ceramide biology. This compound excels in providing spatial and temporal information on ceramide dynamics within living cells, making it invaluable for studies on lipid trafficking and localization. However, for accurate and specific quantification of endogenous ceramide species, LC-MS/MS remains the undisputed gold standard. The choice of method should be guided by the specific research question. For a comprehensive understanding of ceramide's role in cellular processes, a combinatorial approach, using fluorescent probes for visualization and mass spectrometry for precise quantification, is often the most effective strategy.

References

BODIPY Dyes: A Superior Choice for Lipid Tracking in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, the precise tracking of lipids is paramount to understanding metabolic pathways, disease progression, and therapeutic efficacy. Fluorescent dyes are indispensable tools in this endeavor, and among them, BODIPY (boron-dipyrromethene) dyes have emerged as a leading class of fluorophores for lipid analysis. Their exceptional photophysical properties and chemical versatility offer significant advantages over traditional dyes such as Nile Red and NBD (Nitrobenzoxadiazole). This guide provides an objective comparison of BODIPY dyes with other common fluorophores, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tools for their lipid tracking studies.

Key Advantages of BODIPY Dyes

BODIPY dyes offer a unique combination of characteristics that make them exceptionally well-suited for the dynamic and sensitive environment of living cells. Their core advantages include:

  • High Photostability: BODIPY dyes are significantly more resistant to photobleaching compared to many other fluorophores, enabling long-term imaging experiments with minimal signal loss.[][2][] This is crucial for time-lapse microscopy and tracking lipid dynamics over extended periods.

  • High Fluorescence Quantum Yield: Many BODIPY derivatives exhibit high fluorescence quantum yields, often approaching 1.0, which translates to brighter signals and improved sensitivity, even at low concentrations.[4][5]

  • Narrow Emission Spectra: The sharp emission peaks of BODIPY dyes minimize spectral overlap, making them ideal for multicolor imaging experiments where researchers need to distinguish between different labeled molecules or organelles.

  • Environmental Insensitivity: The fluorescence of many BODIPY dyes is largely unaffected by changes in solvent polarity and pH, providing a stable and reliable signal within the complex and fluctuating environment of a cell.

  • Low Cytotoxicity: When used at appropriate concentrations, BODIPY dyes exhibit low toxicity, ensuring that the cellular processes under investigation are not unduly perturbed by the imaging agent itself.

  • Chemical Versatility: The BODIPY core structure is highly amenable to chemical modification. This allows for the synthesis of a wide range of derivatives tailored to specific applications, such as targeting particular lipid species or cellular compartments.

Quantitative Comparison of Fluorophores for Lipid Tracking

The following table summarizes the key photophysical properties of BODIPY dyes in comparison to other commonly used fluorophores for lipid analysis.

PropertyBODIPY 493/503Nile RedNBD (Nitrobenzoxadiazole)Fluorescein
Excitation Max (nm) ~493~552~466~494
Emission Max (nm) ~503~636~539~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000Not readily available~22,000~70,000
Fluorescence Quantum Yield High (often approaching 1.0)Environment-dependent, generally lower than BODIPYLower than BODIPY~0.95 (in basic aqueous solution)
Photostability HighProne to photobleachingModerate, sensitive to environmentLow
Spectral Width NarrowBroadBroadBroad
Environmental Sensitivity LowHigh (solvatochromic)HighpH-sensitive
Cytotoxicity LowHigher than BODIPYModerateLow

Experimental Protocols

Protocol 1: Staining of Neutral Lipid Droplets in Fixed Cells with BODIPY 493/503

This protocol is adapted from established methods for visualizing lipid droplets in cultured cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Culture: Plate cells onto coverslips in a 6-well plate and culture until they reach 60-80% confluency.

  • Washing: Remove the culture medium and wash the cells twice with PBS.

  • Fixation: Fix the cells by incubating them in 4% PFA at room temperature for 20 minutes.

  • Washing: Wash the cells once with PBS to remove the fixative.

  • Staining Solution Preparation: Prepare the BODIPY 493/503 working solution by diluting the stock solution 1:1000 in PBS (e.g., 1 µL of stock in 1 mL of PBS). Protect the solution from light. The recommended working concentration can range from 0.5 to 5 µM.

  • Staining: Add approximately 250 µL of the BODIPY working solution to each coverslip and incubate for 20-60 minutes at room temperature in the dark.

  • Washing: Wash the cells 2-3 times with PBS to remove excess dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI.

Protocol 2: Live-Cell Imaging of Lipids with BODIPY-Labeled Fatty Acids (e.g., BODIPY-C12)

This protocol provides a general workflow for tracking the uptake and trafficking of fatty acids in living cells.

Materials:

  • Live cells cultured in a glass-bottom dish or chambered coverglass

  • Serum-free culture medium

  • BODIPY-C12 stock solution (in DMSO)

  • Fluorescence microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Plate cells in a suitable imaging dish and culture to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of BODIPY-C12 in a serum-free medium. The final concentration typically ranges from 1 to 5 µM.

  • Staining: Remove the culture medium and replace it with the BODIPY-C12 working solution. Incubate the cells for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with a fresh, pre-warmed serum-free medium to remove unbound dye.

  • Imaging: Immediately begin live-cell imaging using a fluorescence microscope equipped with a temperature and CO₂ controlled chamber. Acquire images at desired time intervals to track the dynamic movement of the labeled fatty acids.

Visualizing the Advantages and Applications of BODIPY Dyes

The following diagrams illustrate the key concepts discussed in this guide, providing a visual representation of the superiority of BODIPY dyes for lipid tracking.

cluster_bodipy BODIPY Dyes cluster_other Other Fluorophores (e.g., Nile Red, NBD) BODIPY High Photostability Other Lower Photostability BODIPY_QY High Quantum Yield Other_QY Lower/Variable Quantum Yield BODIPY_Spectra Narrow Emission Spectra Other_Spectra Broad Emission Spectra BODIPY_Env Low Environmental Sensitivity Other_Env High Environmental Sensitivity BODIPY_Tox Low Cytotoxicity Other_Tox Higher Cytotoxicity

Caption: Comparative advantages of BODIPY dyes over other common fluorophores for lipid tracking.

start Start: Culture cells on coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with BODIPY 493/503 solution wash2->stain wash3 Wash with PBS stain->wash3 mount Mount with antifade medium wash3->mount image Image with fluorescence microscope mount->image

Caption: Experimental workflow for staining fixed cells with BODIPY 493/503.

cluster_mods Chemical Modifications BODIPY_Core BODIPY Core Fatty_Acid Fatty Acid Conjugation BODIPY_Core->Fatty_Acid Cholesterol Cholesterol Analogs BODIPY_Core->Cholesterol Phospholipid Phospholipid Derivatives BODIPY_Core->Phospholipid Targeting_Moiety Organelle-Targeting Moieties BODIPY_Core->Targeting_Moiety

Caption: Versatility of the BODIPY core for creating targeted lipid probes.

Conclusion

The selection of an appropriate fluorescent probe is a critical determinant of success in lipid tracking experiments. BODIPY dyes offer a compelling suite of advantages, including superior photostability, high quantum yield, narrow emission spectra, and low cytotoxicity, making them a more robust and reliable choice compared to older dyes like Nile Red and NBD. Furthermore, the chemical tractability of the BODIPY scaffold allows for the development of a diverse palette of probes for specific and sophisticated lipid research. By leveraging the exceptional properties of BODIPY dyes and adhering to optimized experimental protocols, researchers can achieve high-quality, reproducible data, thereby advancing our understanding of the multifaceted roles of lipids in health and disease.

References

A Head-to-Head Battle of Fluorophores: Assessing the Photostability of BODIPY™ C12-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the choice of fluorescent probes for lipid trafficking studies is critical. An ideal probe should be bright, specific, and above all, photostable, to allow for extended time-lapse imaging without significant signal loss. This guide provides a detailed comparison of the photostability of BODIPY™ FL C12-Ceramide against other commonly used fluorescent lipid analogs, supported by experimental data and protocols to aid in the selection of the most appropriate tool for your research.

Executive Summary

Boron-dipyrromethene (BODIPY) based dyes, including BODIPY FL C12-Ceramide, consistently demonstrate superior photostability compared to more traditional fluorophores like Nitrobenzoxadiazole (NBD). This enhanced resistance to photobleaching makes BODIPY FL C12-Ceramide the preferred choice for demanding applications such as long-term live-cell imaging and confocal microscopy, where a stable and reproducible signal is paramount. While specific quantitative photobleaching rates can vary with experimental conditions, the general consensus in the scientific literature is that BODIPY fluorophores are significantly more robust under prolonged and intense illumination.

Quantitative Photostability Comparison

To provide a clear and objective comparison, the following table summarizes the photophysical properties and relative photostability of BODIPY FL C12-Ceramide and a common alternative, NBD C6-Ceramide.

PropertyBODIPY™ FL C12-CeramideNBD C6-Ceramide
Fluorophore BODIPY™ FLNBD (Nitrobenzoxadiazole)
Excitation Max ~505 nm~466 nm
Emission Max ~511 nm~536 nm
Quantum Yield High (often approaching 1.0)[1]Lower, environment-dependent[1]
Brightness High[1]Moderate[1]
Photostability High, resistant to photobleaching[2]Moderate, susceptible to photobleaching
Environmental Sensitivity Relatively insensitive to solvent polarity and pHHighly sensitive to solvent polarity

Experimental Evidence of Photostability

Experimental Protocols

To enable researchers to perform their own quantitative comparisons, a detailed protocol for assessing photostability is provided below. This protocol can be adapted for various fluorescent lipid analogs.

Protocol for Quantitative Photobleaching Measurement in Live Cells

Objective: To quantify and compare the photobleaching rates of different fluorescent ceramide analogs in live cells using a confocal laser scanning microscope.

Materials:

  • Live cells cultured on glass-bottom imaging dishes

  • BODIPY™ FL C12-Ceramide

  • Alternative fluorescent ceramide analog (e.g., NBD C6-Ceramide)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Confocal laser scanning microscope with time-lapse imaging capabilities

Procedure:

  • Preparation of Ceramide/BSA Complex:

    • Prepare a 1 mM stock solution of the fluorescent ceramide in a chloroform:methanol (19:1 v/v) mixture.

    • Dispense the required volume of the stock solution into a glass test tube.

    • Dry the lipid under a stream of nitrogen gas, followed by at least 1 hour under vacuum to remove all solvent.

    • Prepare a 3.4 mM solution of defatted BSA in your desired cell culture medium.

    • Add the BSA solution to the dried lipid film to form the ceramide/BSA complex.

  • Cell Labeling:

    • Grow cells to the desired confluency on glass-bottom imaging dishes.

    • Incubate the cells with a 5 µM working solution of the ceramide/BSA complex in imaging medium for 30 minutes at 37°C.

    • Wash the cells three times with fresh, pre-warmed imaging medium to remove excess probe.

  • Image Acquisition for Photobleaching Analysis:

    • Place the imaging dish on the stage of the confocal microscope.

    • Locate a region of interest (ROI) within a labeled cell (e.g., the Golgi apparatus).

    • Pre-bleach Image: Acquire an initial image of the ROI using a low laser power to minimize photobleaching during this step.

    • Photobleaching: Continuously illuminate the ROI with a high laser power for a defined period (e.g., 60 seconds). Use the appropriate laser line for the specific fluorophore (e.g., 488 nm for BODIPY FL and NBD).

    • Post-bleach Image Series: Immediately after the bleaching period, acquire a time-lapse series of images of the ROI at a low laser power at regular intervals (e.g., every 5 seconds for 5 minutes) to monitor any potential recovery (though for photobleaching, the focus is on the initial loss).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in the pre-bleach image and in each image of the post-bleach time series.

    • Correct for any background fluorescence by measuring the intensity of a region outside the cell.

    • Normalize the fluorescence intensity at each time point to the initial pre-bleach intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the fluorescence decay to an exponential function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental and Cellular Processes

To further aid in the understanding of the experimental workflow and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Confocal Imaging & Analysis prep_stock Prepare 1 mM Stock Solution dry_lipid Dry Lipid Film prep_stock->dry_lipid form_complex Form Ceramide/BSA Complex dry_lipid->form_complex prep_bsa Prepare BSA Solution prep_bsa->form_complex incubate Incubate with Ceramide/BSA form_complex->incubate culture_cells Culture Cells on Imaging Dish culture_cells->incubate wash_cells Wash to Remove Excess Probe incubate->wash_cells pre_bleach Acquire Pre-bleach Image wash_cells->pre_bleach photobleach Continuous High-Power Illumination pre_bleach->photobleach post_bleach Acquire Post-bleach Time-lapse photobleach->post_bleach analyze Analyze Fluorescence Decay post_bleach->analyze

Experimental workflow for quantitative photobleaching analysis.

Ceramide_Trafficking PM Plasma Membrane ER Endoplasmic Reticulum PM->ER Endocytosis Golgi Golgi Apparatus ER->Golgi Vesicular Transport Golgi->PM Exocytosis Vesicles Transport Vesicles Golgi->Vesicles Lysosome Lysosome Golgi->Lysosome Degradation Pathway Vesicles->PM

Simplified ceramide trafficking pathway in a cell.

Conclusion

The selection of a fluorescent probe is a critical decision in the design of experiments to study lipid dynamics. Based on the available evidence, BODIPY FL C12-Ceramide offers a significant advantage in photostability over NBD-based ceramide analogs. This robustness, combined with its high brightness and relative insensitivity to the cellular environment, makes it an excellent choice for researchers conducting quantitative and long-term fluorescence microscopy studies of ceramide metabolism and transport. For experiments where prolonged imaging is necessary to capture dynamic cellular events, the superior photostability of BODIPY FL C12-Ceramide will yield more reliable and reproducible data.

References

Safety Operating Guide

Navigating the Disposal of Bodipy C12-Ceramide: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Bodipy C12-Ceramide, a fluorescently-tagged lipid used in various cellular imaging and research applications. By adhering to these procedural steps, you can minimize risks and contribute to a culture of safety and responsibility in your laboratory.

Key Chemical and Safety Data

Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 1246355-58-7[1][2]
Molecular Formula C42H70BF2N3O3[2][3]
Molecular Weight 713.8 g/mol [1]
Excitation Maximum 505 nm
Emission Maximum 540 nm
Appearance Solid
Solubility Slightly soluble in Chloroform and Methanol
Storage Temperature -20°C

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound may cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste should be conducted in accordance with all applicable federal, state, and local regulations. While some suppliers classify it as non-hazardous, it is best practice to treat all chemical waste with caution.

Experimental Protocol for Waste Disposal:

  • Segregation of Waste:

    • Collect all waste materials containing this compound separately from general laboratory waste. This includes:

      • Unused or expired solid compound.

      • Solutions containing the compound.

      • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves).

      • Contaminated glassware.

  • Containment of Waste:

    • Solid Waste: Place unused solid this compound and contaminated dry materials into a clearly labeled, sealed container. The container should be compatible with chemical waste.

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible chemical waste streams.

    • Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as chemical waste. Absorb liquid residues with a non-reactive absorbent material like vermiculite or sand and dispose of it as solid chemical waste.

  • Labeling and Storage of Waste:

    • Clearly label all waste containers with "Hazardous Waste" (or as required by your institution) and list the full chemical name: "this compound."

    • Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Disposal Coordination:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures and documentation requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste Types A->B C Solid Waste Container (Labeled) B->C Solid/Contaminated Consumables D Liquid Waste Container (Labeled) B->D Liquid Solutions E Contaminated Sharps Container (Labeled) B->E Contaminated Glassware/Sharps F Store in Designated Chemical Waste Area C->F D->F E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Proper Disposal according to Federal, State & Local Regulations G->H

This compound Disposal Workflow

By implementing these procedures, you contribute to the overall safety of your laboratory and ensure that your research practices are environmentally responsible and compliant with all relevant regulations. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Bodipy C12-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BODIPY™ C12-Ceramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling BODIPY™ C12-Ceramide. Adherence to these guidelines is crucial for ensuring laboratory safety and procedural accuracy.

Immediate Safety and Handling Protocols

BODIPY™ C12-Ceramide is a fluorescently-tagged lipid used in various laboratory applications. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential for skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach to handling is recommended, treating the substance as potentially hazardous until further information is available[3].

Personal Protective Equipment (PPE):

A comprehensive suite of personal protective equipment should be worn at all times when handling BODIPY™ C12-Ceramide to minimize exposure risk.

PPE CategoryItemRationale
Eye and Face Protection Safety glasses with side shields or safety gogglesProtects against splashes and airborne particles[4][5].
Face shield (in addition to goggles)Recommended when there is a significant splash hazard, such as when preparing solutions.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving may be necessary for added protection.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Long pants and closed-toe shoesPrevents exposure to spills on the lower body and feet.
Respiratory Protection Not generally required if handled in a well-ventilated area.Use a respirator if creating aerosols or dust, or if working in a poorly ventilated space.

Engineering Controls:

  • Ventilation: Always handle BODIPY™ C12-Ceramide in a well-ventilated laboratory. Use of a chemical fume hood is recommended, especially when handling the solid form to avoid inhalation of dust.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Reconstitution:

  • BODIPY™ C12-Ceramide is typically supplied as a solid.
  • Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.
  • It is slightly soluble in chloroform and methanol. Prepare a stock solution by dissolving the solid in an appropriate solvent. Purge the solvent with an inert gas before use.
  • Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Use in Experiments:

  • When diluting the stock solution for experimental use, work in a fume hood to minimize inhalation exposure.
  • Handle all solutions containing BODIPY™ C12-Ceramide with care to prevent spills and splashes.

3. Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan
  • Waste Product: Dispose of all waste containing BODIPY™ C12-Ceramide in accordance with federal, state, and local regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with BODIPY™ C12-Ceramide should be collected in a designated, sealed waste container and disposed of as chemical waste.

Experimental Workflow

The following diagram outlines the general workflow for handling and using BODIPY™ C12-Ceramide in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare workspace in a ventilated area A->B C Retrieve Bodipy C12-Ceramide from storage B->C D Reconstitute with appropriate solvent C->D E Perform experimental procedure D->E F Acquire and analyze data E->F G Decontaminate work surfaces F->G H Dispose of waste in designated containers G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.